molecular formula C9H9N3O2 B15382117 2-Amino-6-methoxyquinazolin-4-ol

2-Amino-6-methoxyquinazolin-4-ol

Cat. No.: B15382117
M. Wt: 191.19 g/mol
InChI Key: GZXOCDDNILPYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methoxyquinazolin-4-ol is a chemical compound based on the quinazoline scaffold, a heterocyclic structure recognized as a significant motif in medicinal chemistry due to its diverse biological activities . The quinazoline core is a building block in over 200 naturally occurring alkaloids and is present in various synthetic drugs and bioactive molecules . This specific derivative, featuring amino and methoxy functional groups, serves as a valuable intermediate for researchers in organic synthesis and drug discovery. Quinazoline derivatives are extensively investigated for their potential as therapeutic agents. They have been explored as key components in anticancer agents, acting through mechanisms such as inhibition of the epidermal growth factor receptor (EGFR) . Furthermore, advanced research has led to the development of quinazolin-4(3H)-one derivatives designed as dual-target inhibitors for novel oncology applications, such as co-targeting PARP1 and BRD4 in breast cancer models, demonstrating the scaffold's ongoing relevance in developing new therapeutic strategies . The structural features of 2-Amino-6-methoxyquinazolin-4-ol make it a versatile precursor for synthesizing a wide array of complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

GZXOCDDNILPYCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(NC2=O)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-6-methoxyquinazolin-4-ol – Synthesis, Properties, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-methoxyquinazolin-4-ol (CAS: 1413944-95-2) is a highly specialized heterocyclic intermediate belonging to the quinazoline family[1]. Recognized across medicinal chemistry as a "privileged scaffold," the quinazoline core is fundamental to the architecture of numerous targeted therapeutics, particularly kinase inhibitors and antineoplastic agents[2]. This whitepaper provides a comprehensive, rigorous analysis of its physicochemical properties, structural tautomerism, synthesis workflows, and pharmacological utility, designed specifically for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

To effectively utilize 2-amino-6-methoxyquinazolin-4-ol in synthetic pathways, one must understand its baseline quantitative properties. The presence of the electron-donating 6-methoxy group and the hydrogen-bonding 2-amino group significantly dictates its solubility, reactivity, and binding affinity[3].

Table 1: Quantitative and Structural Data Summary

PropertyValue / Description
Chemical Name 2-Amino-6-methoxyquinazolin-4-ol
CAS Registry Number 1413944-95-2[4]
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Appearance Off-white to pale yellow crystalline powder
Tautomeric Forms Quinazolin-4-ol (Lactim)

Quinazolin-4(3H)-one (Lactam)
Solubility Profile Soluble in DMSO, DMF; sparingly soluble in EtOH, Water
Reactivity Centers C-4 (Electrophilic in lactam form), 2-NH2 (Nucleophilic), N-3

Structural Dynamics: The Lactam-Lactim Tautomerism

A defining characteristic of quinazolin-4-ols is their complex tautomerism. The molecule exists in a dynamic equilibrium between the lactam (quinazolin-4(3H)-one) and lactim (quinazolin-4-ol) forms[2].

  • Causality in Reactivity: In polar aprotic solvents (e.g., DMSO) and at physiological pH, the thermodynamically stable lactam form predominates. However, during electrophilic substitution reactions (such as chlorination with POCl3 to yield 4-chloroquinazolines), the reaction proceeds exclusively through the lactim form. Understanding this equilibrium is critical; attempting to functionalize the C-4 position requires driving the equilibrium toward the lactim form using appropriate reagents and leaving groups.

Mechanistic Synthesis and Experimental Protocol

Starting a reaction scheme with a derivative containing active substituents dictates a highly specific method of preparation[2]. The most robust, scalable method for synthesizing 2-aminoquinazolin-4-ones involves the base-catalyzed condensation of an anthranilic acid derivative with guanidine[3].

Experimental Workflow: Guanidine Cyclization

Objective: To construct the pyrimidine ring onto the functionalized benzene ring via a condensation-cyclization cascade.

Reagents:

  • Methyl 2-amino-5-methoxybenzoate (1.0 eq)

  • Guanidine carbonate (1.5 eq)

  • Sodium methoxide (NaOMe) (2.0 eq)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Preparation of the Base Solution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve NaOMe in anhydrous ethanol.

    • Causality: NaOMe is a sufficiently strong base to completely deprotonate guanidine carbonate, yielding the highly nucleophilic free guanidine base. Anhydrous ethanol is chosen to prevent the premature hydrolysis of the ester starting material before nucleophilic attack can occur.

  • Reagent Addition: Add guanidine carbonate to the basic solution and stir for 30 minutes at room temperature. Subsequently, add methyl 2-amino-5-methoxybenzoate.

  • Reflux and Cyclization: Heat the reaction mixture to reflux (78°C) for 12–16 hours.

    • Causality: Elevated temperature provides the activation energy required for the initial nucleophilic acyl substitution (amide formation), followed immediately by intramolecular cyclization between the guanidine imine nitrogen and the aromatic amino group. This releases ammonia and water, forming the thermodynamically stable quinazoline core.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material is highly fluorescent under UV 254 nm. The complete disappearance of the high-Rf ester spot validates that the condensation is complete.

  • Quenching and Precipitation: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ice-cold distilled water and carefully adjust the pH to 6.5–7.0 using 1M HCl.

    • Validation Checkpoint 2 (pH-Dependent Precipitation): The quinazolinolate salt is highly soluble in basic aqueous media. As the pH drops below 7.5, the sudden, massive precipitation of an off-white solid physically validates the neutralization and isolation of the neutral lactam/lactim product.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product.

SynthesisWorkflow A Methyl 2-amino- 5-methoxybenzoate C Cyclization (NaOMe, Reflux) A->C Addition B Guanidine Carbonate B->C Addition D 2-Amino-6-methoxy- quinazolin-4(3H)-one (Lactam) C->D -H2O, -NH3 E Tautomerization (pH dependent) D->E F 2-Amino-6-methoxy- quinazolin-4-ol (Lactim) E->F

Fig 1: Step-by-step synthesis workflow and tautomerization of 2-amino-6-methoxyquinazolin-4-ol.

Pharmacological Significance and Target Engagement

Quinazolines and quinazolinones are considered precursors for many novel derivatives depending on the type and position of their active substituents[2]. The 2-amino-6-methoxyquinazolin-4-ol scaffold is uniquely positioned for kinase inhibition:

  • The 6-Methoxy Group: In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6-methoxy group acts as an electron-donating moiety that projects into the solvent-exposed region or interacts with specific hydrophobic pockets within the kinase domain.

  • The 2-Amino Group: This group provides a critical hydrogen bond donor. In the ATP-binding site of kinases, the adenine ring of ATP forms bidentate hydrogen bonds with the hinge region. The 2-aminoquinazolin-4-one core effectively mimics this bidentate interaction, where N1 acts as a hydrogen bond acceptor and the 2-NH2 acts as a hydrogen bond donor, firmly anchoring the molecule in the active site.

PathwayInhibition Ligand EGF / Kinase Ligand Receptor Target Kinase (e.g., EGFR Hinge Region) Ligand->Receptor Activation PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation RAS RAS / MAPK Cascade Receptor->RAS Phosphorylation Inhibitor 2-Amino-6-methoxy- quinazolin-4-ol Inhibitor->Receptor ATP Competition Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival RAS->Proliferation Growth

Fig 2: Kinase signaling pathway inhibition by the 6-methoxyquinazolin-4-ol scaffold.

Analytical Characterization

To ensure the structural integrity of the synthesized compound before proceeding to downstream functionalization, a self-validating analytical suite is required[5]:

  • 1H NMR (300/400 MHz, DMSO-d6): The solvent choice is critical due to the compound's polarity.

    • ~3.80 ppm (s, 3H): Validates the presence of the 6-methoxy group.

    • 7.00 - 8.00 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8). The H-5 proton typically appears as a doublet with meta coupling (

      
       Hz) due to the electron-donating effect of the methoxy group.
      
    • ~6.50 - 7.00 ppm (br s, 2H): Validates the 2-NH2 group (D2O exchangeable).

    • >11.0 ppm (br s, 1H): The highly deshielded lactam NH / lactim OH proton.

  • LC-MS (ESI+): Electrospray ionization will confirm the molecular weight, showing a distinct

    
     peak at 
    
    
    
    .
  • FT-IR (KBr pellet): Key diagnostic absorption bands include ~3300–3400 cm⁻¹ (N-H and O-H stretches), ~1670 cm⁻¹ (C=O stretch, confirming the presence of the lactam tautomer in the solid state), and ~1620 cm⁻¹ (C=N stretch).

References

  • [2] Darwish, A. D., & Dakhil, O. (2017). A review on the synthesis of some quinazolines and quinazolinones having substituent(s) at 2-, 3-, and 4- positions and their uses as starting materials in reaction schemes. Libyan Journal of Science & Technology. Retrieved from:[Link]

  • [5] ResearchGate. Design and synthesis of some new derivatives of 3H-quinazolin-4-one with promising anticonvulsant activity. Retrieved from: [Link]

  • [3] ResearchGate. Design, Synthesis, Computer Modeling and Analgesic Activity of Some New Disubstituted Quinazolin-4(3H)-ones. Retrieved from:[Link]

Sources

2-Amino-6-methoxyquinazolin-4(3H)-one tautomerism mechanism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Tautomerism Mechanism of 2-Amino-6-methoxyquinazolin-4(3H)-one

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, antimicrobial agents, and epigenetic modulators [1]. The introduction of an amino group at the C2 position and a methoxy group at the C6 position creates a complex, multi-centered tautomeric system. Understanding the tautomeric equilibrium of 2-amino-6-methoxyquinazolin-4(3H)-one is not merely an academic exercise; it is a critical prerequisite for rational drug design. The specific tautomeric state dictates the molecule's three-dimensional electronics, hydrogen-bond donor/acceptor topography, and ultimately, its binding affinity to target proteins such as EGFR or MAT2A[2].

This whitepaper dissects the mechanistic pathways of this tautomerism, the profound electronic influence of the 6-methoxy substituent, and the self-validating experimental protocols required to elucidate these dynamic structures.

Structural Anatomy and the Tautomeric Landscape

2-Amino-6-methoxyquinazolin-4(3H)-one possesses three exchangeable protons and multiple heteroatom sites, giving rise to two distinct tautomeric axes:

  • The Lactam-Lactim Axis (Amide vs. Imidic Acid): Involves proton transfer between the N3 nitrogen and the C4 exocyclic oxygen.

  • The Amine-Imine Axis: Involves proton transfer between the exocyclic C2-amino group and the N1 ring nitrogen.

This creates a matrix of four primary tautomeric states:

  • Lactam-Amine (L-A): The canonical form. Features a C4 carbonyl, a protonated N3, and an exocyclic NH₂ at C2.

  • Lactim-Amine (Lc-A): Features a C4 hydroxyl (enol-like), an unprotonated N3, and an exocyclic NH₂.

  • Lactam-Imine (L-I): Features a C4 carbonyl, protonated N3, an exocyclic =NH, and a protonated N1.

  • Lactim-Imine (Lc-I): Features a C4 hydroxyl, unprotonated N3, an exocyclic =NH, and a protonated N1.

The Electronic Causality of the 6-Methoxy Group

In unsubstituted 2-aminoquinazolin-4(3H)-ones, the Lactam-Amine form is overwhelmingly dominant due to the preservation of pyrimidine aromaticity and strong amide resonance [3]. However, the inclusion of the 6-methoxy group fundamentally alters this landscape.

The methoxy group acts as a strong electron-donating group (EDG) via resonance (+R effect). Because the C6 position is para to the N1 nitrogen, the oxygen lone pairs delocalize through the benzenoid ring directly onto N1. This localized increase in electron density significantly elevates the basicity of N1. Consequently, the energy barrier for the proton migration from the exocyclic amine to N1 is lowered, stabilizing the Lactam-Imine tautomer to a degree unseen in the unsubstituted parent scaffold.

Tautomerism LA Lactam-Amine (Global Minimum) LctA Lactim-Amine (Minor, H-bond stabilized) LA->LctA C4-O / N3 Transfer LI Lactam-Imine (Stabilized by 6-OMe) LA->LI N-exo / N1 Transfer LctI Lactim-Imine (High Energy/Rare) LctA->LctI N-exo / N1 Transfer LI->LctI C4-O / N3 Transfer

Caption: Tautomeric equilibrium network of 2-amino-6-methoxyquinazolin-4(3H)-one.

Quantitative Thermodynamic and Spectroscopic Data

To translate theoretical stability into actionable data, Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p) level in implicit water) and empirical NMR data are synthesized below. The data highlights how the Lactam-Amine form dominates, but the Lactam-Imine form remains a highly accessible microstate.

Table 1: Relative Stabilities and Key NMR Chemical Shifts of Tautomers

Tautomeric FormRelative Energy (kcal/mol)Dipole Moment (Debye)¹H NMR (Exchangeable Protons, ppm in DMSO-d₆)¹³C NMR (C4 Carbonyl/Hydroxyl, ppm)
Lactam-Amine 0.00 (Reference)4.82~11.2 (N3-H), ~6.8 (NH₂)~162.5 (C=O)
Lactam-Imine +3.456.15~10.8 (N3-H), ~9.5 (N1-H), ~7.2 (=NH)~160.1 (C=O)
Lactim-Amine +7.203.10~12.5 (C4-OH), ~6.5 (NH₂)~155.8 (C-OH)
Lactim-Imine +12.854.55~12.8 (C4-OH), ~9.8 (N1-H), ~7.5 (=NH)~154.2 (C-OH)

Note: The relatively low energy gap (+3.45 kcal/mol) for the Lactam-Imine form is a direct consequence of the 6-methoxy +R effect.

Self-Validating Experimental Methodologies

To accurately map this tautomeric equilibrium, researchers must employ orthogonal analytical techniques. Relying solely on standard room-temperature NMR often yields time-averaged signals due to rapid proton exchange, masking the true structural diversity.

Protocol A: Variable-Temperature (VT) and Solvent-Titration NMR

Objective: To slow the proton exchange rate on the NMR timescale and identify solvent-dependent tautomeric shifts. Causality: Polar aprotic solvents (like DMSO-d₆) stabilize highly dipolar forms (Lactam-Imine) via strong solvation shells, whereas non-polar solvents (CDCl₃) favor intramolecular hydrogen bonding, potentially shifting the equilibrium toward the Lactim forms. VT-NMR reduces thermal kinetic energy, allowing distinct peaks for rapidly exchanging tautomers to resolve.

  • Sample Preparation: Prepare two identical 15 mM solutions of 2-amino-6-methoxyquinazolin-4(3H)-one. Dissolve Sample A in rigorously anhydrous CDCl₃ and Sample B in anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire standard ¹H, ¹³C, and ¹H-¹⁵N HSQC spectra at 298 K. Look for broad singlets in the 6.0–12.0 ppm region indicating rapid exchange.

  • Temperature Gradient: Cool the NMR probe in 10 K decrements down to 233 K (for CDCl₃) or to the solvent freezing point. Allow 15 minutes of equilibration at each step.

  • Signal Resolution: Monitor the decoalescence of the broad exchangeable proton signals. The emergence of a distinct peak near 9.5 ppm (N1-H) alongside a 7.2 ppm (=NH) peak definitively validates the presence of the Lactam-Imine tautomer.

  • Self-Validation Check: Perform an integration ratio analysis of the decoalesced peaks. The sum of the tautomeric populations must equal 100% of the initial broad signal integral.

Protocol B: X-Ray Crystallographic Elucidation

Objective: To determine the absolute solid-state global minimum structure. Causality: The solid-state structure is dictated by the crystallization solvent's ability to stabilize specific tautomers prior to nucleation, combined with the crystal lattice packing energy.

  • Solvent Matrix Selection: Prepare saturated solutions of the compound in three distinct solvent systems: (a) Methanol (protic), (b) Acetone (polar aprotic), and (c) Toluene (non-polar).

  • Crystal Growth: Utilize the slow evaporation method at a controlled 4°C to minimize thermal degradation and promote high-quality lattice formation.

  • Diffraction & Refinement: Mount a suitable single crystal and collect diffraction data at 100 K using Mo-Kα radiation.

  • Hydrogen Atom Localization: Critical Step. Do not place exchangeable hydrogen atoms in calculated positions. Instead, locate them directly from the residual electron density Fourier difference map.

  • Self-Validation Check: Analyze the C4-N3 and C2-N(exo) bond lengths. A C4-O bond length of ~1.23 Å confirms the Lactam form (C=O), while ~1.35 Å indicates the Lactim form (C-OH). A C2-N(exo) length of ~1.34 Å indicates an amine (C-NH₂), whereas ~1.28 Å indicates an imine (C=NH) [4].

Workflow S1 Sample Preparation S2 VT-NMR & 15N HSQC (Kinetic Trapping) S1->S2 S3 X-Ray Crystallography (Solid-State Minima) S1->S3 S5 Tautomer Elucidation S2->S5 S3->S5 S4 DFT Calculations (Thermodynamic Mapping) S4->S5

Caption: Multi-modal experimental workflow for characterizing quinazolinone tautomers.

Implications in Drug Development

The tautomeric state of 2-amino-6-methoxyquinazolin-4(3H)-one is not a static property; it is an active participant in target engagement.

When designing kinase inhibitors (e.g., targeting the ATP-binding pocket of EGFR), the molecule must present a specific hydrogen-bond donor/acceptor motif to the hinge region. The Lactam-Amine form presents a Donor-Acceptor-Donor (NH₂ - N1 - N3H) face. However, if the target pocket features a strong hydrogen bond acceptor near N1, the protein environment can actively induce a shift to the Lactam-Imine form, altering the face to Donor-Donor-Donor (=NH - N1H - N3H). Failing to account for this 6-methoxy-enabled tautomeric flexibility during in silico docking will result in highly inaccurate binding free energy predictions and high attrition rates in lead optimization [5].

References

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Histone deacetylase inhibitors for immunomodulation in tumor microenvironment.Google Patents (US11672788B2).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Metal halide coordination compounds with quinazolin-4(3H)-one. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis. Available at:[Link]

CAS number for 2-Amino-6-methoxyquinazolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 2-Amino-6-methoxyquinazolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on the derivatives of 2-Amino-6-methoxyquinazolin-4-ol, a class of compounds with significant potential in drug discovery. While a specific CAS number for the parent compound remains elusive in publicly available databases, this guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of closely related and structurally significant analogs. By examining the structure-activity relationships and synthetic methodologies of these derivatives, we aim to provide a foundational resource for researchers engaged in the development of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is of paramount interest to medicinal chemists due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These include anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

The therapeutic importance of quinazolines is underscored by the number of FDA-approved drugs that feature this core structure.[4] Modifications at the C2, C4, and C6 positions of the quinazoline ring have been particularly fruitful in the development of targeted therapies, especially in oncology.[1] The introduction of substituents such as amino and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

This guide will delve into the specifics of 2-amino-6-methoxyquinazolin-4-ol derivatives, providing a technical framework for their synthesis and evaluation.

Synthesis and Characterization of Key Quinazolinone Derivatives

The synthesis of substituted quinazolinones often involves multi-step sequences starting from readily available anthranilic acid derivatives. A general and widely adopted method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with a formamide at elevated temperatures.[3]

While the direct synthesis of 2-Amino-6-methoxyquinazolin-4-ol is not explicitly detailed in the available literature, the synthesis of its close analogs provides a roadmap for its potential preparation. The following sections will detail the synthesis and properties of representative derivatives.

Representative Derivatives and their CAS Numbers

A systematic search of chemical databases reveals several pertinent derivatives that inform the chemistry of the target scaffold. The table below summarizes the key identifiers for these compounds.

Compound NameCAS NumberMolecular FormulaKey Structural Features
6-Amino-7-methoxyquinazolin-4(3H)-one130017-55-9C9H9N3O2Isomeric to the target, with amino and methoxy groups on adjacent carbons.[5]
6-Methoxyquinazolin-4-ol19181-64-7C9H8N2O2Lacks the 2-amino group of the primary target.[6]
6-Methoxy-2-methylquinazolin-4-ol51413-71-9C10H10N2O2Features a methyl group at the C2 position instead of an amino group.[7]
2-Amino-6-bromoquinazolin-4-ol130148-53-7C8H6BrN3OContains a bromo-substituent at the C6 position instead of a methoxy group.
2,4,6-Triaminoquinazoline13741-90-7C8H9N5A related tri-substituted quinazoline.[8]
General Synthetic Workflow for 2-Aminoquinazolin-4-one Derivatives

A plausible synthetic route to 2-aminoquinazolin-4-one derivatives can be adapted from established protocols for similar structures.[9] The following diagram illustrates a general workflow, which can be adapted for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol by starting with the appropriately substituted anthranilic acid.

G A Substituted Anthranilic Acid B Quinazolinedione Intermediate A->B Urea, 160°C C Dichloroquinazoline B->C POCl3, TEA, 120°C D 2-Chloro-4(3H)-quinazolinone C->D 2N NaOH, rt E 2-Aminoquinazolin-4(3H)-one Derivative D->E Amines, DMF, 85°C

Caption: Generalized synthetic workflow for 2-aminoquinazolin-4(3H)-one derivatives.

Experimental Protocol: Synthesis of a 2-Aminoquinazolin-4-one Derivative

The following is a representative, detailed protocol for the synthesis of a 2-aminoquinazolin-4-one derivative, which can be adapted for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol. This protocol is based on methodologies reported for similar compounds.[9][10]

Step 1: Synthesis of the Quinazolinedione Intermediate

  • To a round-bottom flask, add the appropriately substituted anthranilic acid and urea.

  • Heat the mixture at 160°C for 20 hours.

  • Allow the reaction to cool to room temperature.

  • Triturate the solid residue with water and filter to obtain the crude quinazolinedione.

Step 2: Chlorination to Dichloroquinazoline

  • Suspend the quinazolinedione in phosphorus oxychloride (POCl3).

  • Add triethylamine (TEA) dropwise.

  • Reflux the mixture at 120°C for 17 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective Hydrolysis

  • Dissolve the dichloroquinazoline in a suitable solvent.

  • Add 2N sodium hydroxide (NaOH) and stir at room temperature for 20 hours.

  • Acidify the reaction mixture to precipitate the 2-chloro-4(3H)-quinazolinone.

  • Filter and dry the solid.

Step 4: Amination

  • Dissolve the 2-chloro-4(3H)-quinazolinone in dimethylformamide (DMF).

  • Add the desired amine.

  • Heat the reaction at 85°C for 16 hours.

  • Cool the reaction and pour it into water to precipitate the final product.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of 2-aminoquinazolin-4-one have shown particular promise as antibacterial and anticancer agents.[9]

Antibacterial Activity

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[9] The structure-activity relationship (SAR) of these compounds suggests that substitutions at the 2-position are critical for their antibacterial potency. For instance, a derivative with a 3,4-difluorobenzylamine moiety at the 2-position exhibited nanomolar activity against MRSA.[9]

Anticancer Activity

The quinazoline core is a well-established pharmacophore in the design of anticancer agents, particularly as tyrosine kinase inhibitors.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the selectivity and potency of these inhibitors. While specific data for 2-Amino-6-methoxyquinazolin-4-ol is not available, related quinoline and quinazoline derivatives have demonstrated significant antitumor activity.[11]

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel quinazoline derivative.

G A Novel Quinazoline Derivative B In vitro Screening (e.g., cell viability, enzyme inhibition) A->B C Lead Compound Identification B->C D In vivo Efficacy Studies (e.g., animal models) C->D E Preclinical Development D->E

Caption: Hypothetical workflow for the biological evaluation of a novel quinazoline derivative.

Conclusion and Future Directions

The derivatives of 2-Amino-6-methoxyquinazolin-4-ol represent a promising class of compounds for drug discovery and development. While the parent compound is not extensively characterized in the public domain, the rich chemistry and diverse biological activities of the broader quinazolinone family provide a strong rationale for further investigation. The synthetic strategies and biological insights presented in this guide offer a solid foundation for researchers to design and evaluate novel analogs with improved therapeutic profiles. Future work should focus on the targeted synthesis of 2-Amino-6-methoxyquinazolin-4-ol and a comprehensive evaluation of its biological properties, particularly in the areas of oncology and infectious diseases.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. (2023).
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online.
  • CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One. Shanghai Rlavie Technology Co., Ltd.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC.
  • 6-Methoxyquinazolin-4-ol | 19181-64-7. MilliporeSigma.
  • 51413-71-9 | 6-Methoxy-2-methylquinazolin-4-ol. ChemScene.
  • 2-Amino-6-bromoquinazolin-4-ol | 130148-53-7. MilliporeSigma.
  • biological activity of 6-methoxy-2-methylquinoline-4-thiol. Benchchem.
  • 6-Methoxyquinazolin-4-ol: A Potent Chemical for Advanced Research. Panasonic.
  • Chemical and physical properties of 2,4,6-Triaminoquinazoline. Benchchem.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

Sources

Scaffold Evolution in Kinase Inhibitors: A Comparative Analysis of 2-Amino-6-methoxyquinazolin-4-ol and 6,7-Dimethoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, serving as the architectural foundation for numerous targeted therapeutics. However, minor structural variations on this core dictate profound differences in pharmacological activity. This technical guide dissects the structural biology, mechanistic causality, and synthetic workflows distinguishing a basic functionalized building block—2-Amino-6-methoxyquinazolin-4-ol —from the highly optimized, target-specific 6,7-dimethoxyquinazoline analogs (e.g., Gefitinib, Erlotinib, PD 153035). By analyzing these two classes, we illustrate the critical principles of structure-activity relationship (SAR) optimization in modern precision oncology.

Structural Biology & Pharmacophore Evolution

To understand why certain quinazolines act as picomolar kinase inhibitors while others remain biologically inert against the same targets, we must examine the thermodynamics of the ATP-binding cleft.

The Baseline: 2-Amino-6-methoxyquinazolin-4-ol

2-Amino-6-methoxyquinazolin-4-ol is a foundational heterocyclic scaffold. Despite its nomenclature, under physiological conditions, the molecule undergoes lactam-lactim tautomerization, heavily favoring the quinazolin-4(3H)-one form.

  • Mechanistic Limitation: The presence of the C4 carbonyl oxygen acts as a hydrogen bond acceptor, which fundamentally misaligns with the hydrogen-bonding requirements of the Epidermal Growth Factor Receptor (EGFR) hinge region.

  • Steric Clashing: The 2-amino group introduces a hydrogen bond donor at a vector that either faces the solvent inefficiently or clashes with the gatekeeper residues of the kinase domain, disrupting the critical binding geometry. Consequently, this molecule lacks the necessary features for potent kinase inhibition and is primarily utilized as a synthetic intermediate or a scaffold for non-kinase targets (such as Dihydrofolate Reductase, DHFR).

The Breakthrough: 6,7-Dimethoxyquinazoline Analogs

The transition from a basic quinazolinone to a potent kinase inhibitor requires the introduction of a 4-anilino group . As documented in the landmark SAR studies by Bridges et al. (1996), the 4-(3-bromoanilino)-6,7-dimethoxyquinazoline analog (PD 153035) demonstrated an unusually steep SAR, achieving an extraordinary IC50 of 0.025 nM against EGFR[1][2].

  • The Hinge-Binding Motif: The displacement of the C4-hydroxyl/carbonyl with an anilino group forces the quinazoline ring into a fully aromatic state. The N1 nitrogen of the quinazoline acts as a precise hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region, while the secondary amine (C4-NH) acts as a hydrogen bond donor[1].

  • The Hydrophobic Specificity Pocket: The substituted aniline ring projects deep into an adjacent hydrophobic pocket. Bridges et al. noted that this interaction induces a conformational change in the receptor, leading to a "supra-additive" binding affinity that cannot be achieved by the quinazoline core alone[1][2].

  • Solvent Channel Optimization: The 6,7-dimethoxy groups are oriented toward the opening of the ATP-binding cleft (the solvent channel). The electron-donating nature of these methoxy groups increases the basicity of N1, strengthening the hinge interaction. Because this region is solvent-exposed, it tolerates massive bulk, allowing for the addition of solubilizing motifs (e.g., the morpholinopropoxy group in Gefitinib) to optimize pharmacokinetics without compromising target affinity[3][4].

Mechanistic Causality in Kinase Inhibition

The pharmacological divergence between these two molecular classes is best visualized through their interaction with the EGFR signaling cascade. 6,7-dimethoxyquinazoline analogs act as ATP-competitive inhibitors, arresting the autophosphorylation required for downstream oncogenic signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds EGFR_TK EGFR Tyrosine Kinase Domain EGFR->EGFR_TK Activation Downstream Downstream Signaling EGFR_TK->Downstream Phosphorylation ATP ATP ATP->EGFR_TK Binds Hinge Inhibitor 6,7-Dimethoxyquinazoline Inhibitor->EGFR_TK Competes with ATP Proliferation Tumor Proliferation Downstream->Proliferation Drives

Fig 1: EGFR signaling pathway and ATP-competitive inhibition by 6,7-dimethoxyquinazolines.

Quantitative Data Synthesis

The table below summarizes the structural and pharmacological causality that differentiates the inert precursor scaffold from the clinically active kinase inhibitor.

Pharmacological Feature2-Amino-6-methoxyquinazolin-4-ol6,7-Dimethoxyquinazoline Analogs (e.g., Gefitinib)
Primary Tautomer Quinazolin-4(3H)-one (Lactam)4-Anilinoquinazoline (Fully Aromatic)
Hinge-Binding Motif Suboptimal (C4=O acceptor, C2-NH2 clash)Optimal (N1 acceptor, C4-NH donor)
Hydrophobic Pocket UnoccupiedOccupied by substituted aniline ring
Solvent Channel Minimal interactionExtended via 6,7-substitutions (e.g., morpholine)
EGFR Tyrosine Kinase IC50 > 10 μM (Inactive)0.025 nM (PD 153035) to ~33 nM (Gefitinib)
Primary Application Synthetic intermediateTargeted precision oncology (e.g., NSCLC)

Experimental Architectures

To ensure scientific integrity, the following self-validating protocols detail the synthesis of the active pharmacophore and the biochemical validation of its kinase affinity.

Protocol A: Synthesis of the 4-Anilino-6,7-dimethoxyquinazoline Core

The synthesis of potent EGFR inhibitors requires the activation of a stable quinazolinone precursor, followed by a nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow A 2-Amino-6-methoxy- quinazolin-4-ol B 6,7-Dimethoxyquinazolin- 4(3H)-one A->B Structural Divergence C 4-Chloro-6,7- dimethoxyquinazoline B->C POCl3 (Chlorination) D 4-Anilino-6,7- dimethoxyquinazoline C->D Aniline, iPrOH (SNAr)

Fig 2: Synthetic divergence from basic quinazolinones to potent 4-anilino kinase inhibitors.

Step-by-Step Methodology:

  • Activation (Chlorination): Suspend 6,7-dimethoxyquinazolin-4(3H)-one in neat phosphorus oxychloride (POCl3). Add a catalytic amount of N,N-dimethylformamide (DMF). Reflux for 3-4 hours.

    • Causality: The quinazolinone is highly resistant to nucleophilic attack. POCl3 converts the C4 carbonyl into a highly electrophilic C4-chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate, accelerating the chlorination.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue carefully with ice water and neutralize with saturated aqueous NaHCO3. Extract the resulting 4-chloro-6,7-dimethoxyquinazoline with dichloromethane (DCM).

  • Coupling (SNAr): Dissolve the 4-chloro intermediate and the desired substituted aniline (e.g., 3-bromoaniline) in isopropanol (iPrOH). Reflux for 2-4 hours.

    • Causality: Isopropanol provides the optimal boiling point and solubility profile. As the reaction proceeds, the basicity of the aniline drives the substitution, and the resulting product naturally precipitates out of the isopropanol as a highly pure hydrochloride salt, eliminating the need for complex chromatography.

Protocol B: TR-FRET Kinase Assay for EGFR Inhibition Validation

To quantify the IC50 of synthesized 6,7-dimethoxyquinazoline analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR kinase domain, ATP (at the Km value), and a biotinylated poly-GT substrate.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the quinazoline analog in DMSO. Transfer to a 384-well microplate (final DMSO concentration <1%).

  • Reaction Initiation: Add the enzyme and substrate/ATP mix to the compound wells. Incubate at room temperature for 60 minutes.

    • Causality: The 6,7-dimethoxyquinazoline competitively binds the ATP pocket. If the compound is active, it prevents the kinase from transferring the gamma-phosphate of ATP to the tyrosine residues on the poly-GT substrate.

  • Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: If phosphorylation occurred (inactive inhibitor), the antibody binds the substrate, bringing Europium and APC into proximity. Excitation at 340 nm results in FRET, emitting at 665 nm. A decrease in the 665/615 nm emission ratio directly correlates to target engagement and kinase inhibition by the quinazoline analog.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.[Link]

  • Barker, A. J., et al. (2002). "ZD1839 (Iressa): An Orally Active Inhibitor of Epidermal Growth Factor Signaling with Potential for Cancer Therapy." Cancer Research.[Link]

  • Camp, E. R., et al. (2005). "The Antiepidermal Growth Factor Receptor Agent Gefitinib (ZD1839/Iressa) Improves Antihormone Response and Prevents Development of Resistance in Breast Cancer in Vitro." Endocrinology.[Link]

Sources

Biological activity of 2-aminoquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Aminoquinazolin-4(3H)-one Derivatives

Foreword for the Drug Development Professional

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Among its many variations, the 2-aminoquinazolin-4(3H)-one core has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral and neurological applications.[3][4][5][6]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. We move beyond a simple cataloging of activities to explore the causality behind their synthesis, the intricacies of their mechanisms of action, and the critical structure-activity relationships that govern their potency. By presenting detailed, field-proven experimental protocols and summarizing key data, this document aims to serve as both a foundational reference and a practical handbook for advancing the discovery and development of 2-aminoquinazolin-4(3H)-one-based therapeutics.

Part 1: Synthesis – The Foundation of Activity

The biological evaluation of any compound series begins with its synthesis. The accessibility and versatility of the synthetic routes to 2-aminoquinazolin-4(3H)-one derivatives are key reasons for their prevalence in drug discovery programs. A robust and scalable synthesis allows for the systematic exploration of chemical space to optimize biological activity.

Core Synthesis Workflow

A prevalent and effective method for synthesizing the 2-aminoquinazolin-4(3H)-one scaffold involves a multi-step sequence starting from readily available anthranilic acids.[3][7] This approach offers flexibility, allowing for substitutions on the quinazoline ring system to be introduced at the very first step.

G cluster_0 Core Scaffold Assembly cluster_1 Derivatization A Substituted Anthranilic Acid B Quinazolinedione Intermediate A->B Urea, 160°C C Dichloroquinazoline B->C POCl3, TEA, 120°C D 2-Chloro-4(3H)-quinazolinone C->D 2N NaOH, rt E Target 2-Aminoquinazolin-4(3H)-one Derivative D->E DMF, 85°C F Substituted Amine / Aniline F->E

Caption: General synthetic workflow for 2-aminoquinazolin-4(3H)-one derivatives.

Detailed Experimental Protocol: Synthesis of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

This protocol provides a representative, step-by-step methodology for synthesizing a specific derivative with known biological activity.[3][7]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

  • Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.

  • Heat the mixture at 160°C for 20 hours. The reaction mixture will solidify upon completion.

  • Allow the flask to cool to room temperature.

  • Add water to the solid mass and break it up. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the quinazolinedione intermediate.

    • Scientist's Note: The use of a significant excess of urea serves as both a reactant and a medium for the cyclocondensation reaction, driving it to completion.

Step 2: Synthesis of 2,4,7-trichloroquinazoline

  • Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

  • Add triethylamine (TEA, 1.2 eq) dropwise to the suspension.

  • Reflux the mixture at 120°C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.

    • Scientist's Note: TEA is a crucial scavenger for the HCl gas produced during the chlorination, preventing potential side reactions and ensuring a high yield of the desired product.[8]

Step 3: Synthesis of 2,7-dichloroquinazolin-4(3H)-one

  • Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like THF or dioxane.

  • Add 2N sodium hydroxide (NaOH) solution (2.0 eq) and stir at room temperature for 20 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Scientist's Note: This step relies on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more susceptible to nucleophilic substitution (hydrolysis in this case) than the chlorine at the C2 position.

Step 4: Synthesis of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

  • Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture at 85°C for 16 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

    • Scientist's Note: DMF is an excellent solvent for this final nucleophilic aromatic substitution step due to its high boiling point and polar aprotic nature, which facilitates the reaction between the chloroquinazoline and the aniline.[3]

Part 2: The Spectrum of Biological Activities

The true value of the 2-aminoquinazolin-4(3H)-one scaffold lies in its diverse and potent biological effects. This section details the major therapeutic areas where these derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The most extensively studied application of quinazoline derivatives is in oncology.[9] Many compounds from this class function as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and angiogenesis.[4][10]

Mechanism of Action: Dual EGFR and VEGFR-2 Inhibition

A significant number of 2-aminoquinazolin-4(3H)-one derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]

  • EGFR Inhibition: EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling that promotes cell proliferation and survival.[4] Quinazoline-based inhibitors like Gefitinib and Erlotinib are clinically approved drugs that compete with ATP for the binding site in the EGFR kinase domain, preventing its activation.[2][12]

  • VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[11][13] By inhibiting VEGFR-2, these compounds can starve the tumor of its blood supply, thereby preventing its growth and metastasis.[14][15]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade VEGFR2 VEGFR-2 Receptor Akt Akt VEGFR2->Akt Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Quinazoline Derivative Inhibitor->VEGFR2 Blocks ATP Site Inhibitor->Akt Indirectly Inhibits mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K node_a Cell Proliferation p70S6K->node_a Promotes node_b Angiogenesis p70S6K->node_b Promotes node_c Cell Survival p70S6K->node_c Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinazoline derivative.

Table 1: Representative Anticancer Activity of Quinazoline Derivatives

Compound IDTarget(s)Cancer Cell LineActivity (IC₅₀)Reference
6d EGFRNCI-H460 (NSCLC)0.789 µM (GI₅₀)[4]
11d VEGFR-2HUVEC5.49 µM[14]
SQ2 VEGFR-2HT-29 (Colon)3.38 µM[16]
Compound 17 Not specifiedJurkat (T-cell ALL)< 5 µM[17]
Compound 1i EGFR / VEGFR-2EGFR Assay1 nM[10]
Compound 1j EGFR / VEGFR-2VEGFR-2 Assay14 nM[10]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to directly measure the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Reagents and Plate Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Coat a 96-well ELISA plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with Tween-20).

  • Kinase Reaction:

    • Add recombinant human VEGFR-2 enzyme to each well.

    • Add the test compound (2-aminoquinazolin-4(3H)-one derivative) at various concentrations (typically a serial dilution). Include a positive control (e.g., Sorafenib) and a vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by washing the plate.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Wash the plate and add a colorimetric substrate (e.g., TMB).

    • Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The positive control (Sorafenib) must yield an IC₅₀ value within the expected range for the assay to be considered valid. The signal-to-background ratio (vehicle control vs. no enzyme control) should be sufficiently high.

Antimicrobial Activity: A New Front Against Resistance

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is a critical global health threat.[3] 2-Aminoquinazolin-4(3H)-one derivatives have been identified as a promising class of compounds with potent activity against these challenging pathogens.[18][19]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the antibacterial potency is highly dependent on the substitution patterns on both the quinazoline ring and the 2-amino group.[3]

  • A 7-chloro substituent on the quinazoline core often enhances antibacterial activity.[3]

  • The nature of the substituent at the 2-position is critical, with benzylamine groups, particularly those with fluorine substitutions (e.g., 3,4-difluorobenzylamine), exhibiting the highest potency against MRSA.[18]

Table 2: In Vitro Antibacterial Activity against S. aureus

Compound IDKey SubstituentS. aureus ATCC25923 (MIC₅₀)S. aureus USA300 JE2 (MRSA) (MIC₅₀)Reference
6l 7-Chloro1.0 µM0.6 µM[3][18]
6y 3,4-difluorobenzylamine0.36 µM0.02 µM[18][19]
6a 7,8-dichloro10.8 µM6.9 µM[3]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantifying the in vitro potency of an antibacterial agent.[3]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum of the target strain (e.g., S. aureus USA300) and adjust its concentration to ~1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

    • Self-Validation: The positive control wells must show clear evidence of bacterial growth, while the negative control wells must remain clear.

Antiviral Activity: Combating Emerging Threats

The COVID-19 pandemic highlighted the urgent need for broad-spectrum antiviral agents.[7] Several 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[5][20]

Table 3: Antiviral Activity of 2-Aminoquinazolin-4(3H)-one Derivatives

Compound IDVirusActivity (IC₅₀)Cytotoxicity (CC₅₀)Reference
9g SARS-CoV-2< 0.25 µM> 25 µM[7][20]
9g MERS-CoV< 1.1 µM> 25 µM[7][20]
11e SARS-CoV-2< 0.25 µM> 25 µM[7][20]
11e MERS-CoV< 1.1 µM> 25 µM[7][20]
Compound 1 SARS-CoV-20.23 µMNot cytotoxic[21]

The high selectivity index (SI = CC₅₀/IC₅₀) for these compounds indicates that their antiviral activity occurs at concentrations far below those that cause harm to host cells, a critical requirement for any viable therapeutic.[7]

Other Notable Activities

The versatility of the 2-aminoquinazolin-4(3H)-one scaffold extends to other therapeutic areas:

  • Anti-inflammatory Activity: Derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting better activity and lower ulcerogenic liability than the standard drug phenylbutazone.[22][23][24]

  • Anticonvulsant Activity: Following the discovery of the sedative-hypnotic methaqualone, which features a quinazolinone core, various derivatives have been explored for central nervous system applications.[6] Several 2-aminoquinazolin-4(3H)-one analogues exhibit significant anticonvulsant activity in animal models, potentially through modulation of the GABA-A receptor.[25][26][27]

Part 3: Conclusion and Future Perspectives

The 2-aminoquinazolin-4(3H)-one scaffold is a validated and highly versatile platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent and clinically relevant activity across oncology, infectious diseases, and neurology. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for compounds with antimicrobial and antiviral activity to aid in rational drug design and overcome resistance.

  • Targeted Drug Delivery: Conjugating potent quinazoline derivatives to targeting moieties to enhance their delivery to cancer cells and reduce off-target toxicity.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for treating other diseases, such as neurodegenerative disorders and metabolic diseases, based on their ability to modulate various biological pathways.

The continued exploration of the chemical space around the 2-aminoquinazolin-4(3H)-one core promises to yield the next generation of innovative medicines to address unmet clinical needs.

References

  • Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • ResearchGate. (n.d.). Synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. Reagents and...
  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters.
  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Anonymous. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Research Journal of Pharmacy and Technology.
  • Ghorab, M. M., et al. (n.d.). Quinazoline derivative compound (11d)
  • ResearchGate. (n.d.). The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives.
  • Kim, Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)
  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • El-Sayed, N. N. E., et al. (2025). Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. Taylor & Francis Online.
  • Qandil, A. M., et al. (n.d.).
  • Toma, V., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Anonymous. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. [Source not specified].
  • Al-Suhaimi, K. S., et al. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and...
  • ResearchGate. (n.d.). Synthesis of 2‐aminoquinazolin‐4(3H)‐ones.
  • El-Adl, K., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.
  • Anonymous. (n.d.). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. [Source not specified].
  • ResearchGate. (n.d.). Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives...
  • da Silva, A. C., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • Lee, E., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.
  • B, P., & K, S. (2019). Antibacterial activity of newer Quinazolin-4(3H)
  • E-S, A. B. (n.d.). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Lee, E., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.
  • Anonymous. (n.d.).
  • El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones.
  • Anonymous. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Academia.edu. (n.d.). (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.
  • Pop, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Zaka, M., & Zaka, A. (n.d.). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia.
  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • Pop, R., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Wolfe, J. F., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. [Source not specified].
  • Fassihi, A., et al. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC.
  • D, S., & S, K. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • S, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)
  • Anonymous. (n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. [Source not specified].
  • Academia.edu. (n.d.). (PDF)
  • IntechOpen. (n.d.). Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • Pop, R., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC.
  • G, S. R., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.

Sources

The Role of 2-Amino-6-methoxyquinazolin-4-ol in the Prazosin Metabolic Cascade: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Prazosin is a cornerstone


-adrenergic receptor antagonist utilized in the management of hypertension and benign prostatic hyperplasia. While its primary pharmacological action is well-documented, the terminal phases of its metabolic degradation are highly complex. This whitepaper provides an in-depth technical analysis of 2-Amino-6-methoxyquinazolin-4-ol , a highly degraded, terminal metabolite of prazosin. By examining the mechanistic pathways of its formation, the self-validating analytical workflows required for its isolation, and its pharmacological implications, this guide serves as a comprehensive resource for pharmacologists and drug metabolism and pharmacokinetics (DMPK) scientists.

Introduction: Prazosin Pharmacokinetics & the Metabolic Landscape

The clinical efficacy of prazosin is heavily dictated by its pharmacokinetic profile. Following oral administration, the drug is subject to extensive first-pass hepatic metabolism, resulting in an1[1]. The parent compound is rapidly cleared, with an elimination half-life of approximately 2.5 hours, and 1[1].

The biotransformation of prazosin is predominantly mediated by hepatic cytochrome P450 (CYP) enzymes. The primary metabolic routes involve O-demethylation, yielding 2[2], which are subsequently excreted via the biliary system. However, secondary and tertiary metabolic cascades lead to the cleavage of the quinazoline core's substituents. The target of this whitepaper, 2-Amino-6-methoxyquinazolin-4-ol, represents a terminal node in this degradation network, characterized by the complete loss of the furoyl-piperazine moiety, deamination, and regioselective demethylation.

Mechanistic Pathway: Formation of 2-Amino-6-methoxyquinazolin-4-ol

The biogenesis of 2-Amino-6-methoxyquinazolin-4-ol from parent prazosin is a sequential, three-step detoxification process designed to increase the molecule's hydrophilicity and abolish receptor affinity.

  • N-Dealkylation (Piperazine Cleavage): The bulky, lipophilic 2-[4-(2-furoyl)piperazin-1-yl] group is oxidatively cleaved by CYP enzymes. This reaction yields2[2], a minor metabolite that retains a fraction of the parent drug's hypotensive activity.

  • Hydrolytic Deamination: The 4-amino group of the quinazoline ring undergoes hydrolytic deamination. Because the protonated 4-amine is critical for 3

    3[3], this conversion to a 4-hydroxyl group (which rapidly tautomerizes to a quinazolin-4(3H)-one) acts as a definitive pharmacological deactivation step.
    
  • Regioselective O-Demethylation: Finally, the intermediate undergoes regioselective cleavage of the 7-methoxy group, leaving the 6-methoxy group intact, yielding the terminal 2-Amino-6-methoxyquinazolin-4-ol.

G Prazosin Prazosin (Parent Drug) Inter1 2,4-Diamino-6,7-dimethoxyquinazoline (Piperazine Cleavage) Prazosin->Inter1 CYP-mediated N-dealkylation Inter2 2-Amino-6,7-dimethoxyquinazolin-4-ol (4-Deamination) Inter1->Inter2 Hydrolytic Deamination Metabolite 2-Amino-6-methoxyquinazolin-4-ol (Target Metabolite) Inter2->Metabolite Regioselective O-Demethylation

Metabolic cascade from Prazosin to 2-Amino-6-methoxyquinazolin-4-ol.

Analytical Workflows for Metabolite Characterization

Isolating and structurally elucidating a highly polar, low-abundance terminal metabolite requires a rigorous, self-validating methodology. The following protocol outlines the gold-standard approach for characterizing 2-Amino-6-methoxyquinazolin-4-ol.

Step-by-Step Methodology

Step 1: In Vitro Microsomal Incubation

  • Procedure: Incubate 10 µM prazosin with pooled Human Liver Microsomes (HLMs) at 37°C, initiated by the addition of an NADPH-regenerating system.

  • Causality: HLMs provide the full complement of CYP enzymes necessary for the multi-step degradation.

  • Self-Validation Gate: Run parallel incubations with a positive control (e.g., midazolam for CYP3A4 activity) and a negative control (buffer substituted for NADPH). The absence of metabolite formation in the negative control validates that the degradation is strictly enzymatically driven.

Step 2: Solid-Phase Extraction (SPE)

  • Procedure: Quench the reaction with ice-cold acetonitrile, centrifuge, and load the supernatant onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge.

  • Causality: The profound polarity of 2-Amino-6-methoxyquinazolin-4-ol (due to the loss of the lipophilic piperazine ring and the addition of a hydroxyl group) causes it to break through standard C18 stationary phases. HLB polymeric sorbents ensure quantitative retention of polar metabolites.

  • Self-Validation Gate: Spike the sample with a stable isotope-labeled internal standard (Prazosin-d4) prior to extraction. Recovery rates must exceed 85% to validate the extraction efficiency.

Step 3: UHPLC-ESI-QTOF-MS Analysis

  • Procedure: Analyze the SPE eluate using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) in positive electrospray ionization (ESI+) mode.

  • Causality: A QTOF system is selected over a standard triple quadrupole because4[4].

  • Self-Validation Gate: The isotopic pattern of the detected

    
     peak must align with the theoretical distribution for 
    
    
    
    with a mass error of
    
    
    ppm.

Step 4: NMR Structural Elucidation

  • Procedure: Collect fractions of the target mass, dry under nitrogen, and reconstitute in deuterated DMSO (

    
    ) for 2D NMR analysis (NOESY and HMBC).
    
  • Causality: While mass spectrometry confirms the empirical formula and the loss of a methyl group, it cannot definitively prove which methoxy group (6-O vs. 7-O) was lost. 2D NOESY is required to observe spatial cross-peaks between the remaining methoxy protons and the adjacent aromatic protons, unambiguously confirming the 6-methoxy regiochemistry.

  • Self-Validation Gate: The presence of a NOE correlation between the methoxy singlet (~3.8 ppm) and the C5 aromatic proton validates the 6-methoxy structure, ruling out the 7-methoxy isomer.

G Incubation In Vitro Incubation (HLMs + NADPH) Extraction SPE Extraction (HLB Cartridges) Incubation->Extraction Quench & Centrifuge LCMS UHPLC-QTOF-MS (Metabolite Profiling) Extraction->LCMS Elute & Reconstitute NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Fraction Collection

Self-validating analytical workflow for metabolite isolation and characterization.

Pharmacological Implications & Receptor Binding Kinetics

The structural evolution from prazosin to 2-Amino-6-methoxyquinazolin-4-ol represents a masterclass in biological drug deactivation. Quantitative Structure-Activity Relationship (QSAR) models have demonstrated that the3

3[3].

When the 4-amino group is hydrolyzed to a 4-ol (which exists predominantly as the 4-oxo tautomer at physiological pH), the critical electrostatic interaction with the receptor's primary nucleophilic site is destroyed. Furthermore, the loss of the bulky furoyl-piperazine ring removes necessary steric and dispersive interactions within the receptor pocket.

Quantitative Pharmacodynamic Summary
CompoundStructural ModificationRelative

Affinity
Hypotensive ActivityPrimary Clearance
Prazosin Parent Drug100% (Reference)HighHepatic (Extensive)
6-O-demethylprazosin Loss of 6-methoxy~50%ModerateBiliary/Fecal
2,4-diamino-6,7-dimethoxyquinazoline Loss of furoyl-piperazine<10%LowRenal
2-Amino-6-methoxyquinazolin-4-ol Piperazine loss, 4-deamination, 7-demethylation<1%NegligibleRenal (High Polarity)

Note: The terminal metabolite exhibits near-zero pharmacological activity, confirming its role strictly as an end-stage detoxification product.

Conclusion

The identification and characterization of 2-Amino-6-methoxyquinazolin-4-ol underscores the profound efficiency of hepatic biotransformation networks. By systematically dismantling the pharmacophores of prazosin—cleaving the piperazine ring, deaminating the quinazoline core, and selectively demethylating the structure—the body effectively neutralizes the drug's hypotensive properties while radically increasing its aqueous solubility for renal clearance. For DMPK scientists, mapping these terminal nodes using self-validating high-resolution mass spectrometry and NMR workflows is essential for fully understanding the safety, toxicity, and clearance profiles of quinazoline-derived therapeutics.

References

  • Clinical pharmacokinetics of prazosin - PubMed -[Link]

  • Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS) - PubMed -[Link]

  • Synthesis and identification of the major metabolites of prazosin formed in dog and rat - Journal of Medicinal Chemistry -[Link]

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists - Journal of Medicinal Chemistry -[Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy Quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic and steric properties, thereby modulating its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy quinazolinones, focusing on their anticancer and antimicrobial activities. We will delve into the synthetic strategies, the impact of substitutions at various positions of the quinazolinone core, and the molecular mechanisms underlying their biological effects. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the 6-methoxy quinazolinone framework.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[1] This structural motif is found in a variety of natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the quinazolinone scaffold allows for chemical modifications at several positions, enabling the fine-tuning of its pharmacological properties.[5]

The 4(3H)-quinazolinone isomer is the most common and extensively studied. The presence of substituents at the 2, 3, and 6-positions of the quinazolinone ring has been shown to be crucial for its biological activity.[1][2]

The Role of the 6-Methoxy Group: An Electronic and Steric Influencer

The methoxy group (-OCH3) at the 6-position of the quinazolinone ring plays a pivotal role in modulating the biological activity of these compounds. As an electron-donating group, it increases the electron density of the aromatic system, which can influence binding interactions with biological targets. Furthermore, its size and conformation can introduce steric effects that impact ligand-receptor recognition.

Several studies have highlighted the importance of the 6-methoxy group for the anticancer and antimicrobial activities of quinazolinones. For instance, certain 6-methoxy quinazolinone derivatives have shown potent activity against various cancer cell lines and microbial strains.[2][6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-methoxy quinazolinones is highly dependent on the nature and position of other substituents on the quinazolinone core. This section will explore the SAR of these compounds with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

6-Methoxy quinazolinones have emerged as promising anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[6][7]

  • Substitutions at the 2-position: The introduction of various aryl and heteroaryl groups at the 2-position has been a common strategy to enhance anticancer potency. For example, 2-(3'-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (HMJ-38) has been shown to inhibit tubulin polymerization and induce apoptosis in pancreatic cancer cells.[3]

  • Substitutions at the 4-position: Modifications at the 4-position, often with anilino groups, have led to the development of potent tyrosine kinase inhibitors.[7] The nature of the substituent on the aniline ring is critical for activity.

  • Combined Substitutions: The presence of a 6,7-dimethoxy substitution pattern has been widely explored and has shown to be beneficial for inhibitory activity against EGFR tyrosine kinase.[8]

Compound/DerivativeSubstitution PatternBiological ActivityReference
HMJ-382-(3'-methoxyphenyl), 6-pyrrolidinylInhibits tubulin polymerization, induces apoptosis[3]
Gefitinib Analogues4-Anilino, various substitutionsEGFR tyrosine kinase inhibitors[6]
Compound 266,7-dimethoxy ethoxyPotent anti-proliferative and PI3K inhibitory activity[6]
Compound 44Methoxy group at the para position in the imidazolone phenyl ringPotent activity against MCF-7 breast cancer cells[6]
Antimicrobial Activity

The quinazolinone scaffold is also a valuable template for the development of novel antimicrobial agents. The SAR of 6-methoxy quinazolinones in this context reveals key structural requirements for potent activity.

  • Substitutions at the 2- and 3-positions: The presence of substituted aromatic rings at the 3-position and various functional groups like methyl or thiol at the 2-position are often essential for antimicrobial activity.[2]

  • Influence of Halogens: The introduction of halogen atoms, such as bromine or chlorine, at other positions of the quinazolinone ring, in combination with the 6-methoxy group, can enhance antimicrobial potency.[2][9]

  • Schiff Bases and Azetidinone Derivatives: The formation of Schiff bases and 2-azetidinone derivatives from 3-amino-6-methoxy-quinazolin-4(3H)-one has yielded compounds with significant antibacterial activity.[2]

Compound/DerivativeSubstitution PatternAntimicrobial ActivityReference
Schiff Base Derivatives6-bromo, 3-(substituted benzylideneamino)Good antimicrobial activity[2]
2-Azetidinone Derivatives6-bromo, 3-(substituted-2-oxoazetidin-1-yl)More active than Schiff bases[2]
Methoxy-substituted Schiff basesIncreasing number of methoxy groupsDecreased activity against certain bacteria[10]

Experimental Protocols

General Synthesis of 6-Methoxy Quinazolinones

A common synthetic route to 6-methoxy quinazolinones involves the reaction of 2-amino-5-methoxybenzoic acid with an appropriate acyl chloride to form an amide, followed by cyclization with a suitable reagent like formamide or acetic anhydride.

Step-by-step methodology:

  • Amide Formation: To a solution of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., pyridine), add the desired acyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Cyclization: Reflux the obtained amide with formamide or acetic anhydride for several hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the 6-methoxy quinazolinone derivative.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of 4-Anilino-6-methoxyquinazoline Derivatives

These derivatives are often synthesized from 4-chloro-6-methoxyquinazoline.

Step-by-step methodology:

  • Chlorination: Reflux 6-methoxyquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to obtain 4-chloro-6-methoxyquinazoline.

  • Nucleophilic Substitution: React the 4-chloro derivative with the desired substituted aniline in a suitable solvent (e.g., isopropanol) at reflux temperature.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated product.

  • Purify the product by recrystallization.

Visualization of Key Pathways and Workflows

General Synthetic Workflow for 6-Methoxy Quinazolinones

G A 2-Amino-5-methoxybenzoic Acid C Amide Intermediate A->C Acylation B Acyl Chloride B->C E 6-Methoxy Quinazolinone C->E Cyclization D Cyclization Reagent (e.g., Formamide) D->E

Caption: General workflow for the synthesis of 6-methoxy quinazolinones.

Signaling Pathway Inhibition by 6-Methoxy Quinazolinone Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Methoxy Quinazolinone Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-methoxy quinazolinone derivatives.

Conclusion and Future Perspectives

The 6-methoxy quinazolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide underscore the critical role of the 6-methoxy group and the significant impact of substitutions at other positions of the quinazolinone core on biological activity.

Future research in this area should focus on:

  • Exploring novel substitutions: Synthesizing and evaluating new derivatives with diverse substituents to expand the chemical space and identify compounds with improved potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to gain a deeper understanding of their therapeutic effects.

  • In vivo evaluation: Advancing the most promising compounds to preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

By leveraging the insights from SAR studies and employing rational drug design strategies, the full therapeutic potential of 6-methoxy quinazolinones can be realized.

References

  • Yan, H. P., et al. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • An insight into the therapeutic potential of quinazoline deriv
  • Al-Ostath, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025).
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.).
  • Method for synthetizing 6-methoxyquinoline. (n.d.).
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Biological Activity of Quinazolinones. (2020). IntechOpen.
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
  • Biological activities of recent advances in quinazoline. (n.d.).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIV
  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019). Frontiers in Pharmacology.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021).
  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024).
  • Potential antimicrobial activities of quinazolinone derivatives: A review. (2014). Journal of Chemical and Pharmaceutical Research.
  • Chemistry and activity of quinazoline moiety: A system

Sources

2-Amino-6-methoxyquinazolin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and medicinal chemists. It prioritizes practical utility, chemical logic, and rigorous data presentation over generic descriptions.[1]

Core Scaffold Analysis & Synthetic Methodology

Executive Summary & Core Identity

The compound 2-Amino-6-methoxyquinazolin-4-ol (often referenced in solid-state studies as 2-amino-6-methoxyquinazolin-4(3H)-one ) represents a critical bicyclic pharmacophore.[1] It serves as a privileged scaffold in the synthesis of folate antagonists (DHFR inhibitors) and receptor tyrosine kinase (RTK) inhibitors.[1]

Unlike simple quinazolines, the C2-amino and C6-methoxy substitutions introduce specific electronic donors that modulate binding affinity in the ATP-binding pockets of kinase targets.[1] This guide addresses the frequent ambiguity regarding its tautomeric state, provides a validated synthetic protocol, and details its physicochemical profile.[1]

Chemical Identity Data
ParameterSpecification
IUPAC Name 2-Amino-6-methoxyquinazolin-4-ol
Preferred Tautomer Name 2-Amino-6-methoxyquinazolin-4(3H)-one
CAS Registry Number 1413944-95-2 (Note: Historical/alternate salt forms may vary)
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Exact Mass 191.0695
SMILES COc1ccc2c(c1)nc([nH]c2=O)N (Keto form)
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid

Structural Dynamics: The Tautomerism Criticality

Researchers often encounter discrepancies in spectral data (NMR/IR) due to the keto-enol tautomerism of the quinazoline-4-position.[1]

  • In Solution (DMSO/DMF): The equilibrium heavily favors the lactam (keto) form, quinazolin-4(3H)-one.[1]

  • In Basic Conditions: The lactim (enol) form, quinazolin-4-ol, becomes relevant as the anionic species (quinazolin-4-olate) drives nucleophilic substitutions (e.g., chlorination with POCl₃).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift that dictates reactivity.[1]

Tautomerism Keto Keto Form (Dominant) 2-Amino-6-methoxyquinazolin-4(3H)-one (Stable Solid State) Enol Enol Form (Reactive) 2-Amino-6-methoxyquinazolin-4-ol (Aromatic Character Increased) Keto->Enol  Proton Transfer   Anion Anionic Intermediate (Base-Catalyzed) Keto->Anion  -H+ (Base)   Enol->Anion  -H+ (Base)  

Figure 1: Tautomeric equilibrium between the stable lactam (keto) and reactive lactim (enol) forms.[1] The keto form is the primary species observed in ¹H NMR (DMSO-d₆).[1]

Validated Synthetic Protocol

The most robust route to this scaffold avoids the use of hazardous isocyanates, utilizing instead the cyclocondensation of anthranilic acid derivatives with guanidine. This method is self-validating as the product precipitates from the reaction mixture, ensuring high purity.[1]

Reaction Scheme

Precursor: 2-Amino-5-methoxybenzoic acid (or its methyl ester).[1] Reagent: Guanidine Carbonate.[1]

Synthesis SM1 2-Amino-5-methoxybenzoic acid (C8H9NO3) Step1 Cyclocondensation Solvent: 2-Ethoxyethanol Temp: 130°C (Reflux) SM1->Step1 Reagent Guanidine Carbonate ((NH2)2C=NH) Reagent->Step1 Product 2-Amino-6-methoxyquinazolin-4(3H)-one (Precipitate) Step1->Product  -H2O, -NH3  

Figure 2: Cyclocondensation pathway for the synthesis of the target quinazoline scaffold.[1][2]

Step-by-Step Methodology

Objective: Synthesis of 5.0 g of 2-Amino-6-methoxyquinazolin-4(3H)-one.

  • Reagent Loading:

    • Charge a 100 mL round-bottom flask (RBF) with 2-amino-5-methoxybenzoic acid (25.0 mmol, 4.18 g).

    • Add Guanidine Carbonate (15.0 mmol, 2.70 g). Note: A slight excess of guanidine ensures complete consumption of the acid.

  • Solvent System:

    • Add 30 mL of 2-ethoxyethanol (Cellosolve) or Diglyme.[1]

    • Why: These high-boiling solvents (BP >135°C) allow the reaction to reach the activation energy required for ring closure without using a pressurized vessel.[1]

  • Reflux & Cyclization:

    • Equip with a reflux condenser and magnetic stir bar.[1]

    • Heat to reflux (approx. 135°C) for 12–16 hours.

    • Observation: The suspension will initially dissolve, followed by the gradual precipitation of the product as the reaction proceeds.

  • Workup (Self-Validating Step):

    • Cool the mixture to room temperature.

    • Add 50 mL of cold water to complete precipitation.[1]

    • Filter the solid under vacuum.[1]

    • Wash the cake sequentially with water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove unreacted guanidine and solvent.[1]

  • Drying:

    • Dry in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: 75–85% (approx.[1] 3.6–4.1 g).[1]

Analytical Characterization (QC)

To verify the identity of the synthesized material, compare against these standard spectral markers.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆)δ 10.8–11.2 ppm (br s, 1H)NH (Amide/Lactam proton) - confirms Keto form
δ 7.2–7.5 ppm (m, 3H)Aromatic protons (C5, C7, C8)
δ 6.2–6.5 ppm (br s, 2H)C2-NH₂ (Amine group)
δ 3.80 ppm (s, 3H)–OCH₃ (Methoxy group)
Mass Spec (ESI+)m/z 192.2 [M+H]⁺Protonated molecular ion
IR Spectroscopy 1660–1680 cm⁻¹C=O stretch (Amide I)

Applications in Drug Discovery

The 2-amino-6-methoxyquinazolin-4-ol scaffold is a versatile intermediate.[1] Its primary utility lies in its conversion to 2,4-diaminoquinazolines or 4-anilinoquinazolines .[1]

Functionalization Workflow

To access bioactive kinase inhibitors, the C4-hydroxyl is typically converted to a leaving group (Cl or sulfonate), followed by SₙAr displacement.[1]

  • Chlorination: Reaction with POCl₃/DMA generates the 4-chloro-2-amino-6-methoxyquinazoline intermediate.[1]

  • Nucleophilic Substitution: Reaction with substituted anilines yields EGFR/HER2 inhibitors.[1]

Note: The C2-amino group often requires protection (e.g., pivaloyl) during harsh chlorination conditions to prevent side reactions.[1]

References

  • Synthesis of 2-Aminoquinazolin-4(3H)-ones: Zeghida, W., Debray, J., Chierici, S., & Dumy, P. (2008).[1][3] Concise synthesis of 2-amino-4(3H)-quinazolinones from simple (hetero)aromatic amines. Journal of Organic Chemistry, 73(6), 2473-2475.[1][3] [Link][1]

  • Tautomerism in Quinazolinones: Ried, W., & Stephan, W. (1960). Über die Tautomerie von 2-Amino-chinazolin-4-onen. Chemische Berichte. (Foundational text on the amino/imino and keto/enol equilibrium in this scaffold). [Link]

  • Medicinal Chemistry Application (Kinase Inhibition): Bridges, A. J. (2001). Chemical inhibitors of protein kinases.[1] Chemical Reviews, 101(8), 2541-2572.[1] (Contextualizes the quinazoline scaffold in EGFR inhibition). [Link]

  • Database Validation (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 17949136 (Related: 6-Methoxyquinazolin-4-amine derivatives). [Link]

Sources

Introduction: The Significance of the 2-Amino-4-hydroxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxyquinazoline

The quinazoline scaffold, a fusion of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, 2-amino-4-hydroxyquinazoline, which exists in tautomeric equilibrium with 2-aminoquinazolin-4(3H)-one, holds a privileged status. This structure is a key pharmacophore found in compounds exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3][4] Its utility extends beyond its inherent bioactivity; it serves as a critical intermediate for the synthesis of more complex, clinically relevant molecules.[5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 2-amino-4-hydroxyquinazoline core. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols for researchers in drug discovery and development. The methodologies discussed are selected for their reliability, efficiency, and adaptability, reflecting both foundational chemical principles and advancements in synthetic organic chemistry.

Core Synthetic Strategy I: The Anthranilic Acid Route

Anthranilic acid and its derivatives are arguably the most common and versatile starting materials for quinazolinone synthesis due to their commercial availability and inherent chemical functionality.

Method 1.1: Urea-Mediated Cyclocondensation

This classical, robust method involves a two-step process starting with the cyclocondensation of an anthranilic acid with urea to form a quinazoline-2,4(1H,3H)-dione intermediate. This dione is then chemically modified to introduce the desired 2-amino group.

Causality and Mechanistic Insight: The initial step is a thermal condensation. The nucleophilic amino group of anthranilic acid attacks one of the carbonyl carbons of urea, leading to the elimination of ammonia. A subsequent intramolecular cyclization, driven by the reaction of the carboxylic acid with the second urea nitrogen, forms the stable six-membered pyrimidine ring after dehydration. The resulting dione is a stable intermediate that can be selectively functionalized. Chlorination at the 4-position with reagents like phosphorus oxychloride (POCl₃) creates a reactive electrophilic site. Subsequent hydrolysis readily converts the 4-chloro group to the desired 4-hydroxy (or 4-oxo) group, while the 2-oxo group is converted to a 2-chloro group, which can then be displaced by an amine via nucleophilic aromatic substitution (SNAAr) to yield the final product.[7]

G cluster_0 Step 1: Dione Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis & Amination A Anthranilic Acid C Quinazoline-2,4(1H,3H)-dione A->C Heat (160°C) B Urea B->C D Quinazoline-2,4(1H,3H)-dione E 2,4-Dichloroquinazoline D->E POCl₃, TEA, 120°C F 2,4-Dichloroquinazoline G 2-Chloro-4(3H)-quinazolinone F->G 2N NaOH, rt H 2-Amino-4-hydroxyquinazoline G->H Amine (e.g., R-NH₂), DMF, 85°C G->H

Caption: Workflow for Urea-Mediated Synthesis.

Experimental Protocol: Synthesis of 2-(Amino)quinazolin-4(3H)-ones [7]

  • Quinazolinedione Formation: A mixture of the appropriate anthranilic acid and urea is heated at 160 °C for approximately 20 hours. After cooling, the solid residue is treated with water and filtered to yield the quinazolinedione intermediate.

  • Dichlorination: The quinazolinedione is suspended in phosphorus oxychloride (POCl₃) with triethylamine (TEA). The mixture is refluxed at 120 °C for 17 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the 2,4-dichloroquinazoline product.

  • Selective Hydrolysis: The dichloroquinazoline is stirred in a 2 N aqueous sodium hydroxide (NaOH) solution at room temperature for 20 hours. Acidification of the mixture precipitates the 2-chloro-4(3H)-quinazolinone.

  • Amination: The 2-chloro-4(3H)-quinazolinone is dissolved in dimethylformamide (DMF), and the desired amine is added. The reaction is heated at 85 °C for 16 hours. Upon completion, the mixture is cooled and poured into water to precipitate the final 2-(amino)quinazolin-4(3H)-one product, which is then purified.

Method 1.2: One-Pot Synthesis via Cyanamide and Dimroth Rearrangement

For improved efficiency, a one-pot method using a substituted cyanamide offers a more direct route. This approach leverages a Dimroth rearrangement, a fascinating and powerful transformation in heterocyclic chemistry.

Causality and Mechanistic Insight: Anthranilic acid is treated with a substituted cyanamide (e.g., phenylcyanamide) in the presence of an activating agent like chlorotrimethylsilane (TMSCl).[8] The TMSCl activates the carboxylic acid, facilitating the initial condensation with the cyanamide to form a 2-(N-substituted-amino)quinazolin-4-one. This kinetically favored product is then subjected to base-catalyzed rearrangement. Under basic conditions (e.g., NaOH), the quinazolinone ring opens and re-closes in a different orientation to yield the thermodynamically more stable 3-substituted 2-aminoquinazolin-4-one, which is the desired product scaffold.[8] This one-pot procedure is highly efficient as it avoids the isolation of intermediates and is often insensitive to moisture.

G A Anthranilic Acid + N-Phenylcyanamide B Kinetic Product (2-(Phenylamino)quinazolin-4-one) A->B TMSCl, t-Butanol, 60°C C Thermodynamic Product (2-Amino-3-phenylquinazolin-4-one) B->C Dimroth Rearrangement (2N NaOH, 110°C)

Caption: One-Pot Synthesis via Dimroth Rearrangement.

Experimental Protocol: One-Pot Synthesis of 2-Aminoquinazolin-4(3H)-one Derivatives [8]

  • Initial Condensation: To a stirred suspension of anthranilic acid (1.0 equiv) and N-phenylcyanamide (1.5 equiv) in tert-butanol, add chlorotrimethylsilane (1.5 equiv) at room temperature.

  • Heating: The reaction mixture is heated to 60 °C and stirred for 4 hours.

  • Rearrangement: After the initial condensation, a 2 N aqueous ethanolic NaOH solution (H₂O/EtOH = 1/1) is added directly to the stirred mixture at room temperature.

  • Second Heating: The resulting solution is heated to 110 °C and stirred for 6 hours to facilitate the Dimroth rearrangement.

  • Work-up: The mixture is cooled to room temperature and acidified in an ice bath with acetic acid. The resulting precipitate is filtered, washed with water, and dried to afford the pure product, often without the need for column chromatography.

Core Synthetic Strategy II: The Isatoic Anhydride Route

Isatoic anhydride is a commercially available and highly reactive precursor that serves as a practical alternative to anthranilic acid. It readily reacts with nucleophiles, undergoing ring-opening followed by cyclization.

Method 2.1: Solid-Phase Synthesis with Isothioureas

Solid-phase synthesis offers advantages in terms of purification and automation. This method utilizes a polymer-bound isothiourea which reacts with an isatoic anhydride derivative to build the quinazolinone core directly on the solid support.

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the polymer-bound isothiourea on the carbonyl group of isatoic anhydride.[9] This leads to the opening of the anhydride ring and the release of carbon dioxide. The resulting intermediate then undergoes an intramolecular cyclization, where the free amino group attacks the isothiourea carbon, displacing the polymer support and forming the 2-amino-4(3H)-quinazolinone ring in a single, efficient step. The final product is cleaved from the resin and isolated after simple filtration.

G A Polymer-bound Isothiourea C Ring Opening & CO₂ Elimination A->C B Isatoic Anhydride B->C D Intramolecular Cyclization C->D E 2-Amino-4(3H)-quinazolinone (in solution) D->E F Polymer Resin (filtered off) D->F

Caption: Solid-Phase Synthesis Workflow.

Experimental Protocol: Solid-Phase Synthesis of 2-Amino-4(3H)-quinazolinones [9]

  • Resin Swelling: The polymer-bound isothiourea resin is swollen in a suitable solvent like DMF.

  • Reaction: A solution of the desired isatoic anhydride derivative in DMF is added to the swollen resin.

  • Heating: The reaction mixture is heated (e.g., to 60-80 °C) for several hours until the reaction is complete, as monitored by the disappearance of the starting material.

  • Cleavage and Isolation: The resin is filtered off and washed thoroughly with solvent. The combined filtrates contain the desired 2-amino-4(3H)-quinazolinone product.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified further if necessary, typically by recrystallization or precipitation. This method provides products with good yield and high purity.[9]

Core Synthetic Strategy III: Modern and Greener Approaches

Recent advancements have focused on developing more sustainable and efficient synthetic protocols, utilizing alternative energy sources and novel catalytic systems.

Method 3.1: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10]

Causality and Mechanistic Insight: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly increase reaction rates. For quinazolinone synthesis, microwave-assisted cyclocondensation reactions, such as the reaction of anthranilic acid, an amine, and an orthoester, can be completed in minutes rather than hours.[10][11] The use of catalysts like heteropolyacids (HPAs) under solvent-free, microwave-assisted conditions represents a particularly green and efficient approach.[11]

Experimental Protocol: Microwave-Assisted Synthesis of 4(3H)–Quinazolinones [11]

  • Mixing: Anthranilic acid, a substituted aniline, and an orthoester (e.g., trimethyl orthoformate) are mixed in a microwave-safe vessel.

  • Catalyst Addition: A catalytic amount of a Keggin-type heteropolyacid (e.g., H₃PW₁₂O₄₀·13H₂O) is added.

  • Irradiation: The mixture is subjected to microwave irradiation (e.g., at 120 °C) for a short duration, typically 10-15 minutes.

  • Work-up: After cooling, the reaction mixture is poured over crushed ice. The precipitated solid product is collected by filtration and recrystallized from a suitable solvent like ethanol.

Method 3.2: Transition-Metal-Free Synthesis from o-Fluorobenzamides

To avoid the cost and potential toxicity of transition-metal catalysts, methods utilizing readily available starting materials and simple bases have been developed.

Causality and Mechanistic Insight: This strategy relies on a base-promoted Nucleophilic Aromatic Substitution (SNAAr) reaction. An ortho-fluorobenzamide reacts with an amide in the presence of a strong base like cesium carbonate (Cs₂CO₃).[12] The highly electronegative fluorine atom activates the aromatic ring for nucleophilic attack by the amide. The resulting diamide intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the quinazolinone ring. This one-pot protocol is efficient for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones.[12]

Experimental Protocol: Cs₂CO₃-Promoted Synthesis of Quinazolin-4-ones [12]

  • Reaction Setup: In a sealed tube, combine the o-fluorobenzamide (1.0 equiv), the primary or secondary amide (2.5 equiv), and Cs₂CO₃ (2.5 equiv) in dimethyl sulfoxide (DMSO).

  • Heating: The sealed tube is heated to 135 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Summary of Synthetic Routes

Method Starting Material(s) Key Reagents/Conditions Key Advantages Potential Disadvantages
Urea-Mediated Cyclocondensation Anthranilic Acid1. Urea, 160°C 2. POCl₃, TEA 3. NaOH 4. Amine, DMFRobust, well-established, readily available starting materials.[7]Multi-step, harsh reagents (POCl₃), moderate overall yield.
One-Pot Cyanamide Route Anthranilic Acid, PhenylcyanamideTMSCl, t-BuOH; then NaOH, EtOH/H₂OHigh efficiency, one-pot, good yield, no chromatography needed.[8]Requires specific cyanamide reagents, Dimroth rearrangement conditions.
Solid-Phase Synthesis Isatoic AnhydridePolymer-bound isothiourea, DMFSimplified purification (filtration), suitable for library synthesis.[9]Requires specialized solid-phase resins and equipment.
Microwave-Assisted Synthesis Anthranilic Acid, Aniline, OrthoesterHeteropolyacid catalyst, microwave irradiation (solvent-free)Extremely rapid reaction times, high yields, green chemistry.[11]Requires a dedicated microwave reactor.
Transition-Metal-Free Route o-Fluorobenzamide, AmideCs₂CO₃, DMSO, 135°CAvoids transition metals, good for specific substitutions.[12]High temperature, requires specific halogenated precursors.

Conclusion

The synthesis of 2-amino-4-hydroxyquinazoline is a well-explored area of organic chemistry, driven by the scaffold's immense pharmacological importance. Classical methods originating from anthranilic acid and isatoic anhydride remain reliable and widely practiced for their robustness and use of accessible starting materials. However, modern synthetic chemistry has introduced significant improvements. The advent of one-pot procedures, such as the cyanamide route involving a Dimroth rearrangement, has drastically improved synthetic efficiency. Furthermore, the push towards sustainable chemistry has championed the use of microwave-assisted reactions and novel catalytic systems that offer rapid, high-yielding, and environmentally benign pathways to this valuable heterocyclic core. The choice of synthetic route will ultimately depend on the specific substitution patterns desired, available starting materials, required scale, and the laboratory's capabilities, from traditional benchtop synthesis to automated solid-phase techniques.

References

Sources

Methodological & Application

Synthesis of 2-Amino-6-methoxyquinazolin-4-ol from methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Amino-6-methoxyquinazolin-4-ol from Methyl 2-amino-5-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step, one-pot reaction sequence commencing with methyl 2-amino-5-methoxybenzoate and cyanamide. This guide elucidates the underlying reaction mechanisms, explains the causality behind critical experimental parameters, and offers a self-validating protocol designed for reproducibility. It is intended for researchers, chemists, and professionals in the field of pharmaceutical and chemical sciences who require a reliable method for preparing this and structurally related quinazolinone derivatives.

Introduction and Scientific Background

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The specific target molecule, 2-Amino-6-methoxyquinazolin-4-ol, is a valuable intermediate for the synthesis of more complex drug candidates, such as potent enzyme inhibitors.

The synthetic strategy outlined herein is a classical and efficient approach based on the construction of the pyrimidine ring onto an anthranilate precursor. The process involves two key transformations:

  • Guanylation: The initial step is the nucleophilic addition of the primary amino group of methyl 2-amino-5-methoxybenzoate to the carbon of cyanamide. This forms a guanidine intermediate. The use of cyanamide as a guanylating agent is a well-established and efficient method for converting amines into guanidines.[3][4]

  • Intramolecular Cyclization: The second step is a base-catalyzed or thermally-induced intramolecular condensation. A nitrogen atom of the newly formed guanidine moiety attacks the electrophilic carbonyl carbon of the ester group. This cyclization event, followed by the elimination of methanol, yields the stable, fused heterocyclic system of 2-Amino-6-methoxyquinazolin-4-ol.[5]

This one-pot approach is advantageous as it minimizes the need for isolating the guanidine intermediate, thereby improving overall efficiency and yield.

Reaction Mechanism and Experimental Rationale

The conversion of methyl 2-amino-5-methoxybenzoate to 2-Amino-6-methoxyquinazolin-4-ol is a prime example of heterocyclic synthesis driven by fundamental organic chemistry principles.

Mechanistic Pathway

The reaction proceeds through the formation of a key guanidine intermediate followed by a cyclization-elimination cascade.

Caption: Reaction pathway for the synthesis of the target compound.

Causality of Experimental Choices
  • Choice of Starting Material: Methyl 2-amino-5-methoxybenzoate serves as the "A-ring" precursor. The methyl ester is an effective leaving group (as methanol) during the final cyclization step, and its reactivity is well-balanced for this transformation.

  • Guanylating Agent: Cyanamide is an economical and reactive source for the N-C-N unit required to form the 2-amino-substituted pyrimidine ring. Its reaction with primary amines is a direct and widely used method for guanidine synthesis.[4][6]

  • Solvent System: A high-boiling polar solvent such as isopropanol or ethanol is selected to ensure all reactants remain in solution and to provide the necessary thermal energy to overcome the activation barrier for both the guanylation and the subsequent cyclization.

  • Catalyst: The reaction can be driven thermally, but the addition of a base like sodium ethoxide or potassium hydroxide can catalyze the cyclization.[7] The base deprotonates a nitrogen atom in the guanidine intermediate, increasing its nucleophilicity and facilitating the attack on the ester carbonyl, leading to faster reaction times and potentially higher yields.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis of the target compound with the expected characterization data confirms the validity of the procedure.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesEquivalentsAmountSupplier
Methyl 2-amino-5-methoxybenzoateC₉H₁₁NO₃181.190.051.09.06 gSigma-Aldrich
CyanamideCH₂N₂42.040.0751.53.15 gSigma-Aldrich
Potassium HydroxideKOH56.110.0050.10.28 gFisher Sci.
IsopropanolC₃H₈O60.10--150 mLFisher Sci.
Hydrochloric Acid (conc.)HCl36.46--As neededVWR
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Synthetic Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl 2-amino-5-methoxybenzoate (9.06 g, 0.05 mol) and isopropanol (150 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add cyanamide (3.15 g, 0.075 mol) and potassium hydroxide (0.28 g, 0.005 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (7:3). The reaction is typically complete within 6-8 hours.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Work-up and Isolation: Acidify the cooled slurry to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid. This ensures the product is fully protonated and precipitates as the hydrochloride salt, minimizing its solubility in the solvent.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to remove any residual impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product is obtained as an off-white to pale yellow solid.

Purification

The crude product is often of high purity. If further purification is required, recrystallization from a mixture of ethanol and water is recommended.

Characterization

The identity and purity of the synthesized 2-Amino-6-methoxyquinazolin-4-ol should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point >300 °C
¹H NMR (DMSO-d₆)δ ~10.5 (s, 1H, OH/NH), δ ~7.2-7.4 (m, 3H, Ar-H), δ ~6.5 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ ~164 (C=O), δ ~155 (C-O), δ ~153 (C-NH₂), Ar-C signals between 110-150 ppm, δ ~55 (OCH₃)
Mass Spec (ESI+) m/z = 192.07 [M+H]⁺

Experimental Workflow and Safety

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions
  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanamide: Cyanamide is toxic and can be absorbed through the skin. Handle with extreme care.[8]

  • Potassium Hydroxide: KOH is corrosive. Avoid contact with skin and eyes.

  • Acids and Solvents: Handle concentrated hydrochloric acid and flammable solvents with appropriate caution.

Conclusion

The protocol detailed in this application note presents a reliable and efficient method for the synthesis of 2-Amino-6-methoxyquinazolin-4-ol. By understanding the underlying chemical principles and adhering to the described procedure, researchers can successfully prepare this important heterocyclic building block for applications in drug discovery and development. The self-validating nature of the protocol, combined with clear characterization benchmarks, ensures a high degree of confidence in the final product's identity and purity.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Pharmacie Globale. Retrieved March 7, 2026, from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). IntechOpen. Retrieved March 7, 2026, from [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. (1941). J-STAGE. Retrieved March 7, 2026, from [Link]

  • Method for preparing guanidino compounds by hydrogen cyanamide. (2014). Google Patents.
  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2022). Volgograd State Medical University. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC. Retrieved March 7, 2026, from [Link]

  • Kinetics of cyclization of N-substituted l-(2-nitrophenyl)- guanidines and mechanism of the cyclization reactions. (n.d.). Chemicke Zvesti. Retrieved March 7, 2026, from [Link]

Sources

Application Note: High-Yield One-Pot Synthesis of 2-Aminoquinazolin-4(3H)-ones via Cyclocondensation and Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Areas: Antiviral (SARS-CoV-2), Antimalarial, and Anticancer Drug Discovery

Introduction & Strategic Rationale

The 2-aminoquinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent biological activities ranging from SARS-CoV-2 inhibition to antimalarial plasmepsin targeting [1]. Historically, the synthesis of these derivatives relied on multi-step protocols utilizing phosphorus oxychloride (


) to generate a 2-chloroquinazolin-4(3H)-one intermediate. However, this classical approach is plagued by moisture sensitivity, reagent instability, and poor overall yields (typically 

), as the chlorinated intermediate readily hydrolyzes back to the starting material [1, 2].

To circumvent these limitations, this protocol details a highly efficient, scalable, one-pot cyclocondensation method pioneered by Chien et al. and further optimized for bulk pharmaceutical synthesis [1, 2]. By leveraging chlorotrimethylsilane (TMSCl) as an activating agent and driving regioselectivity through a base-catalyzed Dimroth rearrangement, this self-validating workflow consistently delivers yields exceeding 70% without the need for complex chromatographic purification.

Mechanistic Causality: The "Why" Behind the Protocol

A robust synthetic protocol must be understood at the mechanistic level to allow for intelligent troubleshooting and substrate adaptation.

  • TMSCl-Mediated Activation (Kinetic Phase): The addition of TMSCl serves a dual purpose. It acts as a Lewis acid to activate the cyanamide carbon, making it highly susceptible to nucleophilic attack by the aniline nitrogen of the anthranilic acid. Concurrently, it facilitates the cyclization process. This initial phase typically yields a kinetic mixture of 2-(N-substituted-amino)quinazolin-4-one and the 3-substituted 2-aminoquinazolin-4-one regioisomer.

  • The Dimroth Rearrangement (Thermodynamic Phase): Because the kinetic mixture is not pharmaceutically useful, a thermodynamic correction is required. The introduction of 2 N aqueous ethanolic NaOH under high heat (

    
    ) initiates a Dimroth rearrangement. The strong base promotes the hydrolytic ring-opening of the pyrimidine ring. Subsequent bond rotation and re-closure shift the equilibrium entirely toward the thermodynamically stable 2-aminoquinazolin-4(3H)-one isomer.
    

Pathway A Anthranilic Acid (Substrate) B Cyanamide Derivative (Reactant) C TMSCl / t-BuOH 60 °C, 4 h (Activation & Cyclization) D Kinetic Mixture (3-Substituted & 2-Substituted) C->D Nucleophilic Attack E 2 N NaOH / EtOH-H2O 110 °C, 6 h (Dimroth Rearrangement) D->E Ring Opening F 2-Aminoquinazolin-4(3H)-one (Thermodynamic Product) E->F Thermodynamic Closure AB AB AB->C

Reaction pathway: One-pot cyclocondensation and Dimroth rearrangement.

Experimental Protocol

Materials & Equipment
Reagent / SolventRoleEquivalentsNotes
Anthranilic Acid Derivative Primary Substrate1.0 eqEnsure dry powder to prevent premature TMSCl quenching.
N-Arylcyanamide Co-reactant1.5 eqCan be synthesized from corresponding anilines.
Chlorotrimethylsilane (TMSCl) Activator / Lewis Acid1.5 eqMust be handled in a fume hood; highly corrosive.
tert-Butanol (t-BuOH) Solvent (Phase 1)2.5 mL / mmolChosen for its optimal boiling point and steric bulk.
2 N NaOH (EtOH/H₂O, 1:1) Base (Phase 2)ExcessDrives the Dimroth rearrangement.
Glacial Acetic Acid Quenching / PrecipitationAs neededUsed for product isolation via pH adjustment.
Step-by-Step Methodology

Phase 1: Cyclocondensation

  • Preparation: Equip a multi-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Suspension: Add the anthranilic acid derivative (e.g., 117 mmol) and the N-arylcyanamide (175 mmol, 1.5 eq) to tert-butanol (300 mL) at room temperature.

  • Activation: Dropwise, add chlorotrimethylsilane (TMSCl) (22 mL, 175 mmol) to the stirred suspension. Caution: Exothermic reaction with potential HCl gas evolution.

  • Heating: Elevate the temperature to

    
     and maintain mechanical stirring for exactly 4 hours. The mixture will transition into a thick, intermediate-laden suspension.
    

Phase 2: Dimroth Rearrangement 5. Base Addition: To the same reaction vessel (one-pot), carefully add 1 L of 2 N aqueous ethanolic NaOH (


) at room temperature.
6. Equilibration:  Increase the heating mantle temperature to 

and stir vigorously for 6 hours. This step forces the kinetic regioisomers to open and re-close into the desired thermodynamic product.

Phase 3: Workup & Isolation 7. Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. 8. Acidification: Place the flask in an ice bath. Slowly add glacial acetic acid (approx. 114 mL) until the pH reaches ~5-6. A massive precipitation of the 2-aminoquinazolin-4(3H)-one derivative will occur. 9. Filtration: Collect the solid via vacuum filtration. Wash the filter cake extensively with distilled water to remove sodium acetate salts. 10. Drying: Dry the product under high vacuum at


 overnight. The resulting product is typically of 

purity and requires no column chromatography.

Quantitative Data & Substrate Scope

The robustness of this protocol has been validated across various electron-withdrawing and halogenated derivatives, which are critical for optimizing pharmacokinetic properties (e.g., ClogP and microsomal stability) in drug design [1].

Compound IDAnthranilic Acid R-GroupCyanamide R-GroupYield (%)Melting Point (°C)Application Note
1a 7-Chloro3,5-Dichlorophenyl76%> 300Potent SARS-CoV-2 Inhibitor
1b 7-Chloro3,5-Difluorophenyl58%> 300Improved ClogP profile
1c UnsubstitutedPhenyl82%282-284Baseline Pharmacophore
1d 6-Fluoro4-Chlorophenyl71%> 300High microsomal stability

Data summarized from the optimization of quinazolinone derivatives [1, 2]. Yields represent isolated, pure product following acetic acid precipitation.

Quality Control & Self-Validation

To ensure the protocol has successfully bypassed the kinetic trap and completed the Dimroth rearrangement, the following self-validating analytical checks must be performed:

  • TLC Monitoring: The kinetic 3-substituted isomer typically runs higher (less polar) on silica gel (

    
     9:1) compared to the highly polar, hydrogen-bond donating 2-aminoquinazolin-4(3H)-one thermodynamic product.
    
  • NMR Verification: In

    
     NMR (DMSO-
    
    
    
    ), the carbonyl carbon (
    
    
    ) of the correct thermodynamic product consistently appears around 160–162 ppm . The presence of two distinct, highly deshielded
    
    
    protons in the
    
    
    NMR (typically between 9.0 and 11.5 ppm) confirms the 2-amino-4(3H)-one tautomeric state.

References

  • Kim, H. R., et al. "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties." Pharmaceuticals, 2022. URL:[Link]

  • Chien, T.-C., et al. "Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones." Organic & Biomolecular Chemistry, 2018. URL:[Link]

Application Note: A Comprehensive Guide to the Synthesis of 2-amino-6-methoxyquinazolin-4-ol Utilizing Guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-6-methoxyquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology employs the cyclocondensation of a readily available 5-methoxyanthranilic acid derivative with guanidine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones represent a prominent class of nitrogen-containing heterocyclic compounds, with the 4(3H)-quinazolinone core structure being a key pharmacophore in numerous biologically active molecules.[1] These compounds have garnered substantial interest from the scientific community due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The 2-amino-4-hydroxyquinazoline framework, in particular, is a crucial structural motif in various therapeutic agents. The introduction of a methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The synthesis of quinazolinones can be achieved through various methods, often starting from anthranilic acid or its derivatives.[3][4][5][6] The Niementowski reaction, which involves the condensation of anthranilic acid with formamide, is a classic approach.[1][6] However, the use of guanidine as a nitrogen source for the formation of the 2-amino substituent offers a direct and efficient route to 2-amino-4(3H)-quinazolinones.[7] This application note will detail a robust protocol for the synthesis of 2-amino-6-methoxyquinazolin-4-ol, leveraging the reactivity of guanidine with a suitable anthranilate precursor.

Chemical Principles and Reaction Mechanism

The synthesis of 2-amino-6-methoxyquinazolin-4-ol from a 5-methoxyanthranilic acid derivative and guanidine proceeds via a cyclocondensation reaction. The proposed mechanism involves the initial nucleophilic attack of one of the amino groups of guanidine on the ester carbonyl of the anthranilate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring system.

A plausible starting material for this synthesis is methyl 2-amino-5-methoxybenzoate. The reaction with guanidine, typically in the presence of a base such as sodium ethoxide in ethanol, facilitates the formation of the desired product.[7] The base deprotonates the guanidine, increasing its nucleophilicity, and also promotes the cyclization step.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-6-methoxyquinazolin-4-ol.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Methyl 2-amino-5-methoxybenzoateC₉H₁₁NO₃181.1927569-44-6Starting material
Guanidine HydrochlorideCH₅N₃·HCl95.5350-01-1Reagent, source of the 2-amino group. Harmful if swallowed, causes skin and eye irritation.[8][9]
Sodium EthoxideC₂H₅NaO68.05141-52-6Base catalyst. Corrosive.
Anhydrous EthanolC₂H₅OH46.0764-17-5Solvent. Flammable.
Deionized WaterH₂O18.027732-18-5For work-up.
Hydrochloric Acid (1M)HCl36.467647-01-0For neutralization. Corrosive.
Standard laboratory glassware---Round-bottom flask, condenser, etc.
Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 150 mL of anhydrous ethanol.

  • Generation of Guanidine Free Base: To the ethanol, carefully add sodium ethoxide (1.2 equivalents). Stir until dissolved. Then, add guanidine hydrochloride (1.2 equivalents). Stir the mixture for 30 minutes at room temperature to generate the guanidine free base in situ. A precipitate of sodium chloride will form.

  • Addition of Starting Material: Add methyl 2-amino-5-methoxybenzoate (1.0 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation and Neutralization: Dissolve the resulting residue in deionized water. Slowly add 1M hydrochloric acid with stirring until the pH of the solution is approximately 7. A precipitate of the crude product should form.

  • Isolation of the Product: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-6-methoxyquinazolin-4-ol.

Visualization of the Workflow and Mechanism

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of 2-amino-6-methoxyquinazolin-4-ol reagent_prep Reagent Preparation: Dissolve NaOEt in Ethanol, add Guanidine HCl start_material Add Methyl 2-amino-5- methoxybenzoate reagent_prep->start_material reflux Reflux for 6-8 hours start_material->reflux filtration1 Cool and Filter (remove NaCl) reflux->filtration1 evaporation Solvent Evaporation filtration1->evaporation precipitation Dissolve in Water and Neutralize with HCl evaporation->precipitation filtration2 Filter and Wash Product precipitation->filtration2 drying Dry and Purify filtration2->drying final_product 2-amino-6-methoxyquinazolin-4-ol drying->final_product

Caption: A schematic overview of the synthetic procedure.

Proposed Reaction Mechanism

Reaction_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product Anthranilate Methyl 2-amino-5-methoxybenzoate Intermediate1 Tetrahedral Intermediate Anthranilate->Intermediate1 + Guanidine Guanidine Guanidine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - Methanol Product 2-amino-6-methoxyquinazolin-4-ol Intermediate2->Product - Water (Tautomerization)

Caption: The proposed pathway for the formation of the quinazolinone ring.

Safety and Handling

  • Guanidine Hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation.[9] Avoid breathing dust and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10] In case of contact with eyes, rinse cautiously with water for several minutes.[9]

  • Sodium Ethoxide: This is a corrosive and water-reactive substance. Handle in a dry, inert atmosphere if possible. Wear appropriate PPE to prevent skin and eye contact.

  • Anhydrous Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10] Engineering controls such as fume hoods should be used to minimize exposure.[11]

Expected Results and Discussion

The synthesis of 2-amino-6-methoxyquinazolin-4-ol via this method is expected to yield a solid product. The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Potential challenges in this synthesis may include incomplete reaction or the formation of side products. Optimization of reaction time, temperature, and stoichiometry may be necessary to maximize the yield and purity of the final product. The choice of recrystallization solvent is also critical for obtaining a highly pure compound.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-amino-6-methoxyquinazolin-4-ol using guanidine. By following the detailed protocol and adhering to the safety guidelines, researchers can reliably synthesize this valuable quinazolinone derivative for further investigation in drug discovery and development programs. The provided mechanistic insights and workflow diagrams serve to enhance the understanding and successful execution of this synthetic procedure.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (n.d.). DergiPark. Retrieved March 7, 2026, from [Link]

  • Safety data sheet - guanidine hydrochloride. (n.d.). BioShop Canada Inc. Retrieved March 7, 2026, from [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020, March 25). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Chemical Reactions. (n.d.). Iraqi National Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024, September 23). Research Results in Pharmacology. Retrieved March 7, 2026, from [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. Retrieved March 7, 2026, from [Link]

  • GUANIDINE HYDROCHLORIDE FOR BIOCHEMISTRY MSDS. (2016, June 22). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • Guanidine Hydrochloride Formulation - MSDS. (2025, December 6). MSD. Retrieved March 7, 2026, from [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). Pacific Northwest National Laboratory. Retrieved March 7, 2026, from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025, August 1). ACS Omega. Retrieved March 7, 2026, from [Link]

Sources

Application Notes & Protocols: Purification of 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-Amino-6-methoxyquinazolin-4-ol is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably in the manufacturing of targeted cancer therapies like Gefitinib. The purity of this intermediate is paramount, as any contaminants can lead to the formation of undesired side-products, complicate downstream processing, and ultimately compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for the purification of 2-Amino-6-methoxyquinazolin-4-ol, ensuring high-purity material suitable for cGMP (current Good Manufacturing Practice) production. We will delve into the scientific principles behind each method, offer detailed, step-by-step protocols, and provide guidance on method selection and purity verification.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 2-Amino-6-methoxyquinazolin-4-ol typically proceeds from substituted anthranilic acid derivatives.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methoxybenzoic acid or its activated derivatives.

  • Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

  • Reagent-Derived Impurities: Residual coupling agents, catalysts, or solvents.

  • Degradation Products: The quinazolinone core is generally stable, but harsh reaction conditions (e.g., strong acid/base, high heat) can lead to decomposition.[1]

A typical impurity profile necessitates a purification strategy that can effectively separate compounds with similar polarities and chemical properties.

Purification Strategies: A Multi-faceted Approach

No single purification method is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity. We present three primary, field-proven methods:

  • Recrystallization: The most common, cost-effective, and scalable method for crystalline solids.

  • Acid-Base Extraction/Wash: Exploits the amphoteric nature of the molecule to remove neutral or oppositely charged impurities.

  • Column Chromatography: A high-resolution method ideal for laboratory-scale purification and for removing closely related impurities.

The logical workflow for purification and analysis is depicted below.

Caption: General workflow for the purification and analysis of 2-Amino-6-methoxyquinazolin-4-ol.

Method 1: Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The key to successful recrystallization is the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Solvent Selection

The choice of solvent is critical. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely at its boiling point.

  • Dissolve the compound poorly at low temperatures (e.g., 0-4 °C).

  • Dissolve impurities well at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Rationale & Notes
Ethanol/WaterHighLowExcellent for inducing crystallization. The ratio can be fine-tuned to optimize yield and purity. Often used in patent literature for related structures.[4]
N,N-Dimethylformamide (DMF) / WaterVery HighLowDMF is a powerful solvent for quinazolinones. Water is used as an anti-solvent to precipitate the product.[5]
AcetoneModerateLowA good general-purpose solvent. Recrystallization from acetone has been reported for similar quinazolinone structures.[6]
Acetic AcidHighLowUseful for removing basic impurities. The acidic nature can help protonate and solubilize certain contaminants.
Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-Amino-6-methoxyquinazolin-4-ol. For every 1 gram of crude material, add 15-20 mL of ethanol.

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves completely. If dissolution is incomplete, add more ethanol sparingly.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until a faint, persistent turbidity is observed. This indicates the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 50:50 ethanol/water solution to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

Method 2: Acid-Base Extraction

Principle: This method leverages the amphoteric nature of 2-Amino-6-methoxyquinazolin-4-ol. The amino group is basic, while the quinazolin-4-ol moiety exhibits acidic properties (enol form). By adjusting the pH of a solution, the compound can be selectively moved between aqueous and organic layers, leaving behind impurities with different acid-base characteristics. For instance, neutral impurities will remain in the organic layer when the target compound is extracted into an acidic or basic aqueous phase.

Caption: Logic diagram for purification via acid-base extraction.

Detailed Protocol: Acid-Base Wash
  • Dissolution: Suspend the crude 2-Amino-6-methoxyquinazolin-4-ol in a suitable organic solvent like ethyl acetate (EtOAc). Use approximately 50 mL of EtOAc per gram of crude material.

  • Acidic Wash: Transfer the suspension to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. The target compound will protonate and dissolve in the aqueous layer.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Back-Wash (Optional): To improve purity, wash the collected aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.

  • Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is between 8 and 9. The purified product will precipitate out of the solution.

  • Isolation & Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven as described in the recrystallization protocol.

Method 3: Column Chromatography

Principle: Silica gel column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[7][8] More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. By gradually increasing the polarity of the eluent, compounds can be separated and collected in fractions. This method offers the highest resolution but is often less scalable than recrystallization.

System Parameters

Table 2: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (200-300 mesh)Standard choice for polar compounds. The mesh size provides good resolution.[9]
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) gradientStart with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). This gradient effectively elutes the target compound while separating it from less polar and more polar impurities.[10]
Loading Method Dry LoadingAdsorbing the crude material onto a small amount of silica gel before loading onto the column often results in better separation than direct liquid loading.
Detailed Protocol: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial eluent (e.g., 100% DCM). Ensure the silica bed is packed evenly without air bubbles.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (like DCM/MeOH). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with low polarity (100% DCM). Collect fractions and monitor the elution process using Thin-Layer Chromatography (TLC).

  • Gradient Increase: Gradually increase the polarity of the eluent by adding methanol (e.g., 1% MeOH in DCM, then 2%, 3%, etc.). The target compound, being polar, will require a more polar solvent system to elute.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Amino-6-methoxyquinazolin-4-ol.

Purity Assessment

After purification, the purity of the final product must be verified. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of detecting impurities at very low levels.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can detect structural impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically depress and broaden the melting point.

Conclusion

The purification of 2-Amino-6-methoxyquinazolin-4-ol is a critical step in the synthesis of important pharmaceuticals. The choice of method—recrystallization, acid-base extraction, or column chromatography—should be tailored to the specific needs of the project. For large-scale industrial production, a well-optimized recrystallization protocol is often the most practical and economical choice.[4] For laboratory-scale synthesis where very high purity is required, column chromatography may be necessary. An acid-base wash can serve as an excellent preliminary purification step to remove bulk impurities before a final recrystallization. By understanding the principles behind each technique and following these detailed protocols, researchers can consistently obtain high-purity material, ensuring the quality and integrity of their downstream synthetic work.

References

  • Source: Google Patents (CN111533703A)
  • Source: Google Patents (CN103030599B)
  • Source: Google Patents (CN102146060B)
  • Source: Google Patents (CN102180844A)
  • Source: Google Patents (WO2015188318A1)
  • Title: Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents Source: Semantic Scholar URL: [Link]

  • Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one Source: MDPI URL: [Link]

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Source: SciSpace URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC (PubMed Central) URL: [Link]

  • Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ChemRxiv URL: [Link]

  • Title: 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine Source: MDPI URL: [Link]

  • Source: Google Patents (US3748325A)
  • Title: Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)
  • Title: Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents Source: PMC (PubMed Central) URL: [Link]

  • Source: Google Patents (US5783577A)
  • Title: recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review Source: Universal Journal of Pharmaceutical Research URL: [Link]

  • Title: Identification and synthesis of impurities formed during sertindole preparation Source: Arkivoc URL: [Link]

  • Source: Google Patents (CN1749250A)
  • Title: Multi Affinity Removal Column, Human-6 Source: Agilent URL: [Link]

  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL: [Link]

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL: [Link]

  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: ePrints Soton URL: [Link]

Sources

Solvent Selection for Recrystallization of Quinazolinone Derivatives: A Practical, Principle-Driven Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of quinazolinone derivatives is a critical step in drug discovery and development, directly impacting purity, yield, and crystalline form. Due to their unique structural properties, these heterocyclic compounds often present solubility challenges that make solvent selection for recrystallization a non-trivial task. This application note moves beyond generic protocols to provide a detailed, systematic workflow grounded in chemical principles. We will explore the causality behind experimental choices, from initial solvent screening to the strategic use of binary solvent systems, enabling researchers to make informed decisions that accelerate purification and ensure the integrity of their compounds.

The Challenge: Understanding the Physicochemical Landscape of Quinazolinones

Quinazolinone and its derivatives form a vital class of heterocyclic compounds, with a bicyclic structure consisting of a fused benzene and pyrimidine ring.[1] This scaffold is prevalent in over 150 naturally occurring alkaloids and is a cornerstone in medicinal chemistry due to its broad pharmacological activities.[1][2] However, the rigid, planar nature of the quinazolinone core, combined with the potential for strong intermolecular forces like hydrogen bonding and π-stacking, often results in poor solubility in common solvents.[1] Many derivatives suffer from poor water solubility, which complicates purification and can impact bioavailability.[1]

Successful recrystallization hinges on a core principle: the solubility of the target compound should be high in a hot solvent and low in the same solvent when cold.[3][4][5] This temperature-dependent solubility differential allows the compound to dissolve at an elevated temperature, leaving behind insoluble impurities, and then crystallize upon cooling, leaving soluble impurities in the mother liquor.[4] The selection of an appropriate solvent is therefore the most critical step in the entire process.

A Systematic Workflow for Solvent Selection

A trial-and-error approach is inefficient. A systematic, multi-step process, beginning with small-scale tests, is the most effective method for identifying the ideal solvent or solvent system.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection cluster_2 Phase 3: Optimization & Validation A Characterize Derivative (Estimate polarity based on functional groups) B Small-Scale Solubility Tests (Test 10-20 mg in 0.5 mL of various solvents) A->B Guides initial solvent choice C Evaluate Results B->C D Ideal Single Solvent Found (Soluble hot, insoluble cold) C->D E No Single Solvent is Ideal (Too soluble, too insoluble, or moderate solubility) C->E G Optimize Recrystallization Conditions (Volume, cooling rate, seeding) D->G F Develop Binary Solvent System ('Good' solvent + 'Poor' anti-solvent) E->F F->G H Perform Scale-Up Recrystallization G->H I Characterize Final Product (Purity via HPLC/TLC, Yield, Melting Point) H->I

Figure 1: Systematic workflow for recrystallization solvent selection, from initial screening to final validation.

Experimental Protocols

Protocol 1: Initial Small-Scale Solvent Screening

Objective: To rapidly assess the solubility of a quinazolinone derivative across a range of solvents with varying polarities.

Rationale: This quick test minimizes material waste while providing a broad overview of solubility characteristics. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Materials:

  • Quinazolinone derivative (~100-200 mg)

  • Set of small test tubes or vials

  • Selection of solvents (see Table 1)

  • Hot plate or heating block

  • Vortex mixer

  • Ice-water bath

Procedure:

  • Place approximately 10-20 mg of your compound into each test tube.

  • Add 0.5 mL of a single solvent to a tube at room temperature. Vortex for 30 seconds. Observe and record solubility.

    • If it dissolves completely: The solvent is too good for single-solvent recrystallization. It may, however, serve as the 'good' solvent in a binary pair.

    • If it remains insoluble or sparingly soluble: Proceed to the next step.

  • Gently heat the suspension to the solvent's boiling point.[6] Observe and record solubility.

    • If it dissolves completely (or nearly completely): This is a promising candidate. Proceed to step 4.

    • If it remains insoluble: This solvent is unsuitable.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a good solvent.

  • Repeat for all test solvents.

Table 1: Common Solvents for Quinazolinone Derivative Recrystallization

Solvent ClassExamplesPolarityBoiling Point (°C)Key Considerations & Causality
Protic Polar Water, Ethanol, MethanolHigh100, 78, 65The -OH group allows for strong hydrogen bonding. Often used for quinazolinones with polar functional groups (-NH2, -OH).[7] Ethanol is a common choice for purifying crude quinazolinones.[8]
Aprotic Polar Acetone, Ethyl Acetate, DMF, DMSOMedium-High56, 77, 153, 189Can accept hydrogen bonds and engage in dipole-dipole interactions. Good for dissolving a wide range of compounds. Studies show quinazoline derivatives have high solubility in DMF.[9] High-boiling solvents like DMF can be difficult to remove.
Aprotic Non-Polar Toluene, Hexane, Petroleum EtherLow111, 69, 60-90Primarily uses van der Waals forces for solvation. Best for non-polar derivatives or as the 'anti-solvent' in a binary pair.[7]
Halogenated Dichloromethane (DCM)Medium40Often used as the 'good' solvent in a pair due to its ability to dissolve many organics. Its high volatility can be a challenge.[10]
Protocol 2: Recrystallization Using a Binary Solvent System

Objective: To purify a compound that is either too soluble in one solvent or not soluble enough in another.

Rationale: This technique uses a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[11] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added to the hot solution until the saturation point is reached, inducing crystallization upon cooling.

A 1. Dissolve Compound in minimum hot 'Good' Solvent B 2. Add 'Poor' Solvent dropwise to hot solution until cloudy (saturation) A->B C 3. Re-clarify (Add a drop of hot 'Good' Solvent) B->C D 4. Slow Cool (Induces controlled crystal growth) C->D

Figure 2: The four-step logic of purification using a binary solvent system.

Materials:

  • Crude quinazolinone derivative

  • Selected "good" solvent (e.g., Ethanol, DCM, Ethyl Acetate)

  • Selected "poor" anti-solvent (e.g., Water, Hexane, Petroleum Ether)[12]

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent in small portions while heating and stirring until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.

  • While maintaining the temperature, add the "poor" anti-solvent dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the point of supersaturation.

  • Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]

  • Cool further in an ice-water bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals on the filter paper with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Troubleshooting & Advanced Insights

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it means the solution was cooled from a temperature above the compound's melting point in that solvent mixture. Solution: Re-heat the solution to re-dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and allow it to cool more slowly.

  • No Crystallization: If crystals do not form, the solution is likely not saturated enough. Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Alternatively, "scratching" the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.

  • Colored Impurities: If the product crystals are colored by a soluble impurity, the impurity can often be removed with activated charcoal. Solution: After dissolving the crude product but before any hot filtration or cooling, add a small amount of activated charcoal to the cool solution, then heat the mixture. The colored impurities adsorb to the charcoal, which can then be removed by hot gravity filtration.

Conclusion

The successful recrystallization of quinazolinone derivatives is an exercise in applied physical organic chemistry. By systematically evaluating solvents based on polarity and temperature-dependent solubility, researchers can devise a robust and repeatable purification strategy. Understanding the principles behind single-solvent and binary-solvent systems transforms the process from guesswork into a predictable scientific method, yielding the high-purity materials essential for reliable biological screening and further drug development.

References

  • Title: Crystallization Definition, Process & Examples. Source: Study.com. URL: [Link]

  • Title: Recrystallization. Source: University of California, Los Angeles, Department of Chemistry & Biochemistry. URL: [Link]

  • Title: Solvent Selection and Recrystallization Guide. Source: Scribd. URL: [Link]

  • Title: Video: Crystal Growth: Principles of Crystallization. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Experiment : Recrystallization – Part I: Solvent Selection. Source: University of Colorado Boulder, Science Learning Center. URL: [Link]

  • Title: Chemistry Crystallization. Source: SATHEE. URL: [Link]

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment. Source: Journal of Chemical Education. URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use. Source: Chemistry LibreTexts. URL: [Link]

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Source: CIBTech Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Recrystallization. Source: University of Toronto, Department of Chemistry. URL: [Link]

  • Title: Guide for crystallization. Source: University of Geneva. URL: [Link]

  • Title: Recrystallization. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Source: SciSpace by Typeset. URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Source: IntechOpen. URL: [Link]

  • Title: Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Go-to recrystallization solvent mixtures. Source: Reddit (r/Chempros). URL: [Link]

  • Title: RECRYSTALLISATION. Source: University of Sydney, School of Chemistry. URL: [Link]

  • Title: Summary of Common Crystallization Solvents. Source: University of Rochester, Department of Chemistry. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL: [Link]

  • Title: Solvent free synthesis of some quinazolin-4(3H)-ones. Source: ResearchGate. URL: [Link]

Sources

Protocol for Nucleophilic Substitution at C2 of Quinazolin-4-one: A Strategic Guide to C-N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to serve as an effective framework for ligands targeting a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][4][5] While functionalization of the quinazoline core is a key strategy in drug discovery, regioselective substitution, particularly at the C2 position, presents unique challenges and requires a nuanced understanding of the underlying chemical principles.

This guide provides an in-depth protocol for performing nucleophilic substitution at the C2 position of the quinazolin-4-one ring, focusing on the strategic activation of the substrate and the execution of a robust C-N bond-forming reaction.

The Challenge of C2 Regioselectivity

In nucleophilic aromatic substitution (SNAr) reactions involving di-substituted precursors like 2,4-dichloroquinazoline, the C4 position is inherently more reactive than the C2 position.[6][7] This regioselectivity is governed by electronic factors; computational studies and extensive experimental evidence confirm that the activation energy for nucleophilic attack at C4 is lower.[3][7] Consequently, achieving selective substitution at the C2 position necessitates a precursor where the C4 position is unreactive or already substituted, and a suitable leaving group is installed at C2. A common and effective strategy involves the use of a 2-chloro-4(3H)-quinazolinone intermediate.

Reaction Principle: The Addition-Elimination Mechanism

The substitution reaction proceeds via the classical SNAr addition-elimination mechanism.[8][9] The process is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C2 carbon. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing effects of the ring nitrogens and the C4-carbonyl group. In the final, rapid step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the heterocyclic ring is restored, yielding the C2-substituted product.

Diagram: Mechanism of C2 Nucleophilic Aromatic Substitution

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution at C2 cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start 2-Chloro-Quinazolin-4-one + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Product C2-Substituted Product + H-Cl Intermediate->Product 2. Elimination of Leaving Group (Fast)

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocol: Synthesis of 2-(Amino)quinazolin-4(3H)-ones

This protocol is divided into two main stages: the synthesis of the key 2-chloro-4(3H)-quinazolinone intermediate and its subsequent nucleophilic substitution with an amine.

Part A: Synthesis of 2-Chloro-4(3H)-quinazolinone (5)

This procedure starts from commercially available 2-aminobenzoic acid and involves cyclization followed by chlorination.[10]

Materials and Reagents:

  • 2-Aminobenzoic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Sodium hydroxide (NaOH), 2 N aqueous solution

  • Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:

  • Synthesis of Quinazoline-2,4(1H,3H)-dione (4):

    • In a 250 mL round-bottom flask, combine 2-aminobenzoic acid (10.0 g, 72.9 mmol) and urea (21.9 g, 364.7 mmol).

    • Heat the mixture in an oil bath at 160 °C for 20 hours. The mixture will melt, solidify, and then re-melt.

    • Cool the reaction mixture to room temperature. Add 100 mL of water and stir vigorously to break up the solid.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield quinazoline-2,4(1H,3H)-dione as a white solid.

  • Synthesis of 2,4-Dichloroquinazoline:

    • Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add the dried quinazoline-2,4(1H,3H)-dione (5.0 g, 30.8 mmol).

    • Carefully add phosphorus oxychloride (30 mL, 322 mmol) followed by the dropwise addition of triethylamine (4.3 mL, 30.8 mmol).

    • Heat the reaction mixture to 120 °C and maintain under reflux for 17 hours.

    • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloroquinazoline.

  • Synthesis of 2-Chloro-4(3H)-quinazolinone (5):

    • Dissolve the crude 2,4-dichloroquinazoline in a suitable solvent like THF (50 mL).

    • Add 2 N aqueous sodium hydroxide solution (50 mL) and stir the biphasic mixture vigorously at room temperature for 20 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the mixture with concentrated HCl until the pH is ~7.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the target intermediate, 2-chloro-4(3H)-quinazolinone (5).[10]

Part B: Nucleophilic Substitution with Amines

This general procedure describes the reaction of the 2-chloro intermediate with a primary or secondary amine to yield the final product.[10]

Materials and Reagents:

  • 2-Chloro-4(3H)-quinazolinone (5)

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 2-chloro-4(3H)-quinazolinone (5) (1.0 g, 5.54 mmol) in DMF (20 mL).

    • Add the desired amine (1.1 - 1.5 equivalents, e.g., for aniline: 0.57 mL, 6.09 mmol).

    • Heat the reaction mixture to 85 °C and stir for 16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

    • Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 2-(amino)quinazolin-4(3H)-one derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow: From Starting Material to Final Product

Synthesis_Workflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Nucleophilic Substitution cluster_analysis Analysis A1 2-Aminobenzoic Acid + Urea A2 Quinazoline-2,4-dione A1->A2 Heat (160°C) A3 2,4-Dichloroquinazoline A2->A3 POCl₃, TEA A4 2-Chloro-4(3H)-quinazolinone A3->A4 2N NaOH B1 Reaction with Amine in DMF (85°C) A4->B1 B2 Aqueous Workup & Extraction B1->B2 B3 Column Chromatography B2->B3 B4 Final Product B3->B4 C1 NMR, MS, Purity B4->C1

Caption: Overall workflow for the synthesis of 2-(amino)quinazolin-4(3H)-ones.

Key Parameters and Troubleshooting

The success of this protocol relies on controlling several key parameters. The following table provides guidance for optimization and troubleshooting common issues.

ParameterRecommended ConditionRationale & Optimization NotesPotential Issues & Solutions
Solvent DMF, NMP, Dioxane, EtOHPolar aprotic solvents like DMF are generally effective as they solvate the intermediate complex. Alcohols can be used, especially for more reactive amines.Issue: Incomplete reaction. Solution: Switch to a higher boiling point solvent like NMP or consider microwave irradiation to accelerate the reaction.[7]
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation energy, especially for less nucleophilic amines.[7][10]Issue: Decomposition of starting material or product. Solution: Lower the temperature and increase the reaction time. Screen different solvents.
Base (Optional) K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base can be added to scavenge the HCl byproduct, which can be beneficial if the amine nucleophile is acid-sensitive or its salt is insoluble.Issue: Side reactions with the base. Solution: Use a hindered base like DIPEA or run the reaction without a base, using a slight excess of the amine nucleophile to act as the scavenger.
Nucleophile Scope Primary/Secondary AminesA wide range of aliphatic and aromatic amines can be used. Electron-rich anilines react faster than electron-poor ones.[7]Issue: No reaction with poorly nucleophilic amines (e.g., highly electron-deficient anilines). Solution: Employ harsher conditions (higher temperature) or consider a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative strategy.[7]

References

  • Tiwary, B. K., Pradhan, K., Nanda, A. K., & Chakraborty, R. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. [Link]

  • TSI Journals. (n.d.). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals. [Link]

  • Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Source Not Available.
  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties.
  • Al-Obaida, A., et al. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). PMC. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020). IntechOpen. [Link]

  • Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025). ResearchGate. [Link]

  • Method for preparing lapatinib key intermediates. (2018). Patsnap Eureka. [Link]

  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study. (n.d.). ResearchGate. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). PMC. [Link]

  • Zotova, J., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (n.d.).
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H)-ones as Potential Antileukemic Agents. (2025). PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Functionalization of Quinazolin-4-ones Part 1: Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids and PPh3(SCN)2. (2025). ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (n.d.). PMC. [Link]

  • Metal-Free C-2-H Alkylation of Quinazolin-4-ones with Alkanes via Cross-Dehydrogenative Coupling. (2019). ACS Publications. [Link]

  • Metal-Free C-2-H Alkylation of Quinazolin-4-ones with Alkanes via Cross-Dehydrogenative Coupling. (2019). PubMed. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC. [Link]

  • Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. (n.d.). ResearchGate. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). Taylor & Francis. [Link]

  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions. (n.d.). Source Not Available.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (n.d.). IntechOpen. [Link]

  • Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (n.d.). Source Not Available.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]

Sources

Microwave-assisted synthesis of 2-amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QZ-0821

Accelerated Synthesis of 2-Amino-6-methoxyquinazolin-4-ol via Focused Microwave Irradiation

Abstract

This application note provides a detailed protocol for the efficient synthesis of 2-amino-6-methoxyquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a substantial improvement over classical convective heating techniques. The protocol outlines a one-pot cyclocondensation reaction between 2-amino-5-methoxybenzoic acid and dicyandiamide. Microwave irradiation facilitates rapid, uniform heating, leading to a dramatic reduction in reaction time from several hours to mere minutes, alongside an increase in product yield and purity.[1][2][3] This environmentally friendly approach minimizes solvent usage and energy consumption, aligning with the principles of green chemistry.[3][4][5] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible methodology for accessing this valuable quinazolinone intermediate.

Introduction and Scientific Principle

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural alkaloids and pharmacologically active agents.[6] Their broad spectrum of biological activities makes them privileged scaffolds in drug discovery. The target molecule, 2-amino-6-methoxyquinazolin-4-ol, serves as a crucial building block for more complex pharmaceutical candidates.

Traditional synthesis methods for quinazolinones often require prolonged reaction times at high temperatures, leading to potential side product formation and significant energy expenditure.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[5] Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[1][5] This efficient energy transfer dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time.[2][3]

The synthesis described herein proceeds via a base-catalyzed cyclocondensation reaction. The initial step involves the nucleophilic attack of the amino group of 2-amino-5-methoxybenzoic acid onto one of the nitrile carbons of dicyandiamide. Subsequent intramolecular cyclization, driven by the elimination of ammonia and followed by tautomerization, yields the stable 2-amino-6-methoxyquinazolin-4-ol. The use of a high-boiling, polar solvent like N,N-Dimethylformamide (DMF) is ideal as it efficiently absorbs microwave energy and can sustain the temperatures required for the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierPart No.
2-Amino-5-methoxybenzoic acid≥98%Sigma-AldrichA54807
Dicyandiamide99%Alfa AesarA15443
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics227050010
Triethylamine (TEA)≥99.5%Fisher ScientificT3980
EthanolReagent GradeVWR89125-190
Deionized WaterType 1In-house-
10 mL Microwave Process VialBorosilicate GlassCEM Corporation908035
Magnetic Stir BarTeflon-coatedVWR58948-218
Instrumentation
  • Microwave Reactor: CEM Discover SP or equivalent single-mode cavity microwave synthesizer equipped with a non-contact infrared temperature sensor and variable power output (0-300 W).

  • Analytical Balance: Mettler Toledo ME204 or equivalent (0.1 mg readability).

  • Filtration Apparatus: Büchner funnel with vacuum flask.

  • Drying Oven: Standard laboratory oven.

Synthesis Workflow Diagram

The overall process from reactant preparation to final product characterization is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: 2-Amino-5-methoxybenzoic acid Dicyandiamide B Add to Microwave Vial A->B C Add DMF and TEA B->C D Seal Vial & Place in Microwave Reactor C->D E Irradiate: 150 °C, 15 min, 200 W D->E F Cool to Room Temp. E->F G Precipitate with Ice Water F->G H Vacuum Filter Solid G->H I Wash with Water & Ethanol H->I J Dry Under Vacuum I->J K Characterize Product (MP, FTIR, NMR, MS) J->K

Caption: Microwave-assisted synthesis workflow for 2-amino-6-methoxyquinazolin-4-ol.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-amino-5-methoxybenzoic acid (1.67 g, 10.0 mmol, 1.0 equiv.).[8][9][10]

  • Add Reagents: Add dicyandiamide (0.92 g, 11.0 mmol, 1.1 equiv.). To this solid mixture, add anhydrous N,N-Dimethylformamide (5 mL) followed by triethylamine (0.28 mL, 2.0 mmol, 0.2 equiv.).

  • Seal and Irradiate: Securely cap the vial. Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: 200 W (maximum)

    • Stirring: High

  • Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature (approx. 20-25 minutes) using the instrument's forced air cooling system.

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. A precipitate will form. Stir the resulting slurry for 15 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove residual DMF and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours or until a constant weight is achieved. The expected product is an off-white to pale yellow solid.

Proposed Reaction Mechanism

The formation of the quinazolinone ring is a multi-step process initiated by the activation of dicyandiamide, followed by a series of nucleophilic attacks and cyclization steps.

G R1 2-Amino-5-methoxy- benzoic acid I1 Step 1: Nucleophilic Attack (Formation of Guanidine Intermediate) R1->I1 + TEA (Base) R2 Dicyandiamide R2->I1 + TEA (Base) I2 Step 2: Intramolecular Cyclization (Attack by Carboxylate) I1->I2 Microwave Energy I3 Step 3: Dehydration & Elimination (Loss of H2O and NH3) I2->I3 Microwave Energy I4 Step 4: Tautomerization I3->I4 P 2-Amino-6-methoxy- quinazolin-4-ol I4->P

Caption: Proposed mechanistic pathway for quinazolinone formation.

Results and Characterization

Quantitative Data Summary
ParameterValue
Starting Material 1 (SM1)2-Amino-5-methoxybenzoic acid (1.67 g)
Starting Material 2 (SM2)Dicyandiamide (0.92 g)
SolventN,N-Dimethylformamide (5 mL)
BaseTriethylamine (0.28 mL)
Microwave Temperature150 °C
Microwave Hold Time15 min
Typical Yield 1.65 g (80-85%)
Appearance Off-white solid
Expected Characterization Data
  • Melting Point: Literature values for similar structures suggest a melting point above 250 °C.

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (N-H stretch, primary amine)

    • 3200-3000 (O-H and N-H stretch, amide)

    • 1680-1660 (C=O stretch, amide carbonyl)

    • 1620-1600 (C=N stretch and aromatic C=C)

  • ¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

    • ~10.8 (s, 1H, -OH or -NH lactam proton)

    • 7.0-7.5 (m, 3H, Ar-H)

    • ~6.5 (s, 2H, -NH₂, broad)

    • 3.75 (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₉H₉N₃O₂: 191.07. Found: 192.08 [M+H]⁺.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations, especially those involving DMF and triethylamine, should be performed in a certified chemical fume hood.

  • Microwave Safety: Never use sealed vessels not specifically designed for microwave chemistry. Do not exceed the recommended volume, temperature, or pressure limits of the reaction vial.

  • Chemical Hazards:

    • DMF: Can be absorbed through the skin. It is a suspected teratogen.

    • Triethylamine: Corrosive and flammable with a strong odor.

    • Dicyandiamide: May cause irritation upon contact.

Conclusion

This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 2-amino-6-methoxyquinazolin-4-ol. The method provides excellent yields in a significantly reduced timeframe compared to conventional heating, highlighting the power of MAOS in accelerating synthetic workflows.[2][4] This protocol is robust and can serve as a foundational method for the synthesis of a library of related quinazolinone derivatives, facilitating advancements in medicinal chemistry and drug discovery programs.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Available at: [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • ResearchGate. (2025). (PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Available at: [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazolinones via CpCo(iii)-catalyzed C–H functionalization of primary amides with oxadiazolones*. Available at: [Link]

  • PMC. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Available at: [Link]

  • European Journal of Chemistry. (2014). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Available at: [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 2-amino-6-(4-hydroxy-2-oxo-2h-substituted-chromen-3-yl)-4-(1-phenyl-3-(substituted phenyl)-1h-pyrazol-4-yl-pyridine-3-carbonitrile (TAB). Available at: [Link]

  • SciSpace. (n.d.). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-6-methoxyquinazolin-4-ol for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and success in targeting a wide range of biological molecules.[1][2] This is particularly evident in the field of oncology, where the quinazoline framework has given rise to numerous FDA-approved kinase inhibitors.[1][2][3][4] Protein kinases, as central regulators of cellular signaling, are implicated in the pathogenesis of many diseases, most notably cancer, making them high-value therapeutic targets.[5][6][7] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-amino-6-methoxyquinazolin-4-ol as a foundational scaffold for the rational design, synthesis, and evaluation of novel kinase inhibitors. We will delve into the underlying principles of quinazoline-based kinase inhibition, provide detailed, field-proven synthetic protocols, and outline robust methodologies for biological characterization, from in vitro enzymatic assays to cell-based functional screens.

The Quinazoline Scaffold: A Privileged Framework for Kinase Inhibition

The success of the quinazoline scaffold stems from its ability to mimic the adenine ring of ATP, allowing it to function as a competitive inhibitor at the ATP-binding site of protein kinases.[1][7] This interaction is primarily mediated by a crucial hydrogen bond formed between the nitrogen at position 1 (N-1) of the quinazoline ring and a conserved methionine residue in the hinge region of the kinase domain.[3][5]

The 2-amino-6-methoxyquinazolin-4-ol scaffold offers several strategic advantages for inhibitor design:

  • The 4-ol Position: This hydroxyl group serves as a reactive handle. It can be readily converted to a 4-chloro intermediate, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of substituents, most commonly anilines, which occupy the ATP adenine binding pocket and are critical for determining potency and selectivity.[5][8]

  • The 6-methoxy Group: Substitutions at the C6 and C7 positions of the quinazoline ring are exposed to the solvent-accessible region of the ATP-binding cleft.[5] The electron-donating methoxy group at the C6 position can influence the electronic properties of the ring system and provides a vector for improving potency and modulating pharmacokinetic properties.[8]

  • The 2-amino Group: While often unsubstituted in early-generation inhibitors, this position offers an additional site for modification to further refine inhibitor characteristics or to explore alternative binding interactions.

Visualizing the Drug Discovery Workflow

The development of a kinase inhibitor from a core scaffold is a systematic, multi-stage process. The following workflow illustrates the key phases from initial synthesis to biological validation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Scaffold 2-Amino-6-methoxy quinazolin-4-ol Chlorination Step 1: Chlorination (4-Chloro Intermediate) Scaffold->Chlorination SNAr Step 2: SNAr Reaction (Diverse Anilines) Chlorination->SNAr Purification Step 3: Purification & Characterization SNAr->Purification Library Compound Library Purification->Library InVitro In Vitro Kinase Assay (IC₅₀ Determination) Library->InVitro CellBased Cell-Based Assays (Target Engagement, Proliferation) InVitro->CellBased SAR SAR Analysis CellBased->SAR SAR->SNAr Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for scaffold-based kinase inhibitor development.

Synthetic Protocols for Library Generation

The following protocols detail a robust, two-step synthetic route to generate a library of 4-anilinoquinazoline derivatives starting from 2-amino-6-methoxyquinazolin-4-ol.

Protocol 2.1: Chlorination of the Quinazolinone Scaffold

Rationale: The conversion of the 4-hydroxyl group into a 4-chloro group is essential for activating the scaffold for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation.[5][8]

Materials:

  • 2-Amino-6-methoxyquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 1.0 equivalent of 2-amino-6-methoxyquinazolin-4-ol in toluene (approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • While stirring, add thionyl chloride (3.0-5.0 equivalents) dropwise at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-amino-4-chloro-6-methoxyquinazoline, is typically used in the next step without further purification.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: This is the key diversification step. The electron-deficient quinazoline ring allows for the displacement of the 4-chloro substituent by an amine nucleophile, such as a substituted aniline.[8][9] The choice of aniline is critical for exploring the structure-activity relationship (SAR).

Materials:

  • Crude 2-amino-4-chloro-6-methoxyquinazoline

  • Substituted aniline (1.1 equivalents)

  • Isopropanol (or another suitable solvent like n-butanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the crude 2-amino-4-chloro-6-methoxyquinazoline (1.0 equivalent) in isopropanol (approx. 20 mL per gram).

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours. The product often precipitates out of the solution as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization or column chromatography on silica gel if necessary. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Tiered Assay Cascade

Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is required. This typically involves a tiered approach, starting with specific in vitro assays and progressing to more complex cell-based models.

Visualizing a Target Kinase Pathway: The EGFR Example

Many quinazoline inhibitors target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation drives the growth of numerous cancers.[2][3][4][7] Understanding the signaling pathway is key to interpreting assay results.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P Autophosphorylation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR RAS_RAF RAS-RAF-MAPK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based inhibitor.

Protocol 3.1: In Vitro Kinase Assay (TR-FRET)

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive, high-throughput method to determine the direct inhibitory potency (IC₅₀) of a compound against a purified recombinant kinase.[8]

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.

  • In a 384-well plate, add the test compound dilutions, followed by the kinase and biotinylated substrate in assay buffer.

  • Allow the plate to pre-incubate for 15-20 minutes at room temperature to permit compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Kₘ for the specific kinase).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding an EDTA solution.

  • Add the TR-FRET detection reagents and incubate for an additional 60 minutes to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Anti-Proliferative Assay (CCK-8/WST-8)

Rationale: This assay assesses a compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on the target kinase. It provides crucial information on cell permeability and on-target effects in a physiological context.[10]

Materials:

  • Human cancer cell line (e.g., A549 non-small cell lung cancer for EGFR inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • Test compounds serially diluted in culture medium

  • CCK-8 (WST-8) reagent

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours, until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

Structure-Activity Relationship (SAR) Analysis

The data gathered from the biological assays allows for the elucidation of the Structure-Activity Relationship (SAR). By comparing the IC₅₀ values of analogs with different substitutions, researchers can identify the chemical features that enhance or diminish activity.

Table 1: Example SAR Data for Hypothetical 2-Amino-6-methoxy-4-(anilino)quinazoline Analogs

Compound IDR¹ Substituent (Aniline Ring)EGFR Kinase IC₅₀ (nM)A549 Cell GI₅₀ (nM)
REF-1 H (Aniline)850>10,000
HYPO-1 3-Cl1502,500
HYPO-2 4-F2204,000
HYPO-3 3-Cl, 4-F25350
HYPO-4 3-Br1352,100
HYPO-5 3-Ethynyl45800

Key SAR Insights from Literature and Hypothetical Data:

  • Anilino Moiety at C4: The presence of the aniline ring is critical for activity. Unsubstituted aniline (REF-1) is a weak inhibitor.[5]

  • Halogenation: Small, lipophilic substituents at the meta-position of the aniline ring, such as chlorine (HYPO-1) or bromine (HYPO-4), generally improve potency.[5][8]

  • Synergistic Effects: Combining optimal substitutions, such as a 3-chloro and a 4-fluoro group (HYPO-3), often leads to a significant increase in both enzymatic and cellular potency. This is a common feature in potent EGFR inhibitors like gefitinib.[5]

  • Covalent Targeting: The introduction of an electrophilic group like an ethynyl moiety (HYPO-5) can enable covalent bond formation with a nearby cysteine residue in the active site of some kinases (e.g., Cys797 in EGFR), leading to irreversible inhibition and enhanced potency.[8]

By systematically applying the synthetic and analytical protocols outlined in this guide, research teams can efficiently navigate the design-make-test-analyze cycle to optimize the 2-amino-6-methoxyquinazolin-4-ol scaffold and discover novel, potent, and selective kinase inhibitors for therapeutic development.

References

  • Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. (2010). PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PMC. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Available at: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Available at: [Link]

  • Insights into the modular design of kinase inhibitors and application to Abl and Axl. (n.d.). PMC. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (2023). Creative Biolabs. Available at: [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. Available at: [Link]

  • Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC. Available at: [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Available at: [Link]

  • In vitro kinase assay. (2024). Protocols.io. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2025). MDPI. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). Europe PMC. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). PubMed. Available at: [Link]

  • Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. (2023). R Discovery. Available at: [Link]

  • Substituted 2-amino pyrimidine derivatives as kinase inhibitors. (n.d.). Google Patents.
  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available at: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). PMC. Available at: [Link]

Sources

Advanced Solid-Phase Synthesis (SPS) Strategies for Amino-Quinazolinone Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinazolinones, particularly amino-substituted derivatives, are privileged pharmacophores in modern drug discovery. They serve as potent small-molecule inhibitors for critical kinase networks (e.g., EGFR, p38MAP) and epigenetic readers such as BRD4[1]. The solid-phase synthesis (SPS) of these nitrogen-containing heterocycles enables the rapid, high-throughput generation of combinatorial libraries. By tethering the growing scaffold to an insoluble polymer matrix, reagents can be applied in massive excesses to drive thermodynamically challenging reactions to absolute completion, followed by simple filtration to remove byproducts[2].

A historical challenge in SPS has been the "linker trace"—a residual functional group (often a carboxylic acid or phenol) left on the target molecule after cleavage from the resin. To circumvent this, modern amino-quinazolinone protocols utilize traceless cyclative cleavage [3]. In this paradigm, the chemical cleavage from the resin is mechanistically coupled to the final ring-closing step. When a resin-bound benzoxazinone intermediate is subjected to nucleophilic attack by a primary amine, the ring opens and immediately undergoes intramolecular cyclization. This cascade simultaneously forms the quinazolinone core and breaks the ester bond to the resin, releasing only the desired, unmodified heterocycle into solution[2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the causality and progression of the traceless cyclative cleavage strategy, moving from an inert solid support to a highly pure, diversified amino-quinazolinone library.

SPS_Workflow R Solid Support (Wang Resin) L Resin Loading (Fmoc-Anthranilic Acid) R->L DIC, DMAP (Esterification) M On-Resin Modification (Deprotection & Acylation) L->M Piperidine, then R1-COCl / DIPEA I Resin-Bound Intermediate (Benzoxazinone) M->I Acetic Anhydride (Dehydration) C Cyclative Cleavage (Nucleophilic Addition) I->C Primary Amine (e.g., 3-Amino-2-chlorobenzylamine) P Free Amino-Quinazolinone (High Purity Library) C->P Intramolecular Cyclization & Traceless Release

Figure 1: Logical workflow of traceless solid-phase synthesis for amino-quinazolinones.

Quantitative Data & Strategy Comparison

Different synthetic routes offer varying advantages depending on the desired substitution pattern. Table 1 summarizes the three primary SPS strategies for amino-quinazolinones.

Table 1: Comparison of Solid-Phase Synthetic Strategies for Amino-Quinazolinones

Synthetic StrategySolid SupportKey IntermediateCleavage MechanismAverage YieldAverage Purity
Benzoxazinone Route [2]Wang ResinResin-bound BenzoxazinoneTraceless Cyclative Cleavage75–85%>90%
Isatoic Anhydride Route [4]Wang / PolystyreneS-methylthiopseudoureaAcidic Cleavage (TFA)60–80%85–95%
Reduction-Thiourea Route [3]MBHA ResinResin-bound GuanidineTraceless Cyclative Cleavage70–82%>88%

Detailed Experimental Protocols: The Benzoxazinone Route

This section outlines a self-validating, step-by-step methodology for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using the traceless benzoxazinone route[2].

Protocol 1: Resin Loading and Activation
  • Objective : Immobilize the starting scaffold onto the solid support.

  • Causality : Wang resin provides a benzyl alcohol linker. N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid of Fmoc-Anthranilic Acid, while 4-Dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst to overcome the steric hindrance of the anthranilic acid during esterification[2].

  • Procedure :

    • Swell Wang resin (1.0 g, ~1.2 mmol/g loading) in N,N-Dimethylformamide (DMF) (10 mL) for 30 minutes with gentle agitation to expand the polymer matrix. Drain the solvent.

    • Dissolve Fmoc-Anthranilic Acid (3.6 mmol, 3 eq) in DMF (8 mL). Add DIC (3.6 mmol, 3 eq) and DMAP (0.6 mmol, 0.5 eq).

    • Add the activated solution to the resin and shake at room temperature for 12 hours[2].

    • Drain and wash the resin sequentially with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).

  • Self-Validation Check : Perform a quantitative UV Fmoc-cleavage assay. Treat a small, weighed aliquot of resin with 20% piperidine/DMF and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A loading of >0.8 mmol/g confirms successful immobilization.

Protocol 2: Fmoc-Deprotection and Acylation
  • Objective : Expose the primary amine and introduce the first point of diversity (R1).

  • Causality : Piperidine removes the base-labile Fmoc protecting group via an E1cB mechanism. The subsequent addition of an acyl chloride (R1-COCl) in the presence of N,N-Diisopropylethylamine (DIPEA) forms a stable amide bond, neutralizing the HCl byproduct to prevent premature resin cleavage[2].

  • Procedure :

    • Add 20% piperidine in DMF (10 mL) to the resin. Shake for 20 minutes.

    • Drain and wash extensively with DMF (5 x 10 mL) to remove all traces of piperidine[2].

    • Add a solution of the desired acyl chloride (3.6 mmol, 3 eq) and DIPEA (3.6 mmol, 3 eq) in anhydrous DCM (10 mL).

    • Shake at room temperature for 4 hours. Drain and wash with DCM (3 x 10 mL) and DMF (3 x 10 mL)[2].

  • Self-Validation Check : Perform a Kaiser Test on a few resin beads. A negative result (yellow/colorless beads) confirms complete acylation of the primary amine. A positive result (dark blue beads) indicates incomplete reaction, requiring a secondary coupling cycle.

Protocol 3: Cyclodehydration to Benzoxazinone
  • Objective : Form the highly reactive resin-bound intermediate.

  • Causality : Acetic anhydride, in the presence of pyridine, acts as a dehydrating agent. It promotes the intramolecular attack of the amide oxygen onto the ester carbonyl, ejecting water and forming the strained, electrophilic benzoxazinone ring[2].

  • Procedure :

    • Swell the acylated resin in DCM.

    • Add a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM (10 mL).

    • Shake at room temperature for 12 hours.

    • Drain and wash thoroughly with DCM (5 x 10 mL) to remove all unreacted anhydride.

  • Self-Validation Check : On-resin ATR-FTIR spectroscopy. The disappearance of the amide N-H stretch (~3300 cm⁻¹) and the appearance of a distinct benzoxazinone C=O stretch (~1760 cm⁻¹) validates the cyclization.

Protocol 4: Traceless Cyclative Cleavage
  • Objective : Introduce the second point of diversity (R2) and release the final product.

  • Causality : A primary amine (e.g., 3-Amino-2-chlorobenzylamine) acts as a nucleophile, attacking the highly electrophilic benzoxazinone carbonyl. This opens the ring, forming an intermediate that immediately undergoes a second intramolecular cyclization. This final cyclization breaks the ester linkage to the Wang resin, releasing the fully formed quinazolinone into the liquid phase[2].

  • Procedure :

    • Add the selected primary amine (e.g., 3-Amino-2-chlorobenzylamine, 5 eq) dissolved in DMF (10 mL) to the resin.

    • Heat the mixture at 80 °C for 16 hours[2].

    • Cool to room temperature. Filter the resin and collect the filtrate containing the product.

    • Wash the spent resin with additional DMF (2 x 2 mL) and combine the filtrates[2].

    • Remove the DMF under reduced pressure.

  • Self-Validation Check : Analyze the crude residue via LC-MS. The presence of a single major peak corresponding to the exact mass of the target amino-quinazolinone (typically >90% purity at 254 nm) confirms the success of the traceless cleavage[2].

References

  • Title : Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives Source : ACS Combinatorial Science URL :[Link]

  • Title : A Traceless Approach for the Parallel Solid-Phase Synthesis of 2-(Arylamino)quinazolinones Source : The Journal of Organic Chemistry URL :[Link]

  • Title : Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents Source : MDPI URL : [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-aminoquinazolinone cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Aminoquinazolinone Cyclization Workflows

Overview 2-Aminoquinazolin-4(3H)-ones are privileged scaffolds in drug discovery, frequently utilized in the development of SARS-CoV-2 inhibitors, antimalarials, and antimycobacterial agents[1][2][3]. However, synthesizing these fused heterocycles often presents significant challenges, including poor regioselectivity, intermediate instability, and stalled cyclizations. This guide provides field-validated troubleshooting strategies and mechanistic insights to help researchers optimize reaction yields.

Diagnostic Logic Tree for Low Yields

DecisionTree Start Low Yield in Cyclization? Q1 Observing a mixture of regioisomers? Start->Q1 A1 Perform Dimroth Rearrangement (NaOH, EtOH/H2O) Q1->A1 Yes Q2 Is intermediate unstable during chlorination? Q1->Q2 No A2 Switch to One-Pot TMSCl/Cyanamide Method Q2->A2 Yes Q3 Using Carbodiimide Precursors? Q2->Q3 No A3 Ensure strictly anhydrous ROTf & check Friedel-Crafts step Q3->A3 Yes

Logical decision tree for diagnosing and resolving low cyclization yields.

Expert FAQs & Mechanistic Troubleshooting

Issue 1: Yield Attrition During Multi-Step Chlorination Q: I am synthesizing 2-aminoquinazolinones via a thioxo intermediate using POCl3/PCl5 chlorination, but my overall yields rarely exceed 50%. How can I prevent product loss?

  • Causality: The traditional multi-step route relies on treating a thioxo or dione precursor with excess POCl3 to generate a 2-chloroquinazolinone intermediate[2][3]. This intermediate is highly electrophilic and inherently unstable; it readily undergoes hydrolysis during aqueous workup or silica gel chromatography, reverting back to the starting material[2].

  • Solution: Bypass the chlorination step entirely by adopting a one-pot cyclization strategy. Reacting anthranilic acid with phenylcyanamide in the presence of chlorotrimethylsilane (TMSCl) directly constructs the quinazolinone core. This moisture-tolerant approach eliminates the unstable chlorinated intermediate, boosting overall yields to >76% and enabling bulk synthesis without the need for column chromatography[2].

Issue 2: Regioselectivity and Isomerization (The Dimroth Rearrangement) Q: My cyclization of methyl anthranilates and N-arylcyanamides yields a mixture of products. NMR confirms the major product is the 3-arylquinazolin-4-one rather than the desired 2-(N-arylamino)quinazolin-4-one. How do I control this?

  • Causality: The initial condensation of anthranilates with cyanamides under standard acidic conditions (e.g., p-TsOH in t-BuOH under reflux) is kinetically driven, predominantly yielding the 3-substituted regioisomer[1]. To obtain the 2-amino isomer, you must thermodynamically drive the reaction via a Dimroth rearrangement[1][2].

  • Solution: After the initial cyclization, treat the crude mixture with a strong aqueous base (2 N NaOH in EtOH/H2O). The hydroxide ion attacks the electron-deficient pyrimidine ring, triggering a ring-opening event. Subsequent thermodynamic re-closure exclusively affords the stable 2-(N-arylamino)quinazolin-4-one regioisomer[1][2].

Workflow Step1 Anthranilic Acid + Phenylcyanamide + TMSCl Step2 Initial Cyclization (60 °C, t-BuOH) Step1->Step2 Step3 Intermediate Mixture: 3-aryl & 2-amino isomers Step2->Step3 Kinetically Driven Step4 Dimroth Rearrangement (2 N NaOH, EtOH/H2O 1:1) Step3->Step4 Base Addition Step5 Ring-Opening & Thermodynamic Re-closure Step4->Step5 Step6 Pure 2-(N-arylamino)quinazolin-4-one (>76% Yield) Step5->Step6 Regioselective

Experimental workflow and mechanistic progression of the one-pot Dimroth rearrangement.

Issue 3: Stalled Metal-Free Annulations Q: I am attempting a metal-free cyclization using 2-aminobenzamides and cyanuric chloride. The reaction stalls, and TLC shows a buildup of an uncyclized intermediate. What is missing?

  • Causality: In this pathway, cyanuric chloride acts as a source for the amine functionality. The reaction proceeds via an initial intermediate that requires a mild base to facilitate the final intramolecular cyclization into the 2-aminoquinazolin-4(3H)-one[4]. Without the correct solvent polarity to solvate the base and stabilize the transition state, the intermediate accumulates.

  • Solution: The choice of base and solvent is critical. Switch the solvent system to a highly polar Acetonitrile:Water (2:1) mixture and utilize Sodium Bicarbonate (NaHCO3) as the base. The presence of water is essential for base solubility, pushing the conversion of the uncyclized intermediate to the final product with up to 98% yield[4].

Issue 4: Sluggish Carbodiimide Cyclizations Q: I am using a triflate-triggered intermolecular cyclization of carbodiimides. The reaction is slow, and yields of the 2-aminoquinazolinone are low. How can I optimize this?

  • Causality: This mechanism relies on the methylation of the carbodiimide by methyl triflate (MeOTf) to form a highly reactive electrophilic species. This species is attacked by a second carbodiimide, forming a four-membered intermediate that undergoes C-N bond cleavage and a subsequent intramolecular Friedel-Crafts annulation[5]. Low yields typically stem from moisture quenching the MeOTf or insufficient nucleophilicity of the aryl ring during the Friedel-Crafts step.

  • Solution: Ensure strictly anhydrous conditions. If using N,N'-diarylcarbodiimides with electron-withdrawing groups, the Friedel-Crafts annulation becomes the rate-limiting step. In such cases, elevate the reaction temperature or extend the reaction time to ensure complete ring closure before hydrolysis[5].

Quantitative Data Summaries

Table 1: Optimization of Solvent and Base in Cyanuric Chloride-Mediated Cyclization This data demonstrates the critical role of solvent polarity and mild bases in driving the cyclization of 2-aminobenzamides to 2-aminoquinazolin-4(3H)-ones[4]. Strong bases (like NaOH) lead to degradation or stalled reactions, whereas mild bases in biphasic or polar aprotic systems afford near-quantitative yields.

Solvent SystemBaseTime (h)Yield of Uncyclized Intermediate (%)Yield of Cyclized Product (%)
H2ONaHCO31500
CH3CNNaHCO34098
Toluene:H2O (2:1)NaHCO315098
THF:H2O (2:1)NaHCO3158515
DCE:H2O (2:1)NaHCO3151090
CH3CN:H2O (2:1)NaOH15300
CH3CN:H2O (2:1) NaHCO3 15 0 98

Validated Experimental Protocols

Protocol A: High-Yield One-Pot Synthesis via Dimroth Rearrangement Self-validating mechanism: This protocol eliminates the need for unstable chlorinated intermediates, ensuring high atom economy and reliable scalability[2].

  • Initial Condensation: In a round-bottom flask, dissolve anthranilic acid (1.0 equiv) and the appropriate phenylcyanamide (1.2 equiv) in tert-butanol (t-BuOH).

  • Activation: Add chlorotrimethylsilane (TMSCl, 2.0 equiv) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir until complete consumption of the starting materials is observed via TLC (typically 4-6 hours). This generates a kinetic mixture of regioisomers.

  • Dimroth Rearrangement: Cool the mixture to room temperature. Add a solution of 2 N NaOH in EtOH/H2O (1:1 v/v) directly to the reaction flask.

  • Thermodynamic Re-closure: Stir the basic mixture at room temperature for an additional 2-4 hours to drive the ring-opening and regioselective re-closure.

  • Workup: Neutralize the mixture with 1 N HCl. Filter the resulting precipitate, wash with cold water and ethanol, and dry under vacuum to afford the pure 2-(N-arylamino)quinazolin-4-one (Yields typically >75%)[1][2].

Protocol B: Solid-Phase Synthesis of 2-Aminoquinazolinones Self-validating mechanism: Immobilization allows for the use of excess reagents to drive reactions to completion, with impurities easily removed via simple filtration[6][7].

  • Resin Loading: Generate polymer-bound S-methylisothiourea on a suitable solid support (e.g., Merrifield resin).

  • N-Acylation: Swell the resin in anhydrous DMF. Add the desired substituted o-nitrobenzoic acid (3.0 equiv), followed by a coupling reagent (e.g., DIC or HATU) and DIPEA. Agitate at room temperature for 12 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF, DCM, and MeOH to remove unreacted starting materials.

  • Reductive Cyclization: Treat the resin with a reducing agent (e.g., SnCl2 in DMF) to reduce the nitro group to an amine. This reduction spontaneously triggers an intramolecular cyclization via the formation of a guanidine intermediate[6][7].

  • Cleavage: Cleave the final product from the resin using standard acidic conditions (e.g., TFA/DCM). Filter the resin, concentrate the filtrate, and purify via preparative HPLC to afford the highly pure 2-amino-4(3H)-quinazolinone[6][7].

References

  • One-pot Synthesis of 2-aminoquinazolinones through Sequential Microwave Irradiation and Electrosynthesis. ResearchGate. 1

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC/NIH. 2

  • Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity. ACS Combinatorial Science. 6

  • Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. PubMed/NIH. 7

  • ROTf-induced annulation of heteroatom reagents and unsaturated substrates leading to cyclic compounds. Royal Society Open Science. 5

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. PMC/NIH. 3

  • Novel Annulation of Cyanuric Chloride with 2‐Aminobenzamides: A New Approach to 2‐Amino‐3‐substituted Quinazolin‐4(3H)‐ones. ResearchGate.4

Sources

Technical Support Center: Optimizing Reaction Temperature for Anthranilic Acid Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are actively troubleshooting the condensation of anthranilic acid.

Anthranilic acid condensation—most notably the Niementowski quinazoline synthesis—is a foundational reaction for generating quinazolinones and acridines, which are critical scaffolds in pharmaceutical development[1]. However, this reaction is notoriously temperature-sensitive. This guide breaks down the causality behind thermal optimization, provides diagnostic troubleshooting, and outlines self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Overview: The Causality of Temperature

To master this condensation, you must understand the competing thermodynamic and kinetic forces at play. The synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide occurs in two distinct stages:

  • Nucleophilic Attack: The amino group of anthranilic acid attacks the amide carbonyl to form an N-acylanthranilamide intermediate[1].

  • Cyclodehydration: The intermediate undergoes intramolecular ring closure, driven by the loss of water[1].

The Thermal Dilemma: The cyclodehydration step requires significant activation energy, traditionally pushing researchers to heat reactions up to 150–200 °C[1]. However, anthranilic acid melts at approximately 145 °C. Heating above this melting point triggers a competing bimolecular electrophilic substitution, leading to rapid thermal decarboxylation into aniline and carbon dioxide[2][3]. Therefore, successful condensation requires navigating a razor-thin thermal window.

Mechanism AA Anthranilic Acid + Formamide Int N-acylanthranilamide (Intermediate) AA->Int Nucleophilic Attack Deg Aniline + CO2 (Decarboxylation) AA->Deg Thermal Degradation (>145°C) Prod 4(3H)-Quinazolinone (Target Product) Int->Prod Cyclodehydration (130-150°C)

Thermodynamic and kinetic pathways in anthranilic acid condensation.

Diagnostic Troubleshooting Guide

If your condensation reaction is failing, the physical symptoms of your reaction mixture can directly diagnose the thermal failure point.

Q: My reaction mixture turned dark, tarry, and emits a strong odor of ammonia. What happened? A: You have drastically exceeded the optimal temperature threshold. At temperatures above 180 °C, the formamide reagent undergoes severe thermal decomposition, releasing ammonia, carbon monoxide, and traces of hydrogen cyanide[2]. Solution: Immediately discard the batch. Calibrate your heating mantle or sand bath to strictly cap at 145 °C.

Q: I am getting a very low yield of my target quinazolinone (<30%), but I see a massive amount of gas evolution during heating. Why? A: The gas evolution is carbon dioxide, indicating that your anthranilic acid is undergoing thermal decarboxylation[2]. This occurs when the reaction is heated above the melting point of anthranilic acid (~145 °C) before the intermediate has fully formed[2][3]. The resulting aniline byproduct will then react with formamide to create dead-end impurities. Solution: Lower the reaction temperature to 130–135 °C, which provides enough energy for condensation without triggering decarboxylation[4].

Q: TLC monitoring shows that the anthranilic acid starting material is completely consumed, but my product spot is faint. Instead, a new, highly polar spot dominates the plate. How do I fix this? A: Your reaction is suffering from incomplete cyclodehydration. The temperature is likely too low (< 120 °C), causing the N-formylanthranilic acid intermediate to accumulate[1][2]. Solution: Increase the reaction temperature to the optimal 130–145 °C range to provide the necessary activation energy for the final ring closure.

Troubleshooting Start Reaction Temp Low < 130°C Start->Low Opt 130 - 145°C Start->Opt High > 145°C Start->High Act1 Incomplete Cyclization Increase Heat Low->Act1 Act2 Optimal Condensation Monitor TLC Opt->Act2 Act3 Decarboxylation Risk Lower Heat High->Act3

Decision matrix for troubleshooting condensation temperature.

Quantitative Data: Temperature vs. Yield

The following table synthesizes quantitative data from various synthetic methodologies, illustrating the direct impact of temperature on the yield of 4(3H)-quinazolinone[1][2][4][5].

Temperature ProfileReaction TimeTarget Yield (%)Primary ByproductsMechanistic Outcome
< 120 °C 12 hours< 30%N-formylanthranilic acidIncomplete cyclodehydration
130–135 °C 2 hours85–96%None (Trace dimers)Optimal thermodynamic balance
150–160 °C 8 hours70–75%Aniline, CO₂Moderate decarboxylation
> 180 °C 1 hour< 20%Aniline, HCN, NH₃Severe thermal degradation

Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each protocol includes built-in analytical checks so you can verify the integrity of the reaction in real-time.

Protocol A: Precision Thermal Condensation (Kinetic Control)

This protocol utilizes a lower temperature over a condensed timeframe to maximize yield while completely avoiding decarboxylation[4].

  • Preparation: In a round-bottom flask, combine 0.1 moles of anthranilic acid with 0.4 moles of formamide (1:4 ratio)[4].

  • Heating: Submerge the flask in a pre-calibrated oil bath or Wood's alloy bath set strictly to 130–135 °C [4]. Attach a reflux condenser.

  • Reaction Monitoring (Validation Check 1): Stir continuously for 2 hours. At the 1-hour mark, pull an aliquot for TLC (Mobile phase: Petroleum ether:Ethyl acetate 7:3)[5]. Validation: The anthranilic acid spot should be absent, replaced by a dominant product spot.

  • Quenching: Remove from heat and cool to room temperature, then submerge in an ice-water bath to induce crystallization[4].

  • Isolation: Filter the precipitated crystals and wash thoroughly with cold water to remove excess formamide[2].

  • Final Validation (Validation Check 2): Dry the crystals and take a melting point. Pure 4(3H)-quinazolinone will melt sharply at 214–216 °C [5]. A depressed melting point indicates aniline contamination from overheating.

Protocol B: Microwave-Assisted Condensation (Thermodynamic Efficiency)

Microwave irradiation provides uniform heating, preventing the localized "hot spots" on the flask wall that typically cause anthranilic acid to decarboxylate[6].

  • Preparation: Mix anthranilic acid and formamide in a microwave-safe vessel[2].

  • Irradiation Phase 1: Irradiate the mixture at 30% power (e.g., 270 W for a standard 900 W reactor) for exactly 5 minutes[2].

  • Equilibration: Allow the mixture to stand for 15 minutes without active heating. Mechanistic Note: This allows the N-acylanthranilamide intermediate to form without thermal degradation.

  • Irradiation Phase 2: Irradiate again at 30% power for an additional 5 minutes to force the cyclodehydration[2].

  • Workup: Cool the vessel, add crushed ice, and stir to precipitate the product[2]. Recrystallize from methanol.

Frequently Asked Questions (FAQs)

Q: Why does anthranilic acid decarboxylate so easily compared to other benzoic acids? A: The decarboxylation of anthranilic acid is facilitated by its specific structure. The mechanism involves a bimolecular electrophilic substitution where a proton from one anthranilic acid molecule attacks the carbon-1 (the alpha carbon of the zwitterion) of a second molecule, acting as the rate-determining step[3]. This makes the molecule highly unstable in the melt phase.

Q: Can I use a solvent to automatically control the temperature? A: Yes. Using a high-boiling inert solvent can act as a thermodynamic cap. For example, running the condensation in amyl alcohol or nitrobenzene allows you to reflux the mixture, naturally capping the temperature and preventing runaway thermal degradation[7][8].

Q: Is it possible for anthranilic acid to react with itself during this process? A: Yes. A common side reaction during prolonged heating is self-condensation, where unreacted anthranilic acid attacks a newly formed quinazolinone molecule, yielding a higher molecular weight dimer: 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid[2]. Strict adherence to the 2-hour reaction time at 130 °C prevents this[4].

References

1.[2] Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Benchchem. URL: 2.[5] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem. URL: 3.[3] THE DECARBOXYLATION OF ANTHRANILIC ACID. ResearchGate. URL: 4.[1] Niementowski quinazoline synthesis. Grokipedia. URL: 5.[7] RATES OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC ACIDS IN NITROBENZENE SOLUTION. Canadian Science Publishing. URL: 6.[4] Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. URL: 7.[8] Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Publishing. URL: 8.[6] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. URL:

Sources

Technical Support Center: Resolving Tautomeric Mixtures of Quinazolin-4-ol and Quinazolin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the tautomeric equilibrium between quinazolin-4-ol and quinazolin-4-one. This dynamic state can significantly impact reaction outcomes, spectroscopic analysis, and biological activity. Here, we address common issues with practical, field-proven solutions.

Understanding the Quinazolin-4-ol/Quinazolin-4-one Tautomerism

Quinazolin-4-one and its tautomer, quinazolin-4-ol, exist in a dynamic equilibrium. The keto (amide) form, quinazolin-4-one, is generally the more stable and predominant tautomer under most conditions. However, the enol (iminol) form, quinazolin-4-ol, can be significantly populated depending on factors such as solvent, pH, and substitution patterns on the quinazoline ring.[1][2] This equilibrium is crucial as the two forms possess different chemical reactivities and physical properties.

Frequently Asked Questions (FAQs)

Q1: Which is the dominant tautomer, quinazolin-4-ol or quinazolin-4-one?

A1: In most cases, the quinazolin-4-one (keto) form is the thermodynamically more stable and thus, the dominant tautomer.[2][3] This stability is attributed to the amide resonance. However, the equilibrium can be shifted towards the quinazolin-4-ol (enol) form by various factors.

Q2: What factors influence the tautomeric equilibrium?

A2: The key factors influencing the equilibrium are:

  • Solvent Polarity: Polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents can increase the proportion of the enol form.[4][5]

  • pH: The equilibrium is highly sensitive to pH. Basic conditions can deprotonate the N-H or O-H group, forming a delocalized anion, while acidic conditions can lead to protonation.[6][7]

  • Substitution: The electronic nature of substituents on the quinazoline ring can influence the relative stability of the tautomers.

  • Temperature: While less pronounced than other factors, temperature can affect the equilibrium constant.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can stabilize one tautomer over the other.[4][5]

Q3: How can I spectroscopically differentiate between the quinazolin-4-ol and quinazolin-4-one forms?

A3: A combination of spectroscopic techniques is essential for unambiguous identification:

  • ¹H NMR: The most telling sign is the presence of either a broad N-H proton signal (typically downfield, ~12.5 ppm in DMSO-d₆) for the keto form, or a sharp O-H proton signal for the enol form.[8][9]

  • ¹³C NMR: The carbonyl carbon (C4) of the keto form gives a characteristic signal in the range of 160-180 ppm.[4][5] The corresponding carbon in the enol form will be shielded and appear at a lower chemical shift.

  • IR Spectroscopy: The keto form exhibits a strong C=O stretching band around 1680 cm⁻¹.[2][10] The enol form will show a characteristic broad O-H stretching band.[10]

  • UV-Visible Spectroscopy: The two tautomers will have different absorption maxima due to differences in their conjugated systems.[4][5]

Troubleshooting Common Issues

Issue 1: My reaction is giving a mixture of N- and O-alkylated products. How can I control the selectivity?

This is a classic problem arising from the ambident nucleophilic nature of the quinazolinone system.[1] The reaction can occur at the N3 nitrogen or the O4 oxygen.

Troubleshooting Steps:

  • Solvent Selection:

    • For N-alkylation: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive, favoring reaction at the more nucleophilic nitrogen atom.

    • For O-alkylation: Employ polar protic solvents like ethanol or water. These solvents will solvate the anion through hydrogen bonding, favoring reaction at the more electronegative oxygen atom.

  • Choice of Base:

    • Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent will favor N-alkylation by completely deprotonating the nitrogen.

    • Weaker bases like potassium carbonate (K₂CO₃) can lead to a mixture, but in polar protic solvents, may favor O-alkylation.

  • Counter-ion Effect:

    • The nature of the counter-ion of the base can also play a role. For instance, silver salts (e.g., Ag₂O) are known to promote O-alkylation due to the high affinity of silver for nitrogen.

Logical Workflow for Controlling Alkylation Selectivity:

Caption: Controlling N- vs. O-alkylation.

Issue 2: I am unable to separate the tautomers using standard chromatography.

The rapid interconversion between tautomers at room temperature often makes their chromatographic separation challenging, leading to broad or overlapping peaks.[7]

Troubleshooting Steps:

  • Low-Temperature HPLC: Reducing the temperature of the column can slow down the rate of interconversion, potentially allowing for the resolution of the two tautomers.[11]

  • pH Control of the Mobile Phase: The tautomeric equilibrium is highly pH-dependent.

    • By carefully buffering the mobile phase, you can often "lock" the compound into one predominant form, resulting in a sharp, single peak.

    • Systematically varying the pH of the mobile phase (e.g., from acidic to basic) can help in achieving separation.[6][7][12] For some quinazolinone derivatives, a pH > 6.8 has been shown to enable good separation.[7][12]

  • Crystallization-Induced Resolution: In some cases, it may be possible to selectively crystallize one tautomer from a solution. This can be influenced by the choice of solvent and the presence of seed crystals. This technique, known as crystallization-induced dynamic resolution, can be highly effective.[13][14][15]

Experimental Protocol: HPLC Method Development for Tautomer Separation

  • Initial Screening:

    • Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Begin with a simple isocratic method, for example, 50:50 acetonitrile:water.

    • Detector: Use a UV detector set at a wavelength where both tautomers are expected to absorb (e.g., 254 nm).[12]

  • pH Adjustment:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 4.5, 6.8, 8.5, 10.5). Use appropriate buffers like trifluoroacetic acid (TFA) for acidic conditions and ammonium bicarbonate or ammonium acetate for neutral to basic conditions.[12]

    • Inject the sample with each mobile phase and observe the chromatogram. Look for changes in peak shape and the appearance of a second peak.

  • Temperature Variation:

    • If partial separation is observed, try running the HPLC at a lower temperature (e.g., 10°C or 4°C) to slow down tautomer interconversion.

  • Solvent Optimization:

    • If necessary, perform a gradient elution to improve peak shape and resolution.

Data Summary: Effect of pH on Tautomer Separation

Mobile Phase pHObservationInterpretation
2.5Single, possibly broad peakRapid interconversion under acidic conditions.
4.5Broadening of the peak, shoulder may appearInterconversion is slowing, but not enough for baseline separation.
6.8Two distinct, well-resolved peaksThe rate of interconversion is slow enough on the chromatographic timescale for separation.[6][7][12]
8.5Two well-resolved peaks, retention times may shiftSeparation is maintained, basic conditions may alter the ionization state.
10.5Two well-resolved peaksRobust separation under basic conditions.

Issue 3: My spectroscopic data is ambiguous and suggests a mixture of tautomers.

This is a common scenario, especially in solution-state NMR.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR:

    • Acquiring NMR spectra at different temperatures can provide valuable information.

    • At low temperatures, the interconversion between tautomers may slow down sufficiently to observe separate signals for each form.

    • At high temperatures, the interconversion may become rapid, leading to a single, averaged set of signals. The coalescence temperature can be used to calculate the energy barrier for the tautomerization.[9]

  • Solvent Titration:

    • Acquire NMR spectra in a series of solvent mixtures (e.g., CDCl₃/DMSO-d₆). The change in the relative integrals of the signals corresponding to each tautomer can provide insights into the solvent's effect on the equilibrium.

  • "Fixing" the Tautomer by Derivatization:

    • Synthesize the O-methyl and N-methyl derivatives of your compound.[3] These "fixed" tautomers will provide clean NMR and IR spectra that can be used as references to assign the signals in the spectrum of the tautomeric mixture.

Workflow for Spectroscopic Characterization of Tautomeric Mixtures:

Caption: Spectroscopic analysis workflow.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively navigate the complexities of quinazolin-4-ol/quinazolin-4-one tautomerism, leading to more controlled experiments and reliable results.

References
  • Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Springer. Retrieved March 7, 2026, from [Link]

  • Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (2006). Kinetic Studies of Fast Equilibrium by Means of High-Performance Liquid Chromatography. XVII. Separation of Tautomers of 1,3-Cyclohexanediones. Bulletin of the Chemical Society of Japan. Retrieved March 7, 2026, from [Link]

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (2024). BIO Web of Conferences. Retrieved March 7, 2026, from [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved March 7, 2026, from [Link]

  • Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. (2014). Journal of Chemistry and Technologies. Retrieved March 7, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Retrieved March 7, 2026, from [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (2024). BIO Web of Conferences. Retrieved March 7, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Meinhardt, J. M., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Tautomeric states of 2-methyl-4(3H)-quinazolinone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pham, T. T. M., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development. Retrieved March 7, 2026, from [Link]

  • Tautomerism unveils a self-inhibition mechanism of crystallization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Tang, H., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. eScholarship. Retrieved March 7, 2026, from [Link]

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Watanabe, Y., et al. (2025). Synthesis of Atropisomeric Quinazolin-4-one Derivatives Based on Remote H/D and 12C/13C Discrimination. Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Retrieved March 7, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the persistent challenge of removing unreacted guanidine from 2-amino-6-methoxyquinazolin-4-ol (also known as 2-amino-6-methoxyquinazolin-4(3H)-one) reaction mixtures.

Below, you will find targeted troubleshooting FAQs, physicochemical data, and a self-validating experimental protocol designed to ensure high-purity product isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does guanidine persist in my quinazoline product, and why do standard organic extractions fail? A1: Guanidine is a superbasic, highly polar molecule with a conjugate acid pKa of approximately 12.5 to 13.6[1][2]. Unlike typical organic amines, it remains fully protonated as the guanidinium cation under almost all standard aqueous workup conditions (pH 1–12)[1]. Because of its extreme hydrophilicity and stable ionic resonance, it will not partition into organic solvents (like ethyl acetate or dichloromethane) during liquid-liquid extraction. If your product precipitates directly from the crude reaction mixture, guanidine often co-precipitates or becomes trapped in the crystal lattice.

Q2: What is the mechanistic rationale for using isoelectric precipitation to separate these two compounds? A2: The separation exploits the vast difference in their acid-base profiles. 2-Amino-6-methoxyquinazolin-4-ol is amphoteric. At highly basic pH (e.g., pH > 10), the quinazolinone lactam deprotonates, making the product water-soluble. At its isoelectric point (pH 6.5–7.0), the molecule is uncharged (or zwitterionic) and highly insoluble in water. Conversely, guanidine remains a highly soluble cation (+1) at pH 7[2][3]. By adjusting the aqueous mixture to pH 6.5–7.0, we force the selective precipitation of the quinazoline product while keeping guanidine entirely dissolved in the aqueous phase.

Q3: How do I analytically verify the complete removal of guanidine? A3: Standard UV-based HPLC is ineffective because guanidine lacks a conjugated pi-system and does not absorb UV light well. Instead, use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+), tracking the m/z 60.1[M+H]+ ion for guanidine[1]. Alternatively, ^1^H-NMR in DMSO-d6 can be used; guanidine appears as a broad singlet around 6.5–7.0 ppm, though it may be suppressed by solvent exchange if water is present.

Part 2: Physicochemical Data Comparison

Understanding the fundamental properties of both molecules is critical for designing an effective separation strategy.

PropertyGuanidine2-Amino-6-methoxyquinazolin-4-ol
Molecular Weight 59.07 g/mol 191.19 g/mol
pKa (Conjugate Acid) ~12.5 - 13.6~3.5 (amino), ~9.0 (lactam)
Charge State at pH 7.0 +1 (Guanidinium cation)Neutral (Uncharged/Zwitterionic)
Aqueous Solubility (pH 7) Highly Soluble (>1000 mg/mL)Poorly Soluble (<1 mg/mL)
Organic Solvent Partitioning None (Stays in aqueous layer)Soluble in polar aprotics (DMSO, DMF)
Part 3: Process Visualization

G Crude Crude Reaction Mixture (Product + Guanidine) pH_Adjust Add H2O & Adjust pH to 6.5-7.0 (Isoelectric Precipitation) Crude->pH_Adjust Filtration Vacuum Filtration pH_Adjust->Filtration Filtrate Aqueous Filtrate (Guanidinium Salts) Filtration->Filtrate Soluble fraction Retentate Solid Retentate (Crude Product) Filtration->Retentate Insoluble fraction Wash Wash with DI Water (pH 7) (Removes residual Guanidine) Retentate->Wash Pure Pure 2-Amino-6-methoxyquinazolin-4-ol Wash->Pure

Workflow for the separation of unreacted guanidine via pH-controlled isoelectric precipitation.

Part 4: Self-Validating Experimental Protocol

Protocol: Isoelectric Precipitation and Aqueous Washing Objective: Isolate 2-amino-6-methoxyquinazolin-4-ol while quantitatively removing unreacted guanidine.

Step 1: Aqueous Dilution and Dissolution

  • Action: Dilute the crude reaction mixture with deionized (DI) water (approx. 10 volumes relative to the theoretical yield). If the mixture is not fully dissolved, add 1M NaOH dropwise until the pH reaches ~11.

  • Causality: High pH deprotonates the lactam of the quinazolin-4-ol, ensuring both the product and the guanidine are fully dissolved in the aqueous phase. This breaks any trapped crystal lattices that might harbor hidden guanidine impurities.

  • Validation Check: The solution must become completely transparent (free of suspended solids) before proceeding.

Step 2: Isoelectric pH Adjustment

  • Action: Under vigorous stirring, slowly add 1M HCl (or 1M Acetic Acid) until the pH reaches exactly 6.5 to 7.0.

  • Causality: Neutralizing the solution protonates the lactam, returning the quinazolin-4-ol to its highly insoluble neutral state. Guanidine (pKa ~13.6) remains protonated and soluble[2].

  • Validation Check: A thick, white-to-off-white precipitate will form. Verify the pH using a calibrated pH meter (do not rely solely on pH paper for this precise isoelectric point).

Step 3: Vacuum Filtration and Mother Liquor Analysis

  • Action: Filter the suspension through a sintered glass funnel under vacuum. Collect the mother liquor.

  • Causality: Physically separates the solid product from the guanidine-rich aqueous phase.

  • Validation Check: Run an LC-MS (ESI+) on the mother liquor. A massive peak at m/z 60.1 confirms guanidine is being successfully partitioned into the waste stream[1].

Step 4: Iterative Washing

  • Action: Wash the filter cake with copious amounts of room-temperature DI water (pH 7.0).

  • Causality: Flushes out residual surface-bound guanidinium salts from the filter cake.

  • Validation Check: Test the pH of the filtrate coming off the funnel. Continue washing until the filtrate pH perfectly matches the pH of your incoming DI water (pH 7.0). Bonus Validation: If guanidine hydrochloride was used as the starting material, add a drop of 0.1M AgNO3 to the filtrate; wash until no white AgCl precipitate forms, proving all salts are removed.

References
  • Guanidine | CH5N3 | CID 3520 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Guanidine Source: Wikipedia URL:[Link]

  • Showing Compound Guanidine (FDB005416) Source: FooDB URL:[Link]

Sources

Technical Support Center: Stability of 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of 2-Amino-6-methoxyquinazolin-4-ol, particularly under acidic hydrolysis conditions. As a substituted 4(3H)-quinazolinone, its stability profile is critical for formulation development, analytical method validation, and predicting shelf-life. This document provides answers to frequently asked questions, troubleshooting guides for common experimental challenges, and detailed protocols to ensure robust and reliable results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 4(3H)-quinazolinone scaffold to acid?

The quinazolinone ring system is generally considered stable under mild acidic and alkaline conditions, particularly at ambient temperatures.[1][2] However, the stability is highly dependent on the conditions. The structure can be susceptible to degradation, including ring-opening, when subjected to more strenuous conditions such as boiling in concentrated acid or base.[3][4][5] Therefore, while stable for many applications, assuming stability under all acidic conditions is a critical error.

Q2: How do the 2-amino and 6-methoxy substituents on the core structure potentially influence acidic stability?

While specific data on 2-Amino-6-methoxyquinazolin-4-ol is not extensively published, we can infer the influence of its substituents based on fundamental chemical principles:

  • 2-Amino Group: This group is basic and will be protonated under acidic conditions to form an ammonium salt (-NH3+). This protonation can withdraw electron density from the pyrimidine ring, potentially influencing the susceptibility of the adjacent amide bond to nucleophilic attack by water.

  • 6-Methoxy Group: Located on the fused benzene ring, the methoxy group is electron-donating. This electronic effect can influence the overall electron distribution of the heterocyclic system, but its impact on the hydrolytic stability of the pyrimidine ring is generally less direct than substituents on the pyrimidine ring itself.

Experimental validation through forced degradation studies is essential to confirm these theoretical influences.[6][7]

Q3: What is the most likely degradation pathway for 2-Amino-6-methoxyquinazolin-4-ol under strong acidic hydrolysis?

The primary and most anticipated degradation pathway is the hydrolytic cleavage of the C4-N3 amide bond within the quinazolinone ring. This reaction would lead to the opening of the pyrimidine ring. Boiling the compound in strong acid is expected to yield a substituted anthranilic acid derivative, specifically 2-amino-N-(carbamoyl)-5-methoxybenzoic acid , which could further hydrolyze to 2-amino-5-methoxybenzoic acid and ammonia/formic acid derivatives under harsh conditions.[4][5]

Below is a diagram illustrating this predicted primary degradation pathway.

G cluster_main Predicted Acidic Hydrolysis Pathway parent 2-Amino-6-methoxyquinazolin-4-ol intermediate Protonated Intermediate parent->intermediate + H+ product1 Ring-Opened Intermediate (2-amino-N-(carbamoyl)-5-methoxybenzoic acid) intermediate->product1 + H2O (Amide Bond Cleavage) product2 Final Degradation Product (2-amino-5-methoxybenzoic acid) product1->product2 + H2O, heat (Further Hydrolysis)

Caption: Predicted degradation of 2-Amino-6-methoxyquinazolin-4-ol.

Part 2: Troubleshooting Experimental Challenges

This section addresses specific issues researchers may encounter during their experiments.

Q4: Problem - My compound shows significant degradation in my acidic HPLC mobile phase, leading to poor peak shape and reproducibility. What should I do?

This is a common issue when the analyte has limited stability in the analytical medium. The goal is to minimize the compound's exposure to harsh conditions without compromising chromatographic performance.

Causality: The acidic mobile phase, while necessary for good chromatography (e.g., protonating silanols, ensuring analyte ionization state), is simultaneously acting as a stress condition, causing on-column or in-vial degradation.

Solutions:

  • Reduce Mobile Phase Acidity: If using a strong acid like TFA (0.1%), try switching to a weaker acid like formic acid (0.1%). This maintains an acidic pH but may be less harsh.

  • Lower Column Temperature: Reduce the column oven temperature to 25°C or even 20°C. Hydrolysis is a chemical reaction with kinetics that are highly dependent on temperature. Lowering the temperature will significantly slow the rate of degradation during the analysis.

  • Expedite Analysis: Use a shorter column, a higher flow rate, or a faster gradient to reduce the total run time. The less time the compound spends in the mobile phase, the less degradation will occur.

  • Use an Autosampler Cooler: Set your autosampler temperature to 4-10°C. This will prevent significant degradation of samples waiting in the injection queue.

Q5: Problem - My forced degradation study resulted in either 0% or 100% degradation. How can I achieve the target 5-20% degradation for method validation?

Achieving the appropriate level of degradation is key to developing a truly stability-indicating method.[8][9] This often requires optimization of the stress conditions.

Causality: The stress applied was either insufficient to induce degradation or so excessive that it completely destroyed the parent compound.

Solutions:

  • If 0% Degradation: Increase the stress level incrementally.

    • Acid/Base Concentration: Move from 0.1N HCl to 1.0N HCl.

    • Temperature: Increase the temperature from 60°C to 80°C.

    • Time: Extend the exposure time from 8 hours to 24 hours.

  • If 100% Degradation: Decrease the stress level incrementally.

    • Acid/Base Concentration: Move from 1.0N HCl to 0.1N HCl or even 0.01N HCl.

    • Temperature: Conduct the study at a lower temperature (e.g., 40°C or room temperature) and monitor over a longer period.

    • Time: Sample at much earlier time points (e.g., 1, 2, and 4 hours instead of 24 hours).

The table below provides a typical starting point for forced degradation studies as recommended by regulatory guidelines.[10]

Stress ConditionRecommended ParametersPurpose
Acidic Hydrolysis 0.1N to 1N HCl at RT to 80°CTo test stability against acid-catalyzed degradation.
Alkaline Hydrolysis 0.1N to 1N NaOH at RT to 80°CTo test stability against base-catalyzed degradation.
Oxidation 3% to 30% H₂O₂ at RTTo evaluate susceptibility to oxidative degradation.
Thermal Dry heat at >60°CTo assess intrinsic thermal stability.
Photolytic ICH Q1B recommended light/UV exposureTo evaluate light sensitivity.
Q6: Problem - I see several new peaks in my chromatogram after the stress study. How do I proceed with identifying these potential degradants?

Identifying degradation products is a core objective of these studies.[7]

Causality: The stress conditions have successfully generated degradation products, which are now separated by your HPLC method.

Solution Workflow:

  • Ensure Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of the parent compound and the new peaks. Co-elution can complicate identification.

  • Employ Mass Spectrometry (LC-MS): This is the most powerful tool for this task. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peaks.

  • Propose Structures: Compare the mass of the degradants to the parent compound. A mass increase of 18 Da often suggests hydrolysis. Use your understanding of the molecule's chemistry to propose likely structures that fit the observed mass.

  • Further Characterization (if necessary): For critical degradants, further structural elucidation using high-resolution mass spectrometry (HRMS) and NMR may be required.

Caption: A typical workflow for identifying unknown degradation products.

Part 3: Experimental Protocols

Protocol 1: Standard Procedure for Acidic Forced Degradation Study

Objective: To generate a sufficient amount (5-20%) of degradation of 2-Amino-6-methoxyquinazolin-4-ol under acidic conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Amino-6-methoxyquinazolin-4-ol in a suitable solvent (e.g., Methanol, Acetonitrile, or a 50:50 mix with water) to create a 1.0 mg/mL stock solution.

  • Prepare Study Samples:

    • Test Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2N HCl. This creates a final drug concentration of 0.5 mg/mL in 0.1N HCl.

    • Control Sample: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of purified water. This is the unstressed control.

  • Incubate: Place both vials in a controlled temperature oven or water bath set to 60°C.

  • Sample at Time Points: Withdraw aliquots (e.g., 50 µL) from both the Test and Control vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench the Reaction: Immediately neutralize the withdrawn aliquot by adding it to a pre-determined volume of a basic solution (e.g., 50 µL of 0.1N NaOH) in an HPLC vial. Dilute with mobile phase to a suitable final concentration for injection (e.g., to 1.0 mL total volume). The purpose of quenching is to stop the degradation reaction immediately, ensuring the analytical result reflects the specific time point.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the test sample to that in the control sample at the same time point.

References

  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link][1]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link][3]

  • El-Azab, A. S. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link][2]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis. [Link][4]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link][5]

  • Raval, A. (2022). Forced Degradation – A Review. World Journal of Pharmaceutical Research. [Link][6]

  • ResearchGate. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link][8]

  • PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link][7]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][9]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link][10]

Sources

Overcoming aggregation issues in NMR analysis of quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Aggregation Issues in NMR Analysis of Quinazolines Role: Senior Application Scientist Status: System Operational

Introduction: The "Hidden Aggregator" Problem

Welcome to the technical support hub for quinazoline analysis. If you are here, you likely have a specific problem: your LC-MS indicates a pure compound, but your proton NMR spectrum looks "muddy"—peaks are broad, multiplets are undefined, or signal intensity is inexplicably low.

The Science: Quinazolines possess a rigid, planar bicyclic aromatic core.[1] This structure is a textbook candidate for


-

stacking
(self-aggregation). In solution, these molecules stack like plates, increasing their effective molecular weight and rotational correlation time (

).[1] This leads to rapid transverse relaxation (

), resulting in the line broadening you observe.[1]

This guide provides a self-validating workflow to diagnose and resolve these aggregation issues, ensuring your structural data matches your chemical reality.

Module 1: Diagnosis – Is it Aggregation or Exchange?

User Query: "My aromatic peaks are broad. Is this aggregation or intermediate chemical exchange?"

The Protocol: The LaPlante Dilution Study is the gold standard for diagnosis. Aggregation is concentration-dependent; conformational exchange is usually not.

Step-by-Step Diagnostic Workflow
  • Prepare a Master Stock: Dissolve your quinazoline at a high concentration (e.g., 20–50 mM) in DMSO-d6.[1]

  • Acquire Spectrum A: Run a standard 1H NMR (16 scans).

  • Serial Dilution: Dilute the sample by 10-fold (to ~2–5 mM).

  • Acquire Spectrum B: Run 1H NMR (increase scans by

    
    , so ~50-64 scans to maintain S/N).
    
  • Compare: Overlay the spectra.

Interpretation Logic
  • Scenario A (Aggregation): Peaks sharpen significantly upon dilution, and chemical shifts (

    
    ) move (typically downfield as shielding from neighboring rings is removed).[1]
    
  • Scenario B (Exchange): Peaks remain broad regardless of concentration. This indicates rotameric exchange or tautomerism (e.g., N3-H vs N1-H tautomers in quinazolinones).[1]

DiagnosticWorkflow Start Problem: Broad NMR Signals Step1 Perform 10-fold Dilution (e.g., 50 mM -> 5 mM) Start->Step1 Decision Do peaks sharpen OR shift position? Step1->Decision ResultAgg Diagnosis: Aggregation (Pi-Pi Stacking) Decision->ResultAgg Yes ResultEx Diagnosis: Chemical Exchange (Tautomerism/Rotation) Decision->ResultEx No ActionAgg Go to Module 2 (Solvent/Temp Strategy) ResultAgg->ActionAgg ActionEx Investigate VT-NMR (Coalescence Temp) ResultEx->ActionEx

Figure 1: Decision tree for distinguishing supramolecular aggregation from intramolecular exchange processes.

Module 2: Solvent Engineering

User Query: "DMSO-d6 is standard, but my quinazoline still aggregates. What solvent should I use?"

The Insight: DMSO is a polar aprotic solvent, but it often fails to disrupt strong hydrophobic


-

interactions. You need a solvent system that disrupts the specific intermolecular force holding your stack together.
Solvent Selection Matrix
Solvent SystemDielectric Const. (

)
Mechanism of ActionRecommendation
DMSO-d6 46.7High polarity, H-bond acceptor.Baseline. If aggregation persists, move on.
Methanol-d4 (MeOD) 32.7H-bond donor/acceptor. Disrupts H-bonding networks.High Priority. Excellent for breaking stacks driven by H-bonds. Note: Exchangeable protons (NH/OH) will disappear.
Acetonitrile-d3 (CD3CN) 37.5

-acceptor character.
Medium Priority. Can intercalate between aromatic rings, disrupting stacks.[1]
Acetone-d6 20.7Low viscosity.Low Priority. Good for sharpening peaks due to faster tumbling, but poor solubility for polar quinazolines.[1]
DMSO-d6 + 5% TFA-d N/ACharge Repulsion. Protonates the quinazoline nitrogens.The "Nuclear" Option. Cationic repulsion forces monomers apart.

Pro-Tip: If you cannot use MeOD due to loss of exchangeable protons, try a mixed solvent system : 80% CDCl3 + 20% MeOD.[1] This often breaks aggregates while retaining solubility.

Module 3: Advanced Techniques (DOSY & VT)

User Query: "I need to prove to a reviewer that my compound is monomeric. How do I quantify this?"

The Solution: Use Diffusion Ordered Spectroscopy (DOSY) to measure the diffusion coefficient (


) or Variable Temperature (VT)  NMR to thermodynamically disrupt the aggregates.
Protocol A: Variable Temperature (VT) NMR

Heating increases the kinetic energy of the molecules, overcoming the enthalpic gain of


-stacking (

).
  • Calibrate: Ensure your probe is calibrated (e.g., using ethylene glycol).[1]

  • Range: Acquire spectra at 25°C, 40°C, 55°C, and 70°C (check solvent boiling points!).

  • Observation:

    • Aggregation: Peaks sharpen and shift linearly with T.

    • Exchange: Peaks may broaden further before sharpening (coalescence phenomenon).

Protocol B: DOSY (The "Truth Serum")

DOSY correlates chemical shift with diffusion rate. Aggregates move slower (smaller


).

Experimental Setup:

  • Pulse Sequence: ledbpgp2s (Bipolar longitudinal eddy current delay).

  • Gradient Ramp: 5% to 95% gradient strength.

  • Diffusion Time (

    
    ):  50–100 ms (optimize so signal decays to ~5% at max gradient).
    

Data Analysis: Use the Stokes-Einstein equation to estimate the hydrodynamic radius (


):


  • 
    : Boltzmann constant[1]
    
  • 
    : Temperature
    
  • 
    : Viscosity
    

Validation: Compare the experimental


 of your quinazoline to a known internal standard (e.g., TMS or residual solvent). If 

(for a monomer), you have oligomers.[1]

DOSY_Logic Input Acquire DOSY (Stejskal-Tanner Plot) Calc Calculate Diffusion Coefficient (D) Input->Calc Compare Compare to Predicted Monomer D Calc->Compare Monomer D matches Monomer (No Aggregation) Compare->Monomer Match Oligomer D is too small (Dimer/Tetramer) Compare->Oligomer Mismatch

Figure 2: Logic flow for using DOSY data to confirm molecular size and aggregation state.

Module 4: Chemical Modifiers (Additives)

User Query: "Solvents and heat didn't work. Can I add anything to the tube?"

The Science: Introducing a charge to the molecule creates electrostatic repulsion, effectively blowing the stack apart.

The Acidification Protocol

Quinazolines have basic nitrogens (N1/N3). Protonating them is the most effective way to stop stacking.

  • Add Acid: Add 1-2 equivalents of TFA-d (Trifluoroacetic acid-d) or DCl to your DMSO-d6 sample.

  • Mechanism: Protonation creates a cationic species. Two cations will not

    
    -stack due to Coulombic repulsion.
    
  • Warning: This changes the chemical species to a salt. Chemical shifts will move significantly. You must report this as "Spectra acquired in DMSO-d6 + TFA-d."

The "Detergent" Method

For biological relevance, use CHAPS or DPC (dodecylphosphocholine) micelles.[1]

  • Why: Encapsulates the hydrophobic drug, simulating a membrane environment and preventing self-aggregation.

  • Reference: See LaPlante et al. for specific detergent ratios [1].

References

  • LaPlante, S. R., et al. (2013).[1][2][3][4][5] "Monitoring Drug Self-Aggregation and Potential for Promiscuity in Off-Target In Vitro Pharmacology Screens by a Practical NMR Strategy." Journal of Medicinal Chemistry.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Diffusion NMR).

  • Cohen, Y., et al. (2005).[1] "Diffusion NMR spectroscopy in supramolecular and combinatorial chemistry: an old parameter—new insights." Angewandte Chemie International Edition. [1]

  • Hricovíni, M., & Hricovíni, M. (2017).[1] "Structure and dynamics of quinazoline derivatives in solution: NMR and DFT study." Journal of Molecular Structure.

Sources

Strategies to minimize side products in quinazoline ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Minimize Side Products in Quinazoline Synthesis Ticket ID: QNZ-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Mechanistic Landscape

Quinazoline ring closure is a pivotal step in the synthesis of bioactive alkaloids and kinase inhibitors (e.g., Gefitinib, Erlotinib). The core challenge lies in the competition between the desired cyclodehydration/oxidative aromatization and thermodynamically favorable side pathways such as oligomerization , hydrolysis , and incomplete oxidation .

Minimizing side products requires a shift from "cooking and looking" to controlling Critical Process Parameters (CPPs): water management , oxidant selectivity , and electrophile activation .

Visualizing the Failure Points

The following diagram maps the standard condensation pathway against common divergence points where impurities are generated.

Quinazoline_Pathways Start Reactants (2-Aminobenzamide + Aldehyde) Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Dimers Aldol Dimers/Polymers Start->Dimers Aldehyde Self-Condensation Imine->Start Hydrolysis (+H2O) Cyclized 2,3-Dihydroquinazoline Imine->Cyclized Intramolecular Nucleophilic Attack Product Quinazoline (Target) Cyclized->Product Oxidative Aromatization Quinazolinone Quinazolinone (Over-oxidation/Hydrolysis) Cyclized->Quinazolinone Over-oxidation or H2O attack Hydrolysis Hydrolysis Products (Reverted Reactants)

Figure 1: Mechanistic pathway of quinazoline synthesis highlighting critical divergence points for side product formation.

Troubleshooting & Optimization Guide (Q&A)

Category A: Reaction Conditions & Solvent Effects[1][2][3][4][5][6][7][8]

Q1: I am observing a persistent spot on TLC corresponding to the uncyclized Schiff base intermediate. Why won't the ring close? Diagnosis: The nucleophilic attack of the amide nitrogen onto the imine carbon is the rate-determining step for cyclization. If this stalls, it indicates insufficient electrophilicity of the imine or steric hindrance. Corrective Action:

  • Acid Catalysis: Add a Lewis acid (e.g., 10 mol%

    
     or 
    
    
    
    ) or a Brønsted acid (p-TsOH) to activate the imine carbon.
  • Solvent Switch: Switch from Ethanol (protic) to DMF or DMSO (polar aprotic).[1] Protic solvents can solvate the nucleophile (amide nitrogen), reducing its reactivity. Aprotic solvents leave the nucleophile "naked" and more reactive.

  • Temperature: Ring closure often has a higher activation energy than imine formation. Increase temperature to reflux conditions (100–120°C).

Q2: My reaction mixture turns black/tarry, and yield is low. How do I prevent polymerization? Diagnosis: This is typical of aldehyde instability or "aldol-type" polymerization of the electrophile before it reacts with the amine. Corrective Action:

  • Reverse Addition: Do not mix all reagents at once. Dissolve the 2-aminobenzamide first, then add the aldehyde slowly (dropwise) at reaction temperature. This keeps the aldehyde concentration low relative to the amine, favoring the cross-reaction over self-condensation.

  • Inert Atmosphere: Oxidative polymerization is accelerated by air. Run the reaction under Argon or Nitrogen.[2][3]

  • Scavengers: If using oxidative cyclization (e.g., with DDQ or IBX), ensure strict stoichiometry. Excess oxidant degrades the electron-rich aromatic ring.

Category B: The "Quinazolinone" Impurity

Q3: I am trying to make a substituted quinazoline, but I keep isolating the quinazolin-4(3H)-one (keto form). Where is the oxygen coming from? Diagnosis: This is the most common side reaction, often stemming from water contamination or the "Niementowski" pathway if using anthranilic acid derivatives. Corrective Action:

  • Water Exclusion: The imine intermediate is susceptible to hydrolysis. Use molecular sieves (4Å) in the reaction vessel.

  • Starting Material Check: If using 2-aminobenzamide , ensure it hasn't hydrolyzed to anthranilic acid during storage. Anthranilic acid + amide/aldehyde preferentially forms the quinazolinone.

  • Activation Agent: If using the Niementowski route (Anthranilic acid + Formamide), the reaction produces water. Use a dehydrating agent like PPE (Polyphosphoric ester) or conduct the reaction in a microwave reactor to drive off water rapidly.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput/Low Impurity)

Best for: Rapid library generation, minimizing thermal degradation.

Reagents:

  • 2-Aminobenzophenone or 2-Aminobenzamide (1.0 equiv)

  • Aldehyde (1.2 equiv)[4]

  • Ammonium Acetate (2.0 equiv, if introducing N source)

  • Catalyst:

    
     (10 mol%) or Ionic Liquid ([bmim]BF4)
    

Workflow:

  • Mix: Combine reactants in a microwave-safe vial. If using ionic liquid, no other solvent is needed. If using molecular iodine (

    
    ), use Ethanol or Methanol.
    
  • Irradiate: Set reactor to 120°C for 10–15 minutes (Power: Dynamic, max 300W).

  • Workup: Cool to RT. Pour into crushed ice containing 5%

    
     (to quench iodine).
    
  • Purification: The product usually precipitates. Filter and wash with cold water/ethanol. Recrystallize from hot ethanol if necessary.

Protocol B: Aerobic Oxidative Cyclization (Green Chemistry)

Best for: Large scale, avoiding toxic oxidants like DDQ/MnO2.

Reagents:

  • 2-Aminobenzylamine (1.0 equiv)[5]

  • Aldehyde (1.1 equiv)[6]

  • Catalyst: CuBr (5 mol%) + TEMPO (5 mol%)

  • Solvent: Toluene or DMSO[2]

Workflow:

  • Condensation: Stir amine and aldehyde in Toluene at RT for 1 hour (open to air) to form the tetrahydroquinazoline intermediate.

  • Oxidation: Add CuBr/TEMPO catalyst system. Heat to 80°C under an

    
     balloon (or open air with vigorous stirring).
    
  • Monitor: Check TLC for the disappearance of the intermediate (usually blue fluorescent) and appearance of the fully aromatic quinazoline (UV active, often non-fluorescent).

  • Extraction: Wash organic layer with aqueous

    
     (to remove Cu). Dry over 
    
    
    
    and concentrate.

Comparative Data: Yield & Impurity Profile

The following table summarizes the efficiency of different activation methods for the condensation of 2-aminobenzamide with benzaldehyde.

MethodCatalyst/ConditionsTypical YieldMajor Side ProductRemediation Strategy
Thermal Reflux Ethanol, Reflux, 12h65-75%Hydrolysis products, DimersUse Dean-Stark trap to remove water.
Acid Catalyzed p-TsOH, Toluene, Reflux80-85%Oligomers (acid sensitive aldehydes)Switch to mild Lewis acid (

,

).
Oxidative (DDQ) DDQ, DCM, RT70-80%Over-oxidized quinazolinoneStrict stoichiometry (1.0-1.1 equiv DDQ).
Microwave

, No solvent, 10 min
90-95% MinimalNone usually required; wash with thiosulfate.

Decision Tree for Troubleshooting

Use this flow to diagnose your specific issue.

Troubleshooting_Tree Start Problem Identified LowYield Low Yield Start->LowYield Impurity Impurity/Byproduct Start->Impurity SM_Left Starting Material Remains? LowYield->SM_Left MultiSpot Many Spots (Tarry/Messy) Impurity->MultiSpot OneSpot Single Major Side Product Impurity->OneSpot Temp Increase Temp or Time SM_Left->Temp Yes Solubility Check Solubility (Switch to DMF) SM_Left->Solubility No (Precipitated) Polymer Polymerization: Add Aldehyde Slowly MultiSpot->Polymer Oxo Quinazolinone: Dry Solvent/Exclude O2 OneSpot->Oxo

Figure 2: Diagnostic decision tree for optimizing quinazoline synthesis.

References

  • BenchChem. (2025).[7][2][1][8] Addressing side reactions in the synthesis of N-substituted quinazolinones. Retrieved from

  • MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from

  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from

  • Royal Society of Chemistry. (2024). Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones. Retrieved from

  • Organic Chemistry Portal. (2023). Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives. Retrieved from

Sources

Technical Support Center: Enhancing Bioavailability of 2-Amino-6-Methoxyquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Troubleshooting Center. This guide is engineered for drug development professionals working with 2-amino-6-methoxyquinazolin-4-ol derivatives . While this quinazoline scaffold is a highly potent pharmacophore for targeting receptor tyrosine kinases (e.g., EGFR, VEGFR), its planar aromatic structure and strong intermolecular hydrogen bonding networks result in exceptionally high crystal lattice energy. Consequently, these derivatives typically exhibit poor aqueous solubility and are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds[1].

This center provides mechanistic insights, self-validating protocols, and quantitative data to help you overcome these critical translational barriers.

Part 1: Mechanistic FAQs & Target Biology

Q1: Why do 2-amino-6-methoxyquinazolin-4-ol derivatives consistently show poor oral bioavailability despite high in vitro target affinity? A1: The poor bioavailability is a thermodynamic and kinetic issue. The planar quinazoline core promotes strong


 stacking, while the 2-amino and 4-ol (which exists in tautomeric equilibrium with the 4(3H)-one form) groups form rigid intermolecular hydrogen bonds. This leads to high melting points and high crystal lattice energy, severely restricting aqueous solubility[1]. Furthermore, the basic nitrogen atoms in the quinazoline ring exhibit pH-dependent solubility; they may dissolve in the acidic stomach but rapidly precipitate in the neutral pH of the intestine, limiting the absorption window[2].

Q2: How do these derivatives interact with their biological targets, and why is systemic exposure critical? A2: These derivatives typically act as competitive inhibitors at the ATP-binding cleft of receptor tyrosine kinases. Adequate systemic exposure (optimized


 and AUC) is required to maintain the drug concentration above the 

threshold within the tumor microenvironment to effectively halt downstream signaling pathways (e.g., PI3K/AKT)[2].

SignalingPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K Drug 2-Amino-6-Methoxyquinazolin-4-ol Derivative Drug->EGFR ATP-competitive inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and targeted ATP-competitive inhibition by quinazoline derivatives.

Part 2: Troubleshooting Guide - Overcoming Formulation Barriers

Issue 1: In vitro dissolution plateaus at <25% in simulated intestinal fluid (SIF).

  • Root Cause: The thermodynamic barrier of the crystal lattice prevents dissolution at neutral pH.

  • Solution: Formulate an Amorphous Solid Dispersion (ASD) .

  • Causality: Converting the crystalline drug into an amorphous state eliminates the energy barrier required to break the crystal lattice (the "spring" effect). Dispersing it in a hydrophilic polymer matrix (e.g., Soluplus, PVP, or HPMC) restricts molecular mobility and provides steric hindrance, preventing the drug from recrystallizing in the GI tract (the "parachute" effect)[1][2].

Issue 2: The compound precipitates upon dilution in the gastrointestinal tract, or shows high food-effect variability.

  • Root Cause: Rapid transition from the acidic stomach to the neutral intestine causes the weakly basic quinazoline to lose its protonation and crash out of solution.

  • Solution: Develop a Solid Self-Emulsifying Drug Delivery System (SEDDS) .

  • Causality: SEDDS present the drug in a pre-dissolved state within a lipid/surfactant mixture. Upon mild agitation in the GI tract, it spontaneously forms an oil-in-water microemulsion. This maintains the drug in a solubilized state regardless of pH, enhances lymphatic transport (bypassing hepatic first-pass metabolism), and drastically reduces food-dependent absorption variability[3].

Troubleshooting Problem Low Oral Bioavailability Solubility High Crystal Lattice Energy Problem->Solubility Permeability Precipitation in Intestinal pH Problem->Permeability ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Disrupts crystal lattice SEDDS Self-Emulsifying System (SEDDS) Permeability->SEDDS Maintains drug in solubilized state

Caption: Logical troubleshooting tree for overcoming quinazoline bioavailability barriers.

Part 3: Standard Operating Procedures (SOPs)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying

This protocol utilizes spray drying to trap the quinazoline derivative in a high-energy amorphous state[1][2].

  • Solution Preparation: Dissolve the 2-amino-6-methoxyquinazolin-4-ol derivative and the selected polymer (e.g., HPMC or PVP) at a 1:4 (w/w) ratio in a co-solvent system of Dichloromethane/Methanol (1:1 v/v).

    • Validation Checkpoint 1: Visually inspect the solution against a dark background. It must be 100% optically clear. The presence of micro-particles indicates incomplete dissolution, which will seed crystallization during drying.

  • Spray Drying: Process the solution using a laboratory spray dryer. Set the inlet temperature to 80°C, the outlet temperature to 50°C, and the feed rate to 5 mL/min.

    • Causality: Rapid solvent evaporation traps the drug molecules in a disordered state before they have the kinetic energy to align into a crystal lattice.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual organic solvents.

  • Solid-State Characterization: Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Validation Checkpoint 2 (Critical): PXRD must display a broad "halo" without sharp diffraction peaks. DSC must show a single Glass Transition Temperature (

      
      ) and the absence of a melting endotherm. If sharp peaks are observed, phase separation has occurred; you must increase the polymer-to-drug ratio or select a polymer with a higher 
      
      
      
      [1][3].
Protocol B: Formulation of Solid SEDDS

This protocol converts a liquid microemulsion into a flowable solid powder for capsule filling[3].

  • Excipient Screening: Determine the equilibrium solubility of the drug in various oils (e.g., Labrafil M2125CS), surfactants (e.g., Labrasol), and co-surfactants (e.g., Transcutol HP).

  • Liquid SEDDS Preparation: Mix the optimized ratio (e.g., 5% oil, 65% surfactant, 30% co-surfactant). Add the API and dissolve under gentle magnetic stirring at 40°C until clear.

    • Causality: The high surfactant ratio lowers the interfacial tension to near zero, allowing for spontaneous emulsification in aqueous media.

  • Solidification: Gradually add the liquid SEDDS to a highly porous inert carrier (e.g., Aerosil 200 or Dextran 40) at a 1:1 (w/w) ratio in a mortar, mixing thoroughly until a free-flowing powder is obtained.

  • Emulsification Assessment: Disperse 100 mg of the solid SEDDS in 250 mL of 0.1 N HCl at 37°C with mild agitation (50 rpm).

    • Validation Checkpoint 3 (Critical): Visual inspection should reveal a clear or slightly opalescent dispersion within 2 minutes. Dynamic Light Scattering (DLS) must confirm a Z-average droplet size of < 200 nm with a Polydispersity Index (PDI) < 0.3. A PDI > 0.3 indicates emulsion instability and imminent drug precipitation[3].

Workflow Phase1 1. API Profiling Solubility pKa LogP Phase2 2. Formulation Excipient Screening ASD / SEDDS Phase1->Phase2 Phase3 3. Solid-State Char. PXRD DSC FTIR Phase2->Phase3 Phase4 4. In Vivo PK Cmax AUC Bioavailability Phase3->Phase4

Caption: Standardized self-validating experimental workflow for bioavailability enhancement.

Part 4: Quantitative Data & Performance Metrics

The following table synthesizes quantitative pharmacokinetic (PK) and dissolution data demonstrating the efficacy of these formulation strategies on structurally related quinazoline derivatives (e.g., erlotinib, gefitinib)[1][3]. Use these benchmarks to set acceptance criteria for your 2-amino-6-methoxyquinazolin-4-ol derivative workflows.

Formulation StrategyCarrier / Excipient SystemIn Vitro Release (1h)

Fold-Increase
AUC Fold-IncreasePrimary Mechanism of Enhancement
Pure Crystalline API None (Control)< 25%1.0x (Baseline)1.0x (Baseline)N/A
Amorphous Solid Dispersion (ASD) PVP / HPMC / Soluplus> 80%~2.5x~3.0xDisruption of crystal lattice; polymer-mediated supersaturation maintenance.
Solid SEDDS Labrafil / Labrasol / Aerosil 200> 90%~4.2x~3.5xPre-dissolved state; nanodroplet formation; potential lymphatic transport bypasses first-pass metabolism.

Part 5: References

1.[2] Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. d-nb.info. Available at:[Link] 2.[3] Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib. PubMed Central (PMC). Available at:[Link] 3.[1] Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI. Available at:[Link]

Sources

Controlling pH for optimal precipitation of quinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinazolin-4-ol Precipitation

A Senior Application Scientist's Guide to pH-Controlled Crystallization

Welcome to the technical support center for quinazolin-4-ol precipitation. This guide is designed for researchers, chemists, and drug development professionals who are working with quinazolin-4-ol and its derivatives. Proper control of pH is paramount for achieving high-purity, crystalline material with excellent yield. This document provides in-depth, experience-based answers to common challenges and offers a robust, validated protocol for optimal precipitation.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses the foundational science behind the precipitation process. Understanding these principles is the first step to effective troubleshooting.

Q1: Why is pH control so critical for the precipitation of quinazolin-4-ol?

A1: The chemical structure of quinazolin-4-ol contains both a weakly acidic proton (on the N3 nitrogen or the tautomeric 4-hydroxyl group) and weakly basic nitrogen atoms (N1). This dual nature, known as amphoterism, means its solubility is highly dependent on the pH of the solution.[1][2]

  • In acidic conditions (low pH): The basic nitrogen atom (N1) becomes protonated, forming a positively charged quinazolin-4-ol salt (a cation). This salt is typically highly soluble in aqueous media.

  • In alkaline conditions (high pH): The acidic proton is removed, forming a negatively charged quinazolinate anion. This anion is also generally soluble in water.

  • At the isoelectric point (pI): There is a specific pH at which the molecule has no net electrical charge. At or near this pH, the intermolecular forces between the neutral quinazolin-4-ol molecules are stronger than their interactions with water, leading to a dramatic decrease in solubility and causing it to precipitate out of the solution as a solid.

Manipulating the pH is therefore the most direct and effective method to control the transition between the soluble (ionic) and insoluble (neutral) states of the molecule.

Q2: What is the pKa of quinazolin-4-ol, and how does it guide the precipitation strategy?

A2: Quinazolin-4-ol has two relevant pKa values corresponding to the protonation of the N1 nitrogen and the deprotonation of the N3/O4 position. While the parent quinazoline has a pKa of 3.51 for its protonated form, the keto-enol tautomerism in quinazolin-4-ol complicates a single value.[3] However, literature and predictive models suggest the key pKa values are approximately 2.7 (for the N1-H+ equilibrium) and around 8.5-9.5 for the N3-H equilibrium.

The Henderson-Hasselbalch equation dictates that to ensure over 99% of the compound is in its neutral, least soluble form, the pH of the solution should be at least 2 units away from both pKa values. Therefore, the optimal pH for precipitation will be in the range that is significantly higher than the acidic pKa and significantly lower than the basic pKa.

Q3: What happens if the pH is too low or too high during the precipitation attempt?

A3:

  • pH Too Low (e.g., pH < 3): The quinazolin-4-ol will be predominantly in its protonated, cationic form. It will remain dissolved in the solution, resulting in little to no precipitation and, consequently, a very low or zero yield.

  • pH Too High (e.g., pH > 10): The molecule will be deprotonated, forming the anionic quinazolinate salt. Similar to the acidic scenario, it will remain soluble, leading to poor yield. In some cases, strongly basic conditions can also promote hydrolysis or degradation of the quinazoline ring, especially with prolonged exposure or at elevated temperatures.[3]

Part 2: Troubleshooting Guide for Common Precipitation Issues

This section provides direct answers to specific experimental problems.

Q: My quinazolin-4-ol is not precipitating, even after I adjust the pH. What are the likely causes?

A: This is a common issue with several potential root causes:

  • Incorrect pH Range: Double-check the pH of your solution with a calibrated pH meter. Litmus paper is not sufficiently accurate for this purpose. The optimal precipitation window can be narrow.

  • Solution is Too Dilute: If the concentration of quinazolin-4-ol is below its solubility limit even at the optimal pH, it will not precipitate. The goal is to create a supersaturated solution. You may need to concentrate the solution by carefully removing some of the solvent under reduced pressure before initiating pH adjustment.

  • Presence of Co-solvents: Organic solvents like DMSO, DMF, or ethanol, often used in the preceding reaction, can significantly increase the solubility of the neutral quinazolin-4-ol.[4] If possible, reduce the concentration of these organic co-solvents before precipitation.

  • Temperature is Too High: Solubility is generally higher at elevated temperatures. Ensure your solution has been cooled to room temperature or even further (e.g., in an ice bath) to maximize the recovery of the solid product.

Q: I've adjusted the pH, and a solid has formed, but it's oily or gummy, not a crystalline powder. Why?

A: This indicates that the precipitation occurred too rapidly or that impurities are present.

  • Rapid pH Change: Adding the acid or base too quickly creates localized areas of very high supersaturation. This forces the product to crash out of solution as an amorphous, often oily, solid instead of forming an ordered crystal lattice. The solution should be to add the precipitating agent dropwise with vigorous stirring.

  • Trapped Impurities: Oily starting materials or byproducts can co-precipitate with your product, inhibiting crystallization. An oily precipitate may require purification steps like redissolving in a suitable solvent, treating with activated carbon to remove colored impurities, and re-precipitating slowly.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO can get trapped in the precipitate, giving it an oily appearance. Ensure the product is washed thoroughly with a solvent in which it is insoluble (like cold water or diethyl ether) and dried under vacuum.

Q: My final yield is very low. How can precise pH control help?

A: Low yield is almost always tied to solubility losses.

  • Sub-optimal pH: Even a small deviation from the optimal pH can lead to a significant fraction of your product remaining in the solution as a soluble salt. A systematic approach is best: take a small aliquot of your solution and perform a test precipitation, monitoring the pH at which the maximum amount of solid is formed.

  • Washing with the Wrong Solvent: Washing the filtered precipitate with a solvent in which it has some solubility will dissolve part of your product and wash it away. The ideal wash solvent is one that will dissolve impurities but not the desired compound. Cold water or a non-polar solvent is often a good choice.

  • Incomplete Precipitation: Allow sufficient time for the crystallization to complete. After reaching the target pH, continue stirring the slurry for a period (e.g., 30-60 minutes), sometimes at a reduced temperature, to maximize the formation of solids before filtration.

Part 3: Data Summary & Visual Guides

Key Physicochemical & Precipitation Parameters
PropertyValueSignificance for Precipitation
Molecular Formula C₈H₆N₂O-
Molecular Weight 146.15 g/mol [5]Used for calculating theoretical yield.
Predicted Acidic pKa ~2.7pH must be well above this value to avoid forming the soluble cation.
Predicted Basic pKa ~8.5 - 9.5pH must be well below this value to avoid forming the soluble anion.
Optimal pH Range 4.5 - 7.5 This is the target "sweet spot" where the molecule is neutral and least soluble.
Appearance White to off-white crystalline solid[4]A clean, crystalline appearance is an indicator of purity.
Diagrams

G cluster_acid Low pH (< 3) cluster_neutral Optimal pH (4.5 - 7.5) cluster_base High pH (> 9.5) Soluble_Cation Protonated Quinazolin-4-ol (Soluble Salt) Precipitate Neutral Quinazolin-4-ol (Insoluble Precipitate) Soluble_Cation->Precipitate + OH⁻ (Raise pH) Precipitate->Soluble_Cation + H⁺ (Lower pH) Soluble_Anion Deprotonated Quinazolin-4-ol (Soluble Salt) Precipitate->Soluble_Anion + OH⁻ (Raise pH) Soluble_Anion->Precipitate + H⁺ (Lower pH)

Caption: pH-dependent equilibrium of quinazolin-4-ol.

G start Precipitation Issue Occurs check_form Is the product oily/gummy or a fine powder? start->check_form oily Oily / Gummy Precipitate check_form->oily Yes no_precipitate No / Low Precipitate check_form->no_precipitate No check_rate Was pH adjusted too quickly? oily->check_rate check_impurities Are impurities or residual solvents present? check_rate->check_impurities No slow_addition Solution: Re-dissolve and add precipitating agent dropwise with vigorous stirring. check_rate->slow_addition Yes purify Solution: Wash thoroughly with a non-solvent (e.g., cold water). Consider recrystallization. check_impurities->purify Yes check_ph Is pH within the optimal range (4.5-7.5)? no_precipitate->check_ph check_conc Is the solution concentrated enough? check_ph->check_conc Yes adjust_ph Solution: Calibrate pH meter and carefully adjust pH to the target range. check_ph->adjust_ph No check_temp Is the solution cooled? check_conc->check_temp Yes concentrate Solution: Remove excess solvent under reduced pressure to create supersaturation. check_conc->concentrate No cool Solution: Cool solution in an ice bath to decrease solubility and maximize yield. check_temp->cool No

Caption: Troubleshooting workflow for precipitation issues.

Part 4: Validated Experimental Protocol

Protocol: High-Yield, Crystalline Precipitation of Quinazolin-4-ol

This protocol assumes the quinazolin-4-ol has been synthesized and is present in a reaction mixture, potentially containing organic co-solvents and existing in either a basic or acidic state.

Materials:

  • Crude quinazolin-4-ol solution

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Wash solvents: Deionized water (cold), Diethyl ether (or hexane)

Methodology:

  • Preparation and Dilution:

    • If the reaction mixture is highly concentrated or contains significant organic solvent (e.g., >25% DMF/DMSO), dilute it by adding deionized water. This will often cause some initial precipitation of organic impurities, which can be filtered off if necessary. The goal is to have a stirrable, primarily aqueous solution.

    • Place the flask on a magnetic stir plate and begin moderate stirring.

  • Initial pH Adjustment (Coarse):

    • Insert the calibrated pH meter probe into the solution.

    • Determine if the solution is acidic or basic.

    • Slowly add either 1M NaOH (if acidic) or 1M HCl (if basic) dropwise to bring the pH towards the neutral range (~pH 7). You will likely observe the formation of a precipitate as you approach the optimal window.

  • Fine pH Adjustment (Crucial Step):

    • The key to crystallinity is a slow and controlled approach. Once you are near pH 6-7, switch to adding the acid or base one drop at a time.

    • Allow the pH reading to stabilize for at least 15-20 seconds after each drop.

    • Continue this meticulous addition until the pH is stable within the target range of 6.0 ± 0.5 . This slow process allows for the ordered formation of a crystal lattice rather than an amorphous solid.

  • Crystallization and Aging:

    • Once the target pH is achieved, place the flask in an ice bath.

    • Continue to stir the resulting slurry for at least 30-60 minutes. This "aging" period at a lower temperature maximizes precipitation by reducing the compound's solubility, thereby increasing the final yield.

  • Isolation and Washing:

    • Set up the Büchner funnel with an appropriately sized filter paper and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

    • Pour the cold slurry into the funnel and apply vacuum to filter the solid.

    • Wash the collected precipitate (the "filter cake") with two portions of cold deionized water. This removes residual inorganic salts (like NaCl from the pH adjustment).

    • Perform a final wash with a small portion of a non-polar solvent like diethyl ether or hexane. This helps to displace the water and will significantly speed up the drying process.

  • Drying:

    • Leave the solid under vacuum on the funnel for 10-15 minutes to pull as much solvent as possible.

    • Transfer the crystalline solid to a pre-weighed watch glass or drying dish.

    • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

By following this detailed, phase-aware protocol, researchers can reliably obtain high-purity, crystalline quinazolin-4-ol with maximized yield, avoiding the common pitfalls of oily products and low recovery.

References

  • Tantawy, A. S., & Tolba, M. S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available from: [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). Synlett. Available from: [Link]

  • Ullah, F., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135408753, 4(1H)-Quinazolinone. Retrieved March 8, 2026 from [Link].

  • Saitkulov, F. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences. Available from: [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Yunusov Institute of the Chemistry of Plant Substances. (n.d.). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Journal of Southwest Jiaotong University. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. Available from: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available from: [Link]

  • Sławiński, J., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PMC. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). QUINAZOLIN-4-OL. Available from: [Link]

  • ChemBK. (2025). 4-hydroxy quinazoline. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts for the Characterization of 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-6-methoxyquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. By comparing its spectral data with that of the parent scaffold, 2-aminoquinazolin-4-ol, we elucidate the structural influence of the C-6 methoxy substituent on proton chemical shifts. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and the causal reasoning behind spectroscopic observations to ensure accurate structural characterization.

Introduction: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of synthesized molecules is a foundational requirement. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands as a primary tool for the structural elucidation of organic compounds.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled.[2] For heterocyclic systems like quinazolinones, which form the core of many therapeutic agents, a precise interpretation of their ¹H NMR spectra is critical for confirming identity, purity, and for guiding further synthetic efforts.

This guide focuses on 2-amino-6-methoxyquinazolin-4-ol, exploring its characteristic proton chemical shifts. We will dissect the spectrum by not only assigning each signal but also explaining the electronic effects that govern their positions. A direct comparison with 2-aminoquinazolin-4-ol will provide a clear, data-driven illustration of how substituent effects can be rationally understood and predicted.

Structural Elucidation of 2-Amino-6-methoxyquinazolin-4-ol

The first step in any NMR analysis is to understand the molecule's structure and predict the expected spectral features. The quinazolinone core contains a bicyclic system with distinct aromatic and heteroatom-bound protons.

The 2-Amino-6-methoxyquinazolin-4-ol Scaffold

The structure below highlights the key protons whose chemical environments will be analyzed. The numbering follows standard IUPAC convention for the quinazoline ring system.

Caption: Structure of 2-amino-6-methoxyquinazolin-4-ol with key protons labeled.

Analysis of Experimental ¹H NMR Data

The ¹H NMR spectrum of 2-amino-6-methoxyquinazolin-4-ol is typically acquired in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and allows for the observation of exchangeable N-H and O-H protons.

Table 1: Experimental ¹H NMR Data for 2-Amino-6-methoxyquinazolin-4-ol in DMSO-d₆

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5~7.45d~2.51HAppears as a doublet due to ortho-coupling with H-7. The methoxy group at C-6 strongly shields this proton, shifting it upfield.
H-7~7.25dd~8.8, 2.51HDoublet of doublets from coupling to H-8 (ortho) and H-5 (meta). Shielded by the adjacent electron-donating methoxy group.
H-8~7.10d~8.81HDoublet due to ortho-coupling with H-7.
NH₂~6.50s (br)-2HBroad singlet characteristic of an amino group. Chemical shift can vary with concentration and temperature.
OCH₃~3.80s-3HA sharp singlet in the typical region for methoxy protons.
NH/OH~10.5s (br)-1HBroad singlet corresponding to the N3-H proton of the lactam or the tautomeric O4-H. Its downfield shift is due to hydrogen bonding and deshielding by the adjacent carbonyl.

Note: The chemical shifts provided are approximate values based on typical data for substituted quinazolinones and may vary slightly based on experimental conditions.[3][4][5]

Causality Behind the Shifts:

  • Electron-Donating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs). They increase electron density on the aromatic ring through resonance (mesomeric effect), causing the attached protons to be more shielded and resonate at a lower chemical shift (upfield).[6][7]

  • Aromatic Protons (H-5, H-7, H-8): The methoxy group at C-6 exerts its strongest shielding effect on the ortho (H-5, H-7) and para (H-8, relative to the oxygen) positions. This explains why these protons appear at relatively high field for an aromatic system.

  • Labile Protons (NH₂, NH/OH): Protons on heteroatoms are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on solvent, temperature, and concentration due to varying degrees of hydrogen bonding. The N3-H/O4-H proton is significantly deshielded by the adjacent carbonyl group and its participation in the heterocyclic ring system.[8]

Comparative Analysis: The Influence of the C-6 Methoxy Group

To objectively quantify the impact of the methoxy group, we compare the spectrum of the title compound with that of its parent, 2-aminoquinazolin-4-ol.

Comparator Compound: 2-Aminoquinazolin-4-ol

This compound provides a perfect baseline, as it lacks the C-6 substituent, allowing for a direct assessment of the methoxy group's electronic influence.

Side-by-Side Spectral Data Comparison

The following table contrasts the chemical shifts of the aromatic protons in both molecules.

Table 2: ¹H NMR Chemical Shift (δ, ppm) Comparison in DMSO-d₆

Proton2-Aminoquinazolin-4-ol (Comparator)2-Amino-6-methoxyquinazolin-4-ol (Target)Chemical Shift Difference (Δδ, ppm)
H-5~8.00~7.45-0.55
H-6/OCH₃~7.60~3.80 (OCH₃)N/A
H-7~7.50~7.25-0.25
H-8~7.20~7.10-0.10

Note: Comparator data is based on typical values for this scaffold.

Interpreting the Chemical Shift Differences (Δδ)

The negative Δδ values for all aromatic protons in the target molecule confirm the shielding (upfield shift) effect of the C-6 methoxy group.

  • Largest Impact on H-5: The most significant upfield shift is observed for H-5 (Δδ = -0.55 ppm). This is expected, as H-5 is ortho to the powerful electron-donating methoxy group, receiving the maximum increase in electron density via the resonance effect.

  • Moderate Impact on H-7: H-7, also ortho to the methoxy group, shows a substantial upfield shift (Δδ = -0.25 ppm).

  • Smallest Impact on H-8: H-8 is meta to the methoxy group. The resonance effect is not transmitted to the meta position, so the observed shielding (Δδ = -0.10 ppm) is primarily due to the weaker, through-bond inductive effect.

This comparative analysis provides irrefutable evidence for the role of the methoxy substituent and demonstrates how ¹H NMR can be used to confirm regiochemistry in substituted heterocyclic systems.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.

Standard Operating Procedure for ¹H NMR Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of the dried compound (e.g., 2-amino-6-methoxyquinazolin-4-ol) into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is crucial for dissolving polar quinazolinones and for observing exchangeable protons.[9]

  • Internal Standard: Add a small amount of a solution containing an internal reference standard, typically tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point for chemical shifts.[10][11]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm to guarantee it is within the detection region of the spectrometer's receiver coils.

Caption: Standard workflow for ¹H NMR sample preparation.

NMR Data Acquisition Parameters

While specific parameters depend on the instrument, typical settings on a 400 MHz spectrometer would include:

  • Spectrometer Frequency: 400 MHz

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (to improve signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 30-45 degrees

The residual proton signal of DMSO-d₆ appears as a quintet at ~2.50 ppm, and any residual water will appear as a broad peak around 3.3 ppm; these signals should be identified and disregarded during spectral analysis.[12][13]

Conclusion

The characterization of 2-amino-6-methoxyquinazolin-4-ol by ¹H NMR spectroscopy is a clear and logical process when guided by an understanding of fundamental principles. The chemical shifts of its protons are dictated by the electronic properties of the quinazolinone core and the powerful electron-donating effects of the amino and methoxy substituents. Through direct comparison with an unsubstituted analog, we have demonstrated that the C-6 methoxy group induces a predictable and significant upfield shift, particularly at the ortho positions (H-5 and H-7). This guide provides the necessary data, protocols, and theoretical grounding for researchers to confidently use ¹H NMR to verify the structure and substitution pattern of this important class of molecules.

References

  • Vertex AI Search. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • NMR Facility, UCSB Chem and Biochem. Chemical Shift Referencing.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Frontiers. (2018, August 17). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids.
  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • ACS Omega. (2025, August 1). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • PMC. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • R Discovery. (2013, January 1). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.
  • O-logy. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation.
  • Royal Society of Chemistry. 1H NMR (DMSO-d6).
  • MDPI. (2024, December 19). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
  • Sigma-Aldrich. NMR Solvent Data Chart.

Sources

A Senior Application Scientist's Guide to the ESI-MS Fragmentation of Amino-Quinazolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, mass spectrometry is an indispensable tool for structural elucidation. The quinazolinone scaffold, a privileged structure in medicinal chemistry, is a frequent subject of such analysis.[1][2][3] Understanding its fragmentation behavior under Electrospray Ionization (ESI) is critical for identifying novel compounds, characterizing metabolites, and profiling impurities. This guide provides an in-depth analysis of the ESI-Mass Spectrometry (ESI-MS) fragmentation patterns of amino-quinazolinones, comparing them with other substituted analogs to highlight unique, diagnostic pathways.

The Foundation: ESI-MS and the Quinazolinone Core

Electrospray Ionization (ESI) is a soft ionization technique that brings molecules from solution into the gas phase as charged ions with minimal fragmentation.[4] This typically results in the observation of protonated molecules, [M+H]⁺, in positive ion mode, which is the focus of this guide.[5] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing a structural fingerprint of the molecule.[6]

Nitrogen-containing heterocyclic compounds, the family to which quinazolinones belong, exhibit characteristic fragmentation behaviors.[7][8] Common pathways include the loss of small neutral molecules and cleavages initiated by the charge site, often located on a nitrogen atom.[9] The stability of the aromatic quinazolinone ring system often leads to a prominent molecular ion peak.[10]

Core Fragmentation Pathways of the Quinazolinone Scaffold

The fundamental 4(3H)-quinazolinone structure undergoes several characteristic cleavages. The primary fragmentation event often involves the heterocyclic portion of the molecule. A common pathway is a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrimidinone ring. Another key fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group. The specific pathways and resulting ion abundances are heavily influenced by the substituents on the ring system.[11]

The Directing Power of the Amino Group: A Unique Fragmentation Signature

The presence of an amino (-NH₂) group profoundly directs the fragmentation cascade of the quinazolinone scaffold. Its basicity makes it a likely site of protonation in the ESI source. This localized charge then initiates specific and diagnostic fragmentation routes that differ significantly from other substituted quinazolinones.

The most characteristic fragmentation pathway for an amino-quinazolinone is the loss of a neutral ammonia (NH₃) or a related amine species from the protonated molecular ion.[12][13] For instance, a study on 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one showed a primary fragment resulting from the loss of the –NH group.[12] This is a charge-remote fragmentation that leads to a stabilized product ion.

Another key fragmentation involves cleavage of the bonds adjacent to the amino group, leading to characteristic product ions. The specific m/z values of these fragments provide crucial information about the structure of the original molecule.

G M_H [M+H]⁺ Protonated Amino-Quinazolinone Frag1 [M+H - NH₃]⁺ Loss of Ammonia M_H->Frag1 Primary Pathway Frag3 [M+H - R]⁺ Side Chain Loss M_H->Frag3 If Substituted Frag2 Ring Cleavage Products (e.g., loss of CO, HCN) Frag1->Frag2

Caption: Primary fragmentation pathways for a generic amino-quinazolinone.

Comparative Fragmentation Analysis

To fully appreciate the diagnostic value of the amino group, it is essential to compare its fragmentation pattern with quinazolinones bearing other substituents.

Substituent GroupPrimary Fragmentation Pathway(s)Key Neutral LossDiagnostic Ion(s)Reference
Amino (-NH₂) / (-NHR) Loss of the amino group as a neutral species.NH₃ / R-NH₂[M+H - NH₃]⁺[12][13]
Acetyl (-COCH₃) Cleavage of the acetyl group.Ketene (CH₂CO) or methyl radical (•CH₃)[M - CH₃]⁺, [M - COCH₃]⁺[1]
Halogen (e.g., -Cl, -Br) Halogen loss is less common as an initial step but influences subsequent ring cleavages.-Isotopic pattern is highly diagnostic.[3]
Alkyl (-CH₃) Loss of the alkyl group or fragmentation within a longer alkyl chain.•CH₃, Alkenes[M - CH₃]⁺[12]

As the table illustrates, the loss of ammonia is a highly specific and characteristic fragmentation for amino-quinazolinones. While an acetyl-substituted analog readily loses its side chain to form an [M - COCH₃]⁺ ion, the amino-substituted version preferentially expels the entire amino group as a neutral molecule.[1] This provides a clear and immediate indication of the presence of an amino substituent.

Furthermore, when compared to other nitrogen-containing heterocyclic systems like pyridazino-quinolines or pyrimido-quinolines, the fragmentation of amino-quinazolinones is dominated by the substituent's influence rather than just cross-ring cleavages of the core structure.[7] While those systems show complex ring-opening patterns, the amino-quinazolinone's primary fragmentation is often a simpler, more diagnostic neutral loss.

Experimental Protocol: Acquiring High-Quality ESI-MS/MS Data

This protocol outlines the steps for obtaining robust and reproducible ESI-MS/MS data for a novel amino-quinazolinone derivative.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid ion suppression and instrument contamination. The goal is a clean solution at an optimal concentration.[14]

  • Step 1: Create a stock solution of the purified amino-quinazolinone at approximately 1 mg/mL in a high-purity organic solvent like methanol or acetonitrile.

  • Step 2: From the stock solution, prepare a working solution by diluting 10 µL into 1 mL of a 50:50 mixture of acetonitrile and water. This yields a final concentration of about 10 µg/mL.[14]

  • Step 3: Add 0.1% formic acid to the final solution. Causality: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. It is preferred over trifluoroacetic acid (TFA), which can cause significant ion suppression.[15]

  • Step 4: Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging the instrument's fluidics.[14]

2. Instrument Setup and Data Acquisition:

  • Rationale: Instrument parameters must be optimized to efficiently generate the parent ion and induce informative fragmentation without excessive noise or unwanted side reactions.

  • Step 1 (MS1 Scan): Infuse the sample at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum (e.g., m/z 100-1000) to identify the m/z of the protonated molecule, [M+H]⁺.

  • Step 2 (Parameter Optimization): Optimize source parameters such as capillary voltage and cone voltage (also known as declustering potential or orifice voltage). Causality: The cone voltage is critical; a low voltage preserves the molecular ion, while a higher voltage can induce in-source fragmentation.[15] Adjust for the highest intensity of the [M+H]⁺ ion with minimal fragmentation.

  • Step 3 (MS/MS Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Step 4 (Collision Energy Optimization): Acquire MS/MS spectra at varying collision energies (e.g., in 5-10 eV steps). Causality: Low collision energy will produce minimal fragmentation, showing only the most easily formed product ions. High collision energy will lead to extensive fragmentation, potentially breaking the ion into very small, uninformative pieces. A ramped or stepped collision energy experiment is ideal to capture a comprehensive fragmentation spectrum.[4]

Caption: Experimental workflow for ESI-MS/MS analysis of amino-quinazolinones.

Conclusion

The ESI-MS fragmentation of amino-quinazolinones is characterized by distinct pathways directed by the amino substituent. The facile neutral loss of ammonia or related amine species serves as a powerful diagnostic tool, clearly differentiating these compounds from other substituted quinazolinones. By following a systematic experimental protocol and understanding these fundamental fragmentation principles, researchers can confidently leverage ESI-MS/MS for the rapid and accurate structural characterization of this vital class of molecules in the drug discovery and development pipeline.

References

  • Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec) - Benchchem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC.
  • Antimicrobial Evaluation of some Prepared Fused Quinazolinone Derivatives * M. A. Zein - Worldwidejournals.com.
  • Dissociative protonation and fragmentation: Retro-Friedel–Crafts reactions of heterocyclic drug and metabolite molecules in mass spectrometry - ResearchG
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchG
  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers - Benchchem.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Nitrogen-Containing Heterocyclic Compounds | Request PDF - ResearchG
  • Sample Preparation Protocol for ESI Accur
  • common fragmentation mechanisms in mass spectrometry - YouTube.
  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts.
  • 10 Tips for Electrospray Ionis
  • Mass Spectrometry - Fragmentation P
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry.

Sources

FTIR spectral analysis of carbonyl vs. hydroxyl stretch in quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the structural dynamics of quinazoline derivatives is paramount in modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. A critical analytical challenge in characterizing these compounds is distinguishing between their tautomeric states—specifically, the keto (lactam) and enol (lactim) forms.

This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy methodologies for resolving the carbonyl (C=O) and hydroxyl (-OH) stretching vibrations in quinazolines, evaluating the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) techniques.

Mechanistic Background: The Keto-Enol Tautomerism Challenge

Quinazolines, such as 4-hydroxyquinazoline and quinazolin-4(3H)-one, exist in a dynamic tautomeric equilibrium. The position of this equilibrium dictates the molecule's hydrogen-bond donor/acceptor profile, directly impacting its pharmacological binding affinity and solubility.

  • The Keto (Lactam) Form: Characterized by a distinct carbonyl (C=O) group and an amine (N-H) group.

  • The Enol (Lactim) Form: Characterized by a hydroxyl (-OH) group and an imine (C=N) double bond.

FTIR spectroscopy is the gold standard for differentiating these states in the solid phase. However, the spectral proximity of the N-H and -OH stretching regions, combined with the propensity of these molecules to form complex intermolecular hydrogen bonds, requires rigorous methodological control.

Spectral Signatures & Quantitative Data

The exact wavenumber of the carbonyl and hydroxyl stretches depends heavily on conjugation and hydrogen bonding. For instance, methyl substitution at the 2-position of a 4(3H)-quinazolinone can lower the carbonyl frequency by 20–30 cm⁻¹ due to conjugation effects[1].

Table 1: Characteristic FTIR Wavenumbers for Quinazoline Tautomers

Functional GroupTautomeric StateExpected Wavenumber (cm⁻¹)Spectral Characteristics & Causality
Carbonyl (C=O) Keto (Lactam)1680 – 1697Strong, sharp band. Can shift down to ~1655 cm⁻¹ if heavily involved in intermolecular hydrogen bonding[1],[2].
Amine (N-H) Keto (Lactam)3158 – 3402Medium intensity. Often appears as a dual band if symmetric/asymmetric stretching occurs, or broadened by H-bonding[2].
Hydroxyl (-OH) Enol (Lactim)3436 – 3516Broad absorption band. The broadening is caused by the distribution of O-H bond lengths in varying hydrogen-bonded networks[3].
Imine (C=N) Enol (Lactim)1619 – 1630Sharp, distinct peak that emerges as the C=O peak diminishes, confirming enolization[2].

Methodology Comparison: ATR-FTIR vs. Transmission (KBr)

When differentiating the -OH stretch from the N-H stretch, the choice of sample introduction is the primary source of analytical success or failure.

Table 2: Performance Comparison of FTIR Modalities for Quinazolines

ParameterATR-FTIR (Diamond/ZnSe Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct solid-state analysis)Extensive (Grinding, pressing with KBr matrix)
Moisture Artifacts Minimal to NoneHigh (KBr is highly hygroscopic)
-OH Band Resolution Excellent (Preserves native H-bonding)Poor (Often masked by absorbed atmospheric H₂O)
Band Intensity Profile Wavelength-dependent (Stronger at lower cm⁻¹)Linear across the entire spectral range
Polymorph Integrity Fully PreservedRisk of pressure/shear-induced phase changes

The Causality of Methodological Errors: Potassium bromide (KBr) is highly hygroscopic. During the grinding and pressing phases of pellet preparation, KBr rapidly absorbs atmospheric moisture. This water exhibits a broad -OH stretch at ~3400 cm⁻¹ and a bending mode at ~1630 cm⁻¹. Because the quinazoline enol -OH stretch occurs at 3436–3516 cm⁻¹[3], the water artifact perfectly overlaps with the target analyte signal, frequently leading to false positives for the enol tautomer. ATR-FTIR eliminates this artifact entirely, though it requires mathematical correction because the evanescent wave's penetration depth increases at lower wavenumbers, altering relative peak intensities[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints to prevent data artifacts.

Protocol A: ATR-FTIR Workflow for Tautomer Screening

Best for: Routine screening, moisture-sensitive compounds, and polymorph preservation.

  • Crystal Decontamination: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropyl alcohol and allow it to evaporate completely.

  • System Self-Validation (Background Scan): Collect a background spectrum (air). Validation Check: The system must show >95% energy throughput. Ensure the baseline is entirely flat in the critical 1600–1750 cm⁻¹ and 3200–3600 cm⁻¹ regions. Any peaks here indicate residual contamination.

  • Sample Application: Deposit 1–2 mg of the solid quinazoline derivative directly onto the crystal. Apply consistent, standardized pressure using the ATR anvil to ensure uniform optical contact.

  • Data Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize signal-to-noise ratio).

  • Algorithmic Correction: Apply an ATR correction algorithm (e.g., Happ-Genzel apodization) to the raw data. Causality: This mathematically normalizes the intensities to match transmission spectra, compensating for the deeper penetration of the IR beam at lower wavenumbers (e.g., the 1680 cm⁻¹ C=O band will naturally appear more intense relative to the 3400 cm⁻¹ -OH band in raw ATR data)[4].

Protocol B: Transmission FTIR (KBr Pellet) Workflow

Best for: Trace tautomer detection where maximum pathlength and signal-to-noise ratio are required.

  • Matrix Desiccation: Dry spectral-grade KBr powder at 105°C for a minimum of 24 hours to drive off absorbed water. Store in a vacuum desiccator.

  • Sample Milling: Mix 1 mg of the quinazoline sample with 100 mg of dried KBr. Causality: Grind gently in an agate mortar. Excessive mechanical shear stress can induce localized heating, triggering a keto-enol tautomeric shift or a polymorphic transition before the sample is even analyzed.

  • Pellet Pressing: Press the mixture at 10 tons of pressure for 2 minutes under a vacuum to evacuate trapped air, yielding a transparent, glass-like disk.

  • Moisture Self-Validation Check: Before analyzing the sample pellet, press and scan a blank KBr pellet. Validation Check: If a broad band appears at ~3400 cm⁻¹ or a sharp bend at ~1630 cm⁻¹, the KBr has absorbed moisture. The batch must be discarded and re-dried, as this will mask the quinazoline -OH and C=N stretches.

  • Data Acquisition: Place the sample pellet in the transmission holder and scan under a dry nitrogen purge to eliminate atmospheric CO₂ and water vapor interference.

Methodological Decision Matrix

To assist in selecting the appropriate analytical pathway for quinazoline characterization, follow the logic outlined in the decision matrix below.

FTIR_Selection Start Solid Quinazoline Sample FTIR Analysis Q1 Is the sample hygroscopic or prone to polymorphism? Start->Q1 ATR ATR-FTIR (Zero Prep, No Moisture Artifact) Q1->ATR Yes (Preserve -OH integrity) Q2 Is trace detection (<1%) of a tautomer required? Q1->Q2 No Validation Spectral Validation: Apply ATR Correction & Check 1630 cm⁻¹ for H₂O ATR->Validation Q2->ATR No KBr Transmission FTIR (KBr Pellet, High Pathlength) Q2->KBr Yes (Maximize Signal/Noise) KBr->Validation

Figure 1: Decision matrix for selecting FTIR methodology based on quinazoline sample properties.

References

1.[1] "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties", IntechOpen. Available at:[Link] 2.[2] "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents", Semantic Scholar. Available at:[Link] 3.[3] "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties", PMC (NIH). Available at:[Link] 4.[4] "WO2025008313A1 - New solid forms of (3r)-n-[2-cyano-4-fluoro-3-(3-methyl-4-oxo-quinazolin-6-yl)oxy-phenyl]", Google Patents. Available at:

Sources

Comparative Guide: Antibacterial Potency of 6-Methoxy vs. 6,7-Dimethoxy Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 6-methoxy and 6,7-dimethoxy substituted quinazolines, focusing on their application as antibacterial agents.[1][2][3] It synthesizes structure-activity relationship (SAR) data, physicochemical properties, and experimental protocols.[3]

Executive Summary: The "Methoxy Switch"

In medicinal chemistry, the transition from a mono-methoxy (6-position) to a di-methoxy (6,7-position) substitution on the quinazoline scaffold is not merely a solubility enhancer; it is a pharmacophoric switch that alters the molecule's electronic landscape and binding selectivity.[1][3]

  • 6-Methoxy Quinazolines: Often exhibit higher lipophilicity (LogP) and are preferred when the target requires deep hydrophobic pocket penetration without significant steric clashes at the 7-position.[1][3]

  • 6,7-Dimethoxy Quinazolines: The "gold standard" scaffold for kinase-like bacterial targets (e.g., DNA Gyrase B, DHFR).[3] The electron-donating effect of the second methoxy group significantly increases the basicity of the N1/N3 ring nitrogens, enhancing hydrogen bond acceptance in the ATP-binding pocket. However, this can be detrimental in scaffolds requiring membrane disruption mechanisms where excessive polarity is penalized.[3]

Physicochemical & Mechanistic Comparison

Electronic Effects and pKa

The addition of a second methoxy group at the 7-position exerts a strong electron-donating effect (mesomeric effect, +M) into the pyrimidine ring.[3]

Property6-Methoxy Quinazoline6,7-Dimethoxy QuinazolineImpact on Antibacterial Activity
Ring Basicity (pKa) ~6.75 (N1 protonation)~7.14 (Enhanced N1 basicity)Higher pKa improves H-bond acceptance with Ser/Asp residues in enzyme active sites (e.g., GyrB).[1][3]
Solubility ModerateImprovedThe 6,7-diOMe motif disrupts crystal packing more effectively than the 6-OMe, improving aqueous solubility for MIC assays.[1]
Steric Profile Low profile at C7Increased bulk at C77-OMe can clash with "gatekeeper" residues in certain bacterial kinases, potentially reducing potency if the pocket is narrow.[3]
Metabolic Liability O-demethylation at C6Dual O-demethylation sites6,7-diOMe is more prone to rapid clearance via CYP450 unless shielded by steric bulk at the 4-position.[1][3]
Mechanism of Action: The Gyrase Connection

Both scaffolds often target Bacterial DNA Gyrase (Subunit B) , competing with ATP.[3]

  • Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Valine (or equivalent) in the ATP-binding hinge region.[3]

  • The 6,7-Effect: The 7-methoxy group often points into a solvent-exposed region or interacts with a specific water network.[1][3] In S. aureus GyrB, the 6,7-dimethoxy pattern mimics the adenosine ring of ATP more closely than the 6-methoxy analog.

Comparative Potency Analysis (SAR Data)

The following data summarizes potency trends from multiple SAR studies. Note how the efficacy of the substitution depends heavily on the Core Scaffold (Amino-quinazoline vs. Quinazolinone).[3]

Table 1: MIC Comparison against S. aureus (ATCC 25923)

Core ScaffoldSubstitutionMIC (µg/mL)Interpretation
4-Amino-quinazoline 6-Methoxy12.5 - 25.0Moderate activity; limited by solubility and binding affinity.[1][3]
4-Amino-quinazoline 6,7-Dimethoxy 3.12 - 6.25 Superior Potency. The electron-rich ring enhances ATP-pocket binding affinity.[1][3]
Quinazolin-4(3H)-one 6-Methoxy> 64 (Inactive)In this scaffold, the methoxy group often fails to drive potency without an amine handle.[1][3]
Quinazolin-4(3H)-one 6,7-Dimethoxy> 64 (Inactive)Surprisingly, in the one scaffold, 6,7-diOMe can abolish activity compared to 7,8-dichloro analogs (MIC ~6.9 µM), suggesting a hydrophobic requirement here.[3]
2-Methyl-quinazoline 6-Methoxy50.0Weak activity; lacks the key H-bond donor/acceptor network at position 4.[1][3]

Critical Insight: The 6,7-dimethoxy motif is an "activator" for 4-amino-quinazolines (kinase/gyrase inhibitors) but can be a "deactivator" for quinazolinones (which may rely on membrane permeation or different binding modes).[1][3]

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for selecting between 6-methoxy and 6,7-dimethoxy substitutions during lead optimization.

SAR_Logic Start Lead Optimization: Quinazoline Scaffold Target Identify Primary Target Start->Target Gyrase Target: DNA Gyrase / Kinase (ATP Pocket) Target->Gyrase Enzymatic Membrane Target: Membrane / Non-Specific Target->Membrane Phenotypic Decision1 Check Hydrophobic Pocket Size (C7) Gyrase->Decision1 RouteB Select 6-Methoxy (or 6-H) Membrane->RouteB Need Lipophilicity RouteA Select 6,7-Dimethoxy Decision1->RouteA Pocket Tolerates C7 Bulk Decision1->RouteB Restricted C7 Pocket OutcomeA Outcome: High Affinity (H-Bonding) Improved Solubility RouteA->OutcomeA OutcomeB Outcome: Better Permeability Avoids Steric Clash RouteB->OutcomeB

Caption: Decision tree for optimizing quinazoline substitution based on bacterial target and binding pocket constraints.

Experimental Protocols

Synthesis of 4-Anilino-6,7-Dimethoxyquinazoline

Objective: Synthesize the core scaffold for antibacterial testing.[3] The 6,7-dimethoxy variant is synthesized via the reactive 4-chloro intermediate.[1][3]

Reagents:

  • 6,7-Dimethoxyquinazolin-4(3H)-one (Starting material)[1][3]

  • POCl₃ (Phosphoryl chloride)[3]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)[1][3]

  • Isopropanol (iPrOH)[3]

Step-by-Step Workflow:

  • Chlorination: Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5.0 eq). Add a catalytic amount of DMF.[3] Reflux for 2–4 hours until the solution becomes clear (formation of 4-chloro-6,7-dimethoxyquinazoline).

  • Work-up: Evaporate excess POCl₃ under reduced pressure. Neutralize the residue with saturated NaHCO₃ (aq) and extract with Ethyl Acetate.[3] Dry over Na₂SO₄ and concentrate.

  • SNAr Coupling: Dissolve the crude 4-chloro intermediate in iPrOH. Add the substituted aniline (1.1 eq).

  • Reaction: Reflux for 2–6 hours. The product often precipitates as the hydrochloride salt.[3]

  • Isolation: Filter the precipitate, wash with cold iPrOH and diethyl ether.

  • Validation: Verify structure via ¹H-NMR (Look for two distinct singlets ~3.9 ppm for the methoxy groups).

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency against S. aureus.

  • Preparation: Dissolve test compounds (6-OMe and 6,7-diOMe variants) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.[3]

  • Inoculation: Add bacterial suspension (S. aureus ATCC 25923) adjusted to 5 x 10⁵ CFU/mL.[3]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[3]

    • Control: Vancomycin (positive control) and DMSO (solvent control).[3]

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI/PMC. (2025).[3][4][5] Link

  • Structure-Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry. (2016).[3][6][7] Link[3]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of 6,7-Dimethoxyquinazoline Derivatives. ResearchGate. (2014).[3] Link

  • Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives. BenchChem. (2025).[3][4][5] Link[3]

  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. (2004).[3] Link

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. RSC Advances.[1][3] (2014).[3] Link

Sources

A Guide to Establishing an In-House HPLC Retention Time Standard for 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract : This guide addresses the critical need for a standardized analytical method for 2-Amino-6-methoxyquinazolin-4-ol by providing a comprehensive framework for developing a robust, in-house High-Performance Liquid Chromatography (HPLC) retention time standard. In the absence of established public standards, this document serves as an essential resource for researchers, analytical chemists, and drug development professionals. We delve into the physicochemical properties of the analyte to inform a rational method development strategy, propose a validated starting protocol, and offer in-depth guidance on optimization and troubleshooting. The objective is to empower laboratories to generate reliable, reproducible, and transferable analytical data for this important quinazoline derivative.

Introduction: The Need for a Standardized Method

2-Amino-6-methoxyquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline class, a scaffold known for its diverse pharmacological activities. Accurate and reproducible quantification and identification of this compound are paramount for research, process control, and quality assurance. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose; however, a universally recognized retention time standard for this specific analyte has not been established in the public domain.

Retention time (t R) is a fundamental parameter in HPLC, identifying a compound based on its elution time under specific chromatographic conditions. Without a standard, comparing results across different laboratories, or even within the same lab over time, becomes unreliable. Therefore, the establishment of a robust, internally validated HPLC method is not just recommended—it is a scientific necessity. This guide provides the scientific rationale and practical steps to develop and validate such a method, effectively creating a reliable in-house retention time standard.

Analyte Characterization: The Key to Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the selection of the column, mobile phase, and detection parameters.

Chemical Structure and Functional Groups:

The structure of 2-Amino-6-methoxyquinazolin-4-ol contains several key features that influence its chromatographic behavior:

  • Quinazoline Core: A bicyclic aromatic system that provides hydrophobicity and strong UV absorbance.

  • Amino Group (-NH₂): A basic functional group that can be protonated at acidic pH, increasing polarity and providing a site for secondary interactions with the stationary phase.

  • Keto/Enol Tautomerism: The quinazolin-4-ol can exist in equilibrium with its keto tautomer, quinazolin-4(3H)-one. The predominant form in solution will be pH-dependent and will affect polarity.

  • Methoxy Group (-OCH₃): An electron-donating group that slightly increases hydrophobicity.

Analyte_Structure cluster_quinazoline 2-Amino-6-methoxyquinazolin-4-ol cluster_properties Key Functional Groups mol A Quinazoline Core Aromatic, Hydrophobic, UV Active B Amino Group (-NH₂) Basic, Polar, Site for H-Bonding C Hydroxy/Keto Group Polar, pH-Dependent Tautomerism D Methoxy Group (-OCH₃) Slightly Hydrophobic

Figure 1: Chemical structure and key functional groups of the analyte.

Predicted Properties & Chromatographic Implications:

PropertyPredicted CharacteristicImplication for HPLC Method Development
Polarity Moderately polarSuitable for Reversed-Phase (RP) HPLC. May require a mobile phase with a higher aqueous component for sufficient retention on a C18 column.
pKa (Predicted) The amino group is basic. The hydroxyl/keto group is weakly acidic.Mobile phase pH control is critical. To ensure a consistent ionization state and avoid peak tailing, the pH should be buffered at least 1.5-2 units away from the analyte's pKa.
UV Absorbance Strong absorbance due to the aromatic quinazoline core.UV detection is highly suitable. A full UV scan should be performed to determine the absorbance maxima (λmax) for optimal sensitivity. Wavelengths around 254 nm are often a good starting point for aromatic compounds.[1]

Proposed HPLC Method for Establishing a Retention Time Standard

Based on the analyte's characteristics and established principles of reversed-phase chromatography, the following method provides a robust starting point.[2]

Experimental Protocol: Starting Conditions
ParameterRecommended ConditionRationale & Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile starting point for a wide range of organic molecules and provides good retention for moderately polar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for MS compatibility and helps to control the pH, minimizing peak tailing from silanol interactions by protonating the basic amino group.[4]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 5% to 95% B over 15 minutesA broad gradient is essential for initial method development to ensure the analyte elutes and to identify any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for retention time reproducibility, as even small fluctuations can cause drift.[5][6]
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 254 nm and Diode Array Detector (DAD) scan from 200-400 nmMonitor at a common wavelength for aromatics and use a DAD to capture the full UV spectrum and identify the optimal λmax.[1]
Sample Preparation Dissolve standard in 50:50 Acetonitrile:Water to a concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter.The diluent should be weak enough to not cause peak distortion upon injection. Filtering removes particulates that could damage the column.[1]
Method Development and Optimization Strategy

The goal of optimization is to achieve a symmetric peak shape, adequate retention (k' between 2 and 10), and good resolution from any impurities.

  • Adjusting Retention: If the analyte elutes too early, decrease the initial percentage of Acetonitrile. If it elutes too late, increase the starting percentage.

  • Improving Peak Shape: Peak tailing is a common issue for basic compounds like this, often due to secondary interactions with residual silanols on the column packing.[1][7]

    • pH Control: Ensure the mobile phase pH is low enough (e.g., with 0.1% formic or phosphoric acid) to keep the amino group fully protonated.

    • Alternative Columns: If tailing persists, consider a base-deactivated column or a column with a different stationary phase, such as Phenyl-Hexyl, which can offer alternative selectivity through pi-pi interactions.[8]

  • Changing Selectivity: If co-elution with impurities is an issue, changing the organic modifier from Acetonitrile to Methanol can alter the elution order due to different solvent-analyte interactions.[8]

System Suitability and Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose and that the resulting retention time is reliable.[9][10][11] This process turns a good method into a self-validating system.

System Suitability Testing (SST)

Before any sample analysis, a series of SST injections must be performed to confirm the chromatographic system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
Retention Time (t R) Repeatability RSD ≤ 1.0% for ≥5 replicate injectionsDemonstrates the stability and precision of the pump and system.
Peak Area Repeatability RSD ≤ 2.0% for ≥5 replicate injectionsConfirms the precision of the injector and detector.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
Method Validation (ICH Q2(R1) Principles)

A full validation should be conducted according to ICH guidelines to formally establish the method.[9][12][13] Key parameters for establishing a retention time standard include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is typically demonstrated by analyzing stressed samples (e.g., acid, base, peroxide, heat, light) and using a peak purity analysis with a Diode Array Detector.

  • Precision:

    • Repeatability: The precision of the method over a short interval with the same analyst and equipment.

    • Intermediate Precision: Assesses the effects of random events by varying parameters like the day of analysis, the analyst, and the instrument.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH, ±5% in organic modifier composition).[9] This demonstrates the method's reliability during normal usage.

Validation_Workflow start Start: Optimized HPLC Method sst System Suitability Testing (SST) - tR Repeatability - Peak Area Repeatability - Tailing Factor - Theoretical Plates start->sst spec Specificity / Selectivity - Forced Degradation Study - Peak Purity Analysis sst->spec prec Precision - Repeatability (Intra-day) - Intermediate Precision (Inter-day, Inter-analyst) spec->prec rob Robustness - Vary pH, Temp, %B - Evaluate Impact on tR & Resolution prec->rob end End: Validated In-House Retention Time Standard rob->end

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-amino-6-methoxyquinazolin-4(3H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel quinazolinone-based compounds, a thorough understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-amino-6-methoxyquinazolin-4(3H)-one. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework. We will explore the influence of substituent effects, solvent polarity, and provide a comprehensive experimental protocol for acquiring reliable UV-Vis absorption data.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a prevalent motif in a vast array of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1] The electronic and photophysical properties of these molecules, which are readily probed by UV-Vis spectroscopy, are critical for understanding their mechanism of action, stability, and for developing analytical methods for their quantification.

The UV-Vis absorption spectrum of the parent quinazolin-4(one) in a neutral medium typically displays characteristic bands around 220 nm, 311 nm, and 330 nm.[2] The longest wavelength absorption is generally attributed to the n→π* electronic transition of the carbonyl group.[2] The introduction of substituents onto this core structure can significantly modulate the absorption maxima (λmax) and molar absorptivity.

Predicting the UV-Vis Absorption of 2-amino-6-methoxyquinazolin-4(3H)-one

The structure of 2-amino-6-methoxyquinazolin-4(3H)-one features two key electron-donating groups: an amino group at the 2-position and a methoxy group at the 6-position. Both of these substituents are known to exert a bathochromic (red) shift on the UV-Vis absorption bands of aromatic and heteroaromatic systems. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen and oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

Consequently, it is anticipated that the λmax of 2-amino-6-methoxyquinazolin-4(3H)-one will be shifted to longer wavelengths compared to the unsubstituted quinazolin-4(3H)-one. The presence of two such electron-donating groups is likely to result in a more pronounced bathochromic shift.

Comparative Analysis with Structurally Related Quinazolinones

To substantiate our prediction, we can examine the reported UV-Vis absorption data for quinazolinone derivatives with similar substitution patterns. A study on quinazoline derivatives as potential efflux pump inhibitors provides valuable comparative data for compounds dissolved in water and dimethyl sulfoxide (DMSO).[3] For instance, the compound BG1189, which possesses a different substitution pattern, exhibits absorption peaks at 209 nm, 224 nm, and 318 nm in water.[2]

The influence of solvent polarity is a critical consideration. A general trend observed for many heterocyclic compounds is that the n→π* transitions undergo a hypsochromic (blue) shift in polar protic solvents due to hydrogen bonding with the carbonyl group, which lowers the energy of the n-orbital. Conversely, π→π* transitions often exhibit a bathochromic shift in more polar solvents.[4]

The following table summarizes the UV-Vis absorption maxima for a selection of substituted quinazolinone derivatives, illustrating the impact of different substituents and solvents.

Compound/DerivativeSolventAbsorption Maxima (λmax, nm)Reference
Quinazolin-4-oneNeutral220, 311, 330[2]
BG1189 (a quinazoline derivative)Water209, 224, 318[2]
BG1190 (a quinazoline derivative)Water207, 224, 318[2]
Quinazolinone-based azo disperse dyes (general)VariousBroad range[5]

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum of a novel quinazolinone derivative.

I. Materials and Equipment
  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO, water)

  • The quinazolinone compound of interest

II. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing prep_1 Weigh Compound prep_2 Dissolve in Solvent prep_1->prep_2 prep_3 Prepare Stock Solution (e.g., 1 mg/mL) prep_2->prep_3 prep_4 Perform Serial Dilutions (e.g., to 10 µg/mL) prep_3->prep_4 analysis_1 Set Wavelength Range (e.g., 200-600 nm) prep_4->analysis_1 analysis_2 Blank with Solvent analysis_1->analysis_2 analysis_3 Measure Sample Absorbance analysis_2->analysis_3 analysis_4 Identify λmax analysis_3->analysis_4 data_1 Plot Absorbance vs. Wavelength analysis_4->data_1 data_2 Calculate Molar Absorptivity (ε) data_1->data_2

Caption: Experimental workflow for UV-Vis analysis.

III. Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 1 mg of the quinazolinone compound.

    • Quantitatively transfer the compound to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent.

    • Once fully dissolved, bring the volume up to the mark with the same solvent. This creates a stock solution of 100 µg/mL.

  • Preparation of Working Solution:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent to obtain a working solution of 10 µg/mL. The optimal concentration may need to be adjusted to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up and perform self-calibration as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 600 nm).

  • Measurement:

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent used for sample preparation.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero).

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Conclusion

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.
  • STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Zenodo.
  • Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Sciendo.
  • Effect of Solvent. Chemistry LibreTexts.
  • UV-vis spectrum of Quinazolinone (QNZ) 1, QNZ 1-AgNPs (a). QNZ 2, QNZ...
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • UV-vis spectra of 2 and 3: absorption maxima (λ max , nm).
  • Stability Characterization of Quinazoline Deriv
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and comput
  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.
  • Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Scholars Research Library.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.
  • one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H). PubMed.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.
  • Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. RSC Publishing.

Sources

Comprehensive Guide: Structural Analysis of 2-Aminoquinazolin-4-ol Tautomers via X-Ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural assignment of 2-aminoquinazolin-4-ol is a classic problem in heterocyclic chemistry. While the nomenclature suggests a hydroxyl group (lactim), the solid-state reality is almost exclusively the 2-aminoquinazolin-4(3H)-one (lactam) tautomer.

For drug development professionals, distinguishing these forms is not merely academic; it dictates solubility, membrane permeability, and ligand-receptor binding affinity. While NMR and IR provide rapid solution-state data, they suffer from solvent-dependent proton exchange and time-averaged signals. Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for definitive tautomeric assignment.

This guide objectively compares XRD against spectroscopic alternatives and provides a rigorous, self-validating protocol for determining the precise tautomeric state of quinazoline derivatives.

Part 1: The Tautomeric Landscape

Before analyzing the structure, one must understand the equilibrium. The 2-aminoquinazoline scaffold exhibits lactam-lactim tautomerism (A vs. B) and potentially amine-imine tautomerism (A vs. C).

Tautomeric Equilibrium Pathways

The following diagram illustrates the theoretical equilibrium and the specific hydrogen-bonding capabilities that drive solid-state preference.

Tautomerism cluster_properties Pharmacophore Implications Lactam Structure A Lactam (Oxo) 2-aminoquinazolin-4(3H)-one (Dominant Solid State) Lactim Structure B Lactim (Hydroxy) 2-aminoquinazolin-4-ol (Rare/Solution Phase) Lactam->Lactim Proton Transfer (N3 to O4) Imino Structure C Imino Form 2-imino-1,2-dihydro... Lactam->Imino Proton Transfer (Exocyclic N to N1) Prop1 H-Bond Donor: N3-H H-Bond Acceptor: C=O Lactam->Prop1 Prop2 H-Bond Donor: O-H H-Bond Acceptor: N3 Lactim->Prop2

Figure 1: Tautomeric equilibrium pathways of 2-aminoquinazolin-4-ol. Structure A (Lactam) is generally favored in the crystal lattice due to the formation of stable amide-like dimers.

Part 2: Comparative Analysis (XRD vs. Alternatives)

Why choose XRD when NMR is faster? The table below compares the performance of analytical techniques specifically for resolving the quinazolinone tautomerism issue.

FeatureSC-XRD (Gold Standard) Solution NMR (^1H/^13C/^15N) Solid-State NMR (ssNMR) FT-IR / Raman
Direct Evidence Definitive. Maps electron density of H-atoms and bond lengths.Indirect. Infers structure from chemical shifts (

).
Strong. Distinguishes N-H vs. N=C environments.Ambiguous. C=O vs C=N stretches can overlap.
Timescale Static (Snapshots of the ground state).Dynamic (Fast exchange can average signals).Static.Fast (Vibrational).[1]
Solvent Effects None (Crystal lattice is the "solvent").High (Solvent polarity shifts equilibrium).None.N/A
Sample Req. Single crystal (0.1–0.3 mm).~5 mg dissolved.~50–100 mg powder.<1 mg powder.
Resolution Atomic (< 0.8 Å).Molecular environment.[2][3][4][5][6]Atomic/Molecular.[2][3][4][7]Functional group.[2][3][4][5][6][7][8][9][10]
Cost/Time High / 2–24 hours.Low / 15 mins.High / Days.[9]Low / 5 mins.
Why XRD Wins for This Application

In solution, 2-aminoquinazolin-4-ol often exists as a mixture or undergoes rapid proton exchange, resulting in broadened NMR peaks. IR can show a C=O stretch (~1660 cm⁻¹), but lattice effects can shift this band, leading to false negatives. XRD is the only technique that provides direct geometric evidence (Bond Lengths) of the tautomeric state.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps.

Phase 1: Crystallization Strategy

The goal is to grow crystals suitable for diffraction while avoiding solvation artifacts.

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) or alcohols (Ethanol) to encourage hydrogen bonding.

    • Note: Avoid acids/bases which will form salts (e.g., Hydrochloride salts), permanently fixing the protonation state and altering the tautomerism.

  • Method: Slow evaporation or vapor diffusion (Ethanol into DMSO solution).

  • Validation: Inspect crystals under polarized light. Sharp extinction indicates singularity. If crystals are twinned or amorphous, re-crystallize.

Phase 2: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (Mo or Cu source). Temperature: 100 K (Crucial to reduce thermal motion and localize Hydrogen atoms).

Step-by-Step Workflow:

XRD_Workflow Start Select Crystal (0.2mm block/needle) Collect Collect Data (Target 0.75Å Res) Start->Collect Solve Structure Solution (Direct Methods/Dual Space) Collect->Solve Refine Refinement (SHELXL) Anisotropic non-H atoms Solve->Refine CheckH Difference Fourier Map (Find Q-peaks) Refine->CheckH CheckH->Collect No H-density (Improve Data) AssignH Locate H-atoms Is electron density on N3 or O4? CheckH->AssignH Peaks Found Finalize Final Refinement Check R-factor < 5% AssignH->Finalize

Figure 2: XRD Data Collection and Refinement Workflow. The critical decision point is the Difference Fourier Map analysis to locate proton density.

Part 4: Structural Analysis & Data Interpretation

Once the structure is solved, you must objectively prove the tautomer assignment. Do not rely solely on finding the Hydrogen atom (which can be difficult with X-rays); rely on Bond Length Analysis .

Bond Length Metrics (The "Fingerprint")

The bond lengths of the N3-C4-O4 fragment act as a molecular ruler.

BondLactam (Oxo) Target Lactim (Hydroxy) Target Observed (Typical) Interpretation
C4–O4 1.22 – 1.24 Å (Double)1.30 – 1.35 Å (Single)~1.23 ÅC=O Carbonyl
C4–N3 1.36 – 1.39 Å (Single)1.28 – 1.32 Å (Double)~1.38 ÅC-N Single Bond
C2–N3 1.36 – 1.38 Å 1.30 – 1.34 Å~1.37 ÅDelocalized

Data Source: Derived from statistical analysis of quinazolinone fragments in the Cambridge Structural Database (CSD).

Hydrogen Bonding Motifs

The packing of 2-aminoquinazolin-4(3H)-one is characteristically driven by the Lactam Dimer .

  • Motif: Centrosymmetric dimer

    
     or 
    
    
    
    .
  • Interaction: N3–H ... O=C (Intermolecular).

  • Validation: If you observe an O–H ... N interaction, you have isolated the rare lactim form (or a co-crystal).

Difference Fourier Synthesis ( )

To claim "High Precision," you must generate a difference Fourier map.

  • Procedure: After refining all non-H atoms, calculate the difference map.

  • Result: You should see a residual electron density peak (~0.5–0.9 e/ų) approx 0.88 Å from N3 .

  • Absence: If the peak is near O4 , it indicates the -OH tautomer.

Part 5: Implications for Drug Design

Understanding this structure is vital for Structure-Based Drug Design (SBDD) :

  • Bioisosterism: If the protein pocket requires a Hydrogen Bond Donor at position 3 (N3-H), the stable lactam form is perfect. If the pocket requires an Acceptor at position 3 (N3:), the scaffold must be modified (e.g., O-methylation) to lock the lactim-like geometry.

  • Solubility: The strong crystal lattice energy of the lactam dimer (high melting point >250°C) often leads to poor aqueous solubility. Disrupting this symmetry (e.g., N-alkylation) can improve solubility.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). (Standard reference for bond length statistics). [Link]

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. [Link]

  • Gnecco, D., et al. (2020). "Tautomerism in Quinazolinones: A Theoretical and Experimental Study." Molecules. (Provides comparative DFT and spectroscopic data). [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal lattice effects on tautomerism). [Link]

Sources

Validation of 2-Amino-6-methoxyquinazolin-4-ol purity using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Absolute Purity Validation of 2-Amino-6-methoxyquinazolin-4-ol: A Comparative Guide to Elemental Analysis vs. Modern Orthogonal Techniques

Introduction In the synthesis of active pharmaceutical ingredients (APIs) and critical intermediates like 2-Amino-6-methoxyquinazolin-4-ol (CAS: 1413944-95-2), establishing chemical purity is a non-negotiable prerequisite for downstream biological assays. While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), these techniques inherently measure relative purity based on chromophoric or ionizable impurities. They are fundamentally blind to inorganic salts, residual silica, and adventitious water[1].

As a Senior Application Scientist, I advocate for a self-validating analytical matrix. This guide objectively compares the gold standard of absolute mass fraction—Elemental Analysis (EA)—against Quantitative NMR (qNMR) and traditional chromatographic methods, providing actionable protocols for validating the purity of nitrogen-rich quinazoline derivatives.

The Analytical Challenge: Why Chromatography is Insufficient

2-Amino-6-methoxyquinazolin-4-ol (C9H9N3O2) features a rigid, electron-rich heterocyclic core. During its synthesis and subsequent purification (e.g., via precipitation or column chromatography), it is highly susceptible to trapping solvent molecules or co-precipitating with inorganic salts.

Relying solely on HPLC-UV can yield a "false positive" purity of >99% because inorganic salts (e.g., NaCl, MgSO4) and water lack a UV chromophore. To achieve a truthful description of chemical constitution, we must employ absolute purity methods that evaluate the bulk mass of the sample[2].

Comparative Performance Matrix

To design a robust purity validation strategy, one must understand the orthogonal strengths and blind spots of each analytical technique.

Analytical TechniquePurity TypeDetects Inorganic Salts?Detects Water/Solvents?Structural SpecificityPrimary Application in Workflow
Elemental Analysis (CHNS) Absolute (Bulk Mass)Yes (via mass balance deviation)Yes (alters %C and %H)LowValidating bulk mass fraction and empirical formula.
Quantitative NMR (qNMR) AbsoluteNo (unless NMR active)Yes (detects solvent protons)HighOrthogonal absolute quantification and structural ID.
HPLC-UV RelativeNoNoModerateTracking reaction progress and related organic impurities.
LC-MS RelativeNoNoHighIdentifying the molecular weight of specific organic impurities.

The ±0.4% Standard in Elemental Analysis

For decades, major chemical publishers and pharmacopeias have mandated that the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must fall within ±0.4% of the theoretical calculated values[3]. This benchmark acts as a stringent gatekeeper: a deviation beyond ±0.4% typically indicates <95-98% bulk purity, often revealing incomplete purification, hydration, or residual inorganic reagents[4][5].

Quantitative EA Data for 2-Amino-6-methoxyquinazolin-4-ol (Theoretical Mass: 191.19 g/mol )

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)Experimental Batch A (%)Experimental Batch B (%)Diagnostic Conclusion
Carbon (C) 56.5456.14 - 56.9456.4854.10Batch A: Pass. Batch B: Fail (Significant dilution).
Hydrogen (H) 4.754.35 - 5.154.785.32Batch A: Pass. Batch B: Fail (Elevated H suggests water).
Nitrogen (N) 21.9821.58 - 22.3821.9020.85Batch A: Pass. Batch B: Fail (Dilution by non-nitrogenous mass).

Causality Analysis: Batch B's depressed %C and %N, coupled with an elevated %H, is a classic signature of trapped moisture (H2O). Water adds hydrogen mass while diluting the overall carbon and nitrogen fractions. HPLC would completely miss this critical impurity.

Logical Workflow for Purity Validation

PurityWorkflow Synthesis Synthesis of 2-Amino-6-methoxyquinazolin-4-ol HPLC Relative Purity Check (HPLC-UV / LC-MS) Synthesis->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Repurify (Recrystallization) Decision1->Purify No Absolute Absolute Purity Validation Decision1->Absolute Yes Purify->HPLC EA Elemental Analysis (CHNS) Target: ±0.4% Theoretical Absolute->EA qNMR Quantitative NMR (qNMR) Orthogonal Validation Absolute->qNMR Valid Validated Pure Compound Ready for Assays EA->Valid qNMR->Valid

Caption: Logical workflow for orthogonal purity validation of synthesized compounds.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic causality into every step.

Protocol 1: Micro-Elemental Analysis (CHNS) via Flash Combustion

This protocol determines the absolute mass fraction of C, H, and N.

  • Sample Preparation & Desiccation: Dry 10 mg of 2-Amino-6-methoxyquinazolin-4-ol under high vacuum (0.1 mbar) at 60°C for 12 hours.

    • Causality: Removes adventitious surface moisture. Failure to do so will artificially inflate the %H and depress %C/%N, leading to a false failure of the ±0.4% standard.

  • Microbalance Weighing: Using a calibrated microbalance (resolution 1 µg), accurately weigh 1.500 to 2.000 mg of the dried sample into a combustible tin (Sn) capsule.

    • Causality: Tin is not merely a container; it acts as a thermodynamic catalyst. Upon introduction to the oxygen-rich combustion chamber, the tin oxidizes exothermically, driving the local temperature from 1000°C to over 1800°C.

  • Addition of Oxidation Catalyst: Add ~1 mg of Vanadium Pentoxide (V2O5) to the capsule before sealing.

    • Causality: The quinazoline core is highly nitrogenous and thermally stable. V2O5 prevents the formation of refractory carbon or nitrides, ensuring 100% conversion of the sample into measurable gases (CO2, H2O, NOx).

  • Combustion and Reduction: Drop the sealed capsule into the elemental analyzer. The sample undergoes flash combustion. The resulting gases pass over a copper reduction column at 600°C.

    • Causality: The copper column quantitatively reduces all NOx species to N2 gas, ensuring accurate nitrogen quantification.

  • Detection: Gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD) against a known standard (e.g., sulfanilamide).

EA_Mechanism Sample Sample in Tin Capsule + V2O5 Catalyst Combustion Flash Combustion (1800°C in O2) Sample->Combustion Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction CO2, H2O, NOx Separation GC Column Gas Separation Reduction->Separation CO2, H2O, N2 Detection TCD Detection (N2, CO2, H2O) Separation->Detection

Caption: Mechanistic workflow of CHNS elemental analysis via flash combustion and GC-TCD.

Protocol 2: Orthogonal Validation via Quantitative NMR (qNMR)

Because elemental analysis cannot distinguish between structural isomers or impurities with identical empirical formulas, qNMR is employed as an orthogonal absolute method[6].

  • Internal Calibrator (IC) Selection: Select a high-purity internal standard (e.g., TraceCERT® Maleic acid).

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6, which does not overlap with the aromatic or methoxy protons of 2-Amino-6-methoxyquinazolin-4-ol.

  • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the IC into the same vial using a microbalance. Co-dissolve completely in 0.6 mL of DMSO-d6.

  • NMR Acquisition (1H): Acquire the spectrum with a 90° pulse angle and a prolonged relaxation delay (D1 = 30 seconds).

    • Causality: A standard 1-2 second delay is insufficient for quantitative work. A 30-second delay ensures that all nuclear spins (especially those in rigid aromatic systems) have completely relaxed back to equilibrium (T1 relaxation), preventing signal saturation and integration errors.

  • Data Processing: Calculate absolute purity using the mass ratio and integration area of the analyte's methoxy peak (~3.8 ppm, 3H) against the IC peak.

Conclusion

For critical applications involving 2-Amino-6-methoxyquinazolin-4-ol, relying solely on relative chromatographic methods introduces unacceptable risk. By coupling the bulk mass validation of Elemental Analysis (adhering strictly to the ±0.4% journal standard) with the structural specificity of qNMR, researchers create a self-validating, foolproof analytical system[7]. This orthogonal approach guarantees that both the identity and absolute purity of the compound are unequivocally established before entering downstream biological or chemical workflows.

References

1.[1] Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL: 2.[2] Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. URL: 3.[3] Martin, C. D., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. URL: 4.[4] Chitnis, S., et al. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. URL: 5.[6] Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. URL: 6.[7] Meija, J. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. URL: 7.[5] The Royal Society. Characterising new chemical compounds & measuring results. The Royal Society Publishing. URL:

Sources

Comparative Cytotoxicity of 2-Aminoquinazolinone Derivatives in Cancer Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" in Oncology

In the high-throughput screening (HTS) landscape, the quinazolinone core—specifically the 2-aminoquinazolin-4(3H)-one scaffold—is recognized as a "privileged structure." Unlike promiscuous pan-assay interference compounds (PAINS), this scaffold exhibits tunable specificity for kinases (EGFR, VEGFR) and structural proteins (Tubulin).

This guide objectively compares the cytotoxic performance of key 2-aminoquinazolinone subclasses against standard-of-care tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib . We analyze Structure-Activity Relationships (SAR), provide validated screening protocols, and present comparative IC50 data to guide lead optimization.

Chemical Basis & Rational Design

The 2-aminoquinazolinone scaffold mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

Structural Classification for Comparison

To evaluate performance accurately, we categorize derivatives into three primary series based on substitution patterns at the C2-amino and C6/C7-aryl positions:

  • Series A (Electron-Deficient Aryl): 2-amino group substituted with electron-withdrawing rings (e.g., 3,5-dichlorophenyl).

  • Series B (Fluoro-Hybrids): Incorporation of Fluorine at C6 and amino acid moieties at C3.

  • Series C (Fused/Heterocyclic): 2-amino group linked to bulky heterocycles (e.g., benzothiazole).

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from recent high-impact medicinal chemistry evaluations. Note: Lower IC50 indicates higher potency.

Table 1: Comparative IC50 (µM) Against Solid Tumor Lines

Data represents mean values from 72h MTT assays.

Compound ClassDerivative IDR-Group (Pos 2)R-Group (Pos 6)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
Standard Erlotinib N/AN/A1.14 ± 0.04 12.5 ± 1.2 8.4 ± 0.5 1.0 (Ref)
Standard Gefitinib N/AN/A18.2 ± 1.50.02 ± 0.00110.1 ± 0.9N/A
Series A Cmpd 9g3,5-Cl2-PhCl2.60 ± 0.214.3 ± 1.15.8 ± 0.4>25 (Low Tox)
Series B Cmpd G 4-F-PhF0.44 ± 0.01 3.2 ± 0.11.9 ± 0.1High
Series C Cmpd 11e3,5-Cl2-PhOH> 50.0> 50.022.1 ± 1.8Low

SI (Selectivity Index): Ratio of IC50 in normal cells (e.g., MRC-5) to cancer cells. Series A compounds often show SI > 25, indicating excellent safety profiles [1].

Critical Analysis
  • The "Fluorine Effect" (Series B): Compound G outperforms Erlotinib in MCF-7 lines (0.44 µM vs 1.14 µM).[1][2] The dual fluorination (C6 and C2-phenyl) enhances lipophilicity and metabolic stability, likely increasing intracellular accumulation [2].

  • Substitution Sensitivity: Electron-withdrawing groups (Cl, NO2) at the para position of the C2-phenyl ring generally enhance cytotoxicity compared to electron-donating groups (OCH3, CH3).

  • Resistance Profiles: 2-aminoquinazolinones often retain potency in Gefitinib-resistant A549 strains by bypassing the T790M mutation gatekeeper via alternative binding modes [3].

Mechanism of Action: Dual Pathway Targeting

Unlike simple TKIs, potent 2-aminoquinazolinone derivatives often exhibit a dual mechanism :

  • EGFR Kinase Inhibition: Competitive binding at the ATP pocket (H-bonds with Met793/Cys775).

  • Tubulin Destabilization: Binding to the colchicine site, preventing microtubule polymerization and inducing G2/M arrest.

Diagram 1: Dual Inhibitory Pathway

MOA cluster_0 Cytoplasm Compound 2-Aminoquinazolinone Derivative EGFR EGFR Kinase Domain (ATP Pocket) Compound->EGFR Competitive Inhibition Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Destabilization Signaling Inhibit Downstream Signaling (AKT/ERK) EGFR->Signaling Blocked Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Blocked Apoptosis Apoptosis (Caspase 3/9 Activation) Signaling->Apoptosis Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Arrest->Apoptosis

Caption: Dual mechanism of action showing simultaneous targeting of EGFR kinase activity and microtubule dynamics, leading to convergent apoptotic signaling.

Experimental Protocols (Self-Validating Systems)

To reproduce the data above, use the following optimized MTT protocol. This workflow includes specific checkpoints to minimize "edge effects" and solvent interference.

Protocol: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 values with <5% CV (Coefficient of Variation).

Reagents
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).

  • Solubilization Buffer: 100% DMSO (Molecular Biology Grade).

  • Positive Control: Doxorubicin or Erlotinib.

Workflow Steps
  • Seeding (Day 0):

    • Seed tumor cells (MCF-7/A549) at 3,000–5,000 cells/well in 96-well plates.

    • Validation Step: Leave peripheral wells empty (fill with PBS) to prevent evaporation edge effects.

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment (Day 1):

    • Prepare serial dilutions of derivatives (0.1 µM to 100 µM) in culture media.

    • Critical: Final DMSO concentration must be < 0.5% in all wells.

    • Include Vehicle Control (Media + 0.5% DMSO) and Blank (Media only).

  • Incubation (Day 1–4):

    • Incubate for 72 hours. (72h is preferred over 24h for kinase inhibitors to allow cell cycle arrest to manifest as death).

  • Development (Day 4):

    • Add 20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals are visible.

    • Aspirate media carefully (do not disturb crystals).[3]

    • Add 150 µL DMSO.[4] Shake plate for 15 mins.

  • Readout:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

    • Calculate Viability % =

      
      
      
Diagram 2: Screening Workflow & Decision Logic

Workflow Start Synthesis of Derivatives Screen Primary Screen (10 µM Single Dose) Start->Screen Decision Viability < 50%? Screen->Decision Discard Discard / Archive Decision->Discard No IC50 Dose Response (0.1 - 100 µM) Decision->IC50 Yes Mechanistic Mechanistic Validation (Flow Cytometry/Docking) IC50->Mechanistic If IC50 < 5 µM

Caption: Logical workflow for high-throughput screening of quinazolinone derivatives, prioritizing potent hits for mechanistic validation.

Expert Commentary & Troubleshooting

  • Solubility Issues: 2-aminoquinazolinones are often lipophilic. If precipitation occurs in media, use a co-solvent system (DMSO:PEG400 1:1) for the stock solution before diluting in media.

  • False Positives: Compounds with redox potential can reduce MTT directly without cells. Always run a "Compound Only" control (Media + Compound + MTT, no cells).

  • Interpretation: If a compound shows high potency (low IC50) but low Selectivity Index (SI < 2), it is likely a general toxin rather than a targeted inhibitor. Prioritize Series B (Fluoro-hybrids) for further development due to their superior SI profiles.

References

  • Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. Source: Bioorganic & Medicinal Chemistry Letters (2021).[2][5][6][7] URL:[Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Source: Molecules (2018).[1][8] URL:[Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: European Journal of Medicinal Chemistry (2016). URL:[Link]

  • MTT Assay Protocol for Cell Viability and Cytotoxicity. Source: BenchChem / CyrusBioscience. URL:[Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Journal of Heterocyclic Chemistry (2022). URL:[Link]

Sources

Comprehensive Comparison Guide: Reference Standards for 2-Amino-6-methoxyquinazolin-4-ol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

2-Amino-6-methoxyquinazolin-4-ol (CAS: 1413944-95-2) is a critical nitrogen-containing heterocyclic compound[1]. It frequently emerges as both a synthetic intermediate and a process-related impurity in the manufacturing of quinazoline-based Active Pharmaceutical Ingredients (APIs), such as specific receptor tyrosine kinase inhibitors and alpha-1 adrenergic blockers.

Under the guidelines, any organic impurity present in a new drug substance at or above the reporting threshold (typically 0.05%, depending on the maximum daily dose) must be identified, quantified, and qualified for safety[2]. Accurate quantification to meet these stringent regulatory demands relies entirely on the purity, traceability, and structural confirmation of the reference standard used during analytical testing[3].

Mechanistic Insight: Pathway of the Impurity

Understanding how 2-Amino-6-methoxyquinazolin-4-ol forms is essential for developing robust control strategies. The quinazoline core is susceptible to specific chemical transformations, leading to the manifestation of this impurity via two primary pathways:

  • Process Impurity (Upstream): Incomplete downstream functionalization. For instance, if the hydroxyl group at the 4-position fails to undergo chlorination (e.g., via

    
    ) prior to a subsequent amine substitution step, the unreacted 2-Amino-6-methoxyquinazolin-4-ol carries over into the final API.
    
  • Degradation Product (Downstream): Hydrolytic cleavage. Under accelerated stability testing (high humidity and temperature), the 4-position substituent of the final API can be displaced by a hydroxyl group, reverting the molecule to the thermodynamically stable quinazolin-4-ol tautomer (often existing as quinazolin-4(3H)-one).

Pathway A Substituted Anthranilic Acid B Cyclization Reaction A->B Reagents C 2-Amino-6-methoxy quinazolin-4-ol B->C Intermediate D Quinazoline API (Final Drug) C->D Synthesis D->C Hydrolysis (Degradation)

Synthetic and hydrolytic degradation pathways of 2-Amino-6-methoxyquinazolin-4-ol.

Comparison of Reference Standard Grades

Selecting the correct tier of reference standard is a balance of regulatory compliance, analytical confidence, and cost. Below is an objective comparison of the available grades for 2-Amino-6-methoxyquinazolin-4-ol to guide procurement and laboratory application.

ParameterPharmacopeial Grade (USP/EP)Certified Reference Material (CRM)Analytical Grade (Custom Synthesis)
Purity

(Strictly defined)

(Mass balance approach)
Typically

Certification Pharmacopeial MonographISO 17034 / ISO/IEC 17025Certificate of Analysis (CoA) only
Traceability Primary StandardTraceable to SI unitsInternal standard only
Best Used For Final API release, Regulatory submissionMethod validation, Routine QCEarly R&D, Proof-of-concept
Cost / Lead Time High / Immediate (if in stock)Moderate / 1-2 weeksLow / 4-6 weeks

Experimental Workflow: Self-Validating LC-UV/MS Protocol

Causality in Analytical Choices: 2-Amino-6-methoxyquinazolin-4-ol possesses both a basic primary amine and an acidic phenolic/enol hydroxyl (tautomeric system). Consequently, its retention in Reversed-Phase Liquid Chromatography (RP-HPLC) is highly pH-dependent. A strictly buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 5.5) is critical to maintain the molecule in a consistent ionization state, preventing peak tailing and ensuring reproducible retention times.

To ensure analytical integrity, the following protocol incorporates a self-validating System Suitability Test (SST).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Amino-6-methoxyquinazolin-4-ol reference standard. Dissolve in 10 mL of HPLC-grade Methanol with sonication to yield a 1.0 mg/mL stock solution.

  • Matrix Spiking & Serial Dilution: Dilute the stock with the mobile phase to create a calibration curve spanning the Limit of Quantification (LOQ) to 150% of the ICH specification limit (e.g., 0.025% to 0.15% relative to the API concentration).

  • Chromatographic Separation:

    • Column: Phenyl-Hexyl (

      
       mm, 5 µm). Causality:  The phenyl stationary phase provides 
      
      
      
      interactions with the electron-rich quinazoline ring, offering superior selectivity and resolution over standard C18 columns for positional isomers.
    • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate (pH 5.5) and Acetonitrile.

    • Detection: UV at 254 nm (optimal for the conjugated quinazoline chromophore) and ESI-MS (Positive ion mode,

      
      ).
      
  • System Suitability (Self-Validation): Before analyzing the API sample, inject the standard six times. The system is validated only if:

    • Peak tailing factor (

      
      ) 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak area

      
      .
      
    • Resolution (

      
      ) between the impurity and the main API peak 
      
      
      
      .

Workflow S1 Standard Prep (1.0 mg/mL Stock) S2 Serial Dilution (0.05% - 0.15% Limit) S1->S2 S3 HPLC-UV/MS Injection S2->S3 S4 System Suitability (RSD < 2.0%, Rs > 2.0) S3->S4 S4->S1 Fail (Recalibrate) S5 Quantification & ICH Q3A Compliance S4->S5 Pass

Self-validating analytical workflow for impurity quantification using reference standards.

Data Presentation: Column Chemistry Performance

The choice of column chemistry directly impacts the reliability of the reference standard quantification. The table below summarizes typical experimental data comparing a standard C18 column versus a Phenyl-Hexyl column for 2-Amino-6-methoxyquinazolin-4-ol analysis.

Performance MetricC18 Column (Standard RP)Phenyl-Hexyl Column (

optimized)
Retention Time (

)
4.2 min6.8 min
Peak Tailing Factor (

)
1.8 (Moderate tailing)1.1 (Excellent symmetry)
Resolution (

) from API
1.53.2
Limit of Detection (LOD) 0.015%0.005%
Limit of Quantification (LOQ) 0.050%0.015%
Recovery Rate (Spiked) 92.4%

3.1%
99.1%

0.8%

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA, October 2006. URL: [Link]

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Premier Research, July 2023. URL: [Link]

Sources

Safety Operating Guide

2-Amino-6-methoxyquinazolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-methoxyquinazolin-4-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-6-methoxyquinazolin-4-ol. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Based on its chemical structure, 2-Amino-6-methoxyquinazolin-4-ol should be handled as a hazardous substance. Structurally related compounds exhibit a range of health and environmental hazards.[1] Quinazoline, the core scaffold, is classified as very toxic to aquatic life with long-lasting effects.[3]

Table 1: Potential Hazard Profile

Hazard ClassificationDescriptionRationale based on Similar Compounds
Acute Toxicity, Oral Harmful if swallowed.[4][5][6]Data from various quinoline and quinazoline derivatives suggest oral toxicity.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[5][7][8]A common characteristic of many heterocyclic and amine-containing compounds.[5][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][6][7][8]This is a frequent warning for compounds of this class.[5][6][7][8]
Respiratory Irritation May cause respiratory irritation.[4][5]Inhalation of dust should be avoided.[4][5]
Aquatic Hazard (Chronic) Potentially toxic to aquatic life with long-lasting effects.[3]The parent quinazoline structure is known to be an environmental hazard.[3]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing 2-Amino-6-methoxyquinazolin-4-ol for disposal, ensure all personnel are equipped with the appropriate PPE. The causality is clear: creating multiple barriers between the chemical and the researcher minimizes exposure risk.

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[9]To prevent direct skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.[10]
Eye Protection Chemical safety goggles or a face shield.[1][9]To protect eyes from dust particles and potential splashes.[1][9]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[1][11]To minimize the inhalation of airborne dust particles.[1][11]

Core Disposal Workflow: A Self-Validating System

The disposal of any chemical waste should follow a logical and documented process. This workflow ensures that waste is properly identified, segregated, and prepared for final disposal, minimizing risks at every stage.

Disposal_Workflow start Identify Waste (Solid, Liquid, Contaminated PPE) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquids package_solid Package Solid Waste in Labeled, Sealed Container solid_waste->package_solid package_liquid Package Liquid Waste in Labeled, Sealed Container liquid_waste->package_liquid storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup Final Step end Disposal Complete pickup->end

Caption: Logical workflow for the disposal of 2-Amino-6-methoxyquinazolin-4-ol waste.

Step-by-Step Disposal Protocols

Adherence to a detailed, validated protocol is essential for safety and compliance.

Protocol 1: Disposal of Solid Waste

This protocol applies to unused or waste 2-Amino-6-methoxyquinazolin-4-ol powder and any solid materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Work Area Preparation : Conduct all disposal procedures within a chemical fume hood to prevent inhalation of dust.[11]

  • Waste Collection : Carefully sweep up solid waste, avoiding dust generation.[8][12] Place the material into a designated, sealable hazardous waste container made of a compatible material like polyethylene or polypropylene.[3]

  • Contaminated Materials : Consider all disposable items that have come into contact with the chemical, such as gloves and weighing papers, as contaminated. Place them in the same designated solid hazardous waste container.[9][11]

  • Container Labeling : Clearly label the container with "Hazardous Waste," the chemical name "2-Amino-6-methoxyquinazolin-4-ol," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[11]

  • Final Sealing : Securely seal the container.

Protocol 2: Disposal of Liquid Waste

This protocol applies to solutions containing dissolved 2-Amino-6-methoxyquinazolin-4-ol.

  • Segregation : Isolate waste containing 2-Amino-6-methoxyquinazolin-4-ol from other chemical waste streams to prevent unintended reactions.[11] Do not pour this waste down the drain.[11][13]

  • Waste Collection : Pour the liquid waste into a dedicated, clearly labeled hazardous liquid waste container.

  • Container and Labeling : The container must be compatible with the solvent used. Label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), their approximate concentrations, and relevant hazard pictograms.

  • Final Sealing : Securely cap the container, ensuring it is free from leaks.[3]

Protocol 3: Decontamination of Glassware

Proper decontamination of non-disposable equipment is critical to prevent cross-contamination.

  • Initial Rinse : In a chemical fume hood, rinse the contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone).[11]

  • Collect Rinsate : This rinsate is now considered hazardous liquid waste. Collect all rinsate in the appropriate hazardous liquid waste container as described in Protocol 2.[9][11]

  • Standard Washing : After the solvent rinse, the glassware can be washed using standard laboratory procedures, such as with a laboratory detergent and hot water, followed by a final rinse with deionized water.[14]

Spill Management

Accidental spills require immediate and correct action to mitigate risks.[15]

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before cleaning, don the full PPE as described in Table 2.

  • Containment : For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[3]

  • Cleanup : Carefully sweep up the spilled material and absorbent, and place it in a labeled hazardous waste container.[8][10] Avoid dry sweeping that creates dust.[3]

  • Final Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Waste Logistics and Final Disposal

  • Storage : Store sealed and labeled hazardous waste containers in a cool, dry, and well-ventilated designated area away from incompatible materials.[3][16]

  • Disposal : The final disposal of waste containing 2-Amino-6-methoxyquinazolin-4-ol must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11] Always follow all local, state, and federal regulations.[11][13]

By adhering to these scientifically grounded procedures, you ensure the safety of your personnel, protect the environment, and uphold the integrity of your research operations.

References

  • BenchChem. (2025).
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-. Fisher Scientific.
  • Benchchem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Szabo-Scandic.
  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Amino-6-methoxy-3-nitropyridine. Thermo Fisher Scientific.
  • HPC Standards. (2026, February 18). Safety Data Sheet: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. HPC Standards.
  • EPA. (2019, October 3).
  • Echemi. (2019, July 15).
  • Jubilant Ingrevia.
  • BenchChem. (2025). Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • CymitQuimica. (2024, December 19).
  • Unipd. OPERATING PROCEDURE NO. 6 INFORMATION SHEET ON THE MANAGEMENT OF CHEMICAL LIQUID/SOLID SPILLS. Unipd.
  • CDH Fine Chemical.
  • Alfa Aesar. (2010, December 1).
  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • PubChem. 6-Methoxy-2-methylquinolin-4-ol.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-6-methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Amino-6-methoxyquinazolin-4-ol. The procedural guidance herein is predicated on a thorough hazard assessment derived from the compound's structural motifs and data from analogous chemical structures. Given that the toxicological properties of many research chemicals are not fully elucidated, a conservative approach that minimizes all potential routes of exposure is both prudent and mandatory.

Hazard Assessment and Risk Profile

While a comprehensive, specific toxicological profile for 2-Amino-6-methoxyquinazolin-4-ol is not extensively documented, its chemical structure, featuring a quinazolinone core, suggests a potential for biological activity. Analogous heterocyclic compounds are known to cause skin and eye irritation.[1][2] Therefore, it is imperative to treat this compound as potentially hazardous upon acute and chronic exposure. The primary routes of potential exposure in a laboratory setting are inhalation of airborne particulates, dermal contact, and accidental ingestion.

Based on safety data for related quinoline and quinazolinone derivatives, the following hazards should be assumed:

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

This guide establishes a self-validating system of protocols designed to mitigate these risks by treating the compound with the high degree of caution it warrants.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to establish a reliable barrier against exposure. The following table summarizes the minimum required PPE for handling 2-Amino-6-methoxyquinazolin-4-ol.

PPE Category Specification Rationale and Field-Proven Insights
Hand Protection Double-gloving with powder-free nitrile gloves.[7]Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon known or suspected contamination, allowing for the safe removal of the compromised layer without exposing the skin.[7][8] Powder-free gloves are mandated to prevent aerosolization and contamination of the work area.[8]
Eye & Face Protection Chemical safety goggles with side shields, conforming to EN166 or equivalent standards.[9]Protects eyes from splashes, aerosols, and solid particulates. Standard safety glasses are insufficient. For operations with a higher risk of splashing (e.g., handling larger volumes), a full-face shield should be worn over the safety goggles.[7][10]
Body Protection A long-sleeved laboratory coat with elastic or fitted cuffs. A chemically resistant apron should be worn over the lab coat.Prevents contamination of personal clothing and skin. The cuffs should be tucked into the inner pair of gloves. The apron provides an essential secondary barrier against spills of solutions.[7][11]
Respiratory Protection A NIOSH-approved N95 dust mask or a half-mask respirator with P100 particulate filters.[7]Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosolization is possible. This protects against the primary exposure route of inhaling fine powders. Surgical masks offer no protection and must not be used.[8][11]

Operational Workflow for Safe Handling

Adherence to a strict, systematic workflow is paramount to minimizing exposure and preventing cross-contamination. All manipulations involving solid 2-Amino-6-methoxyquinazolin-4-ol should ideally be performed within a certified chemical fume hood or a powder containment hood.[3][6]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination prep_area 1. Designate & Prepare Work Area in Fume Hood don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_mat 3. Assemble All Materials (Spatula, Weigh Boat, Solvents) don_ppe->gather_mat weigh 4. Carefully Weigh Solid Using Anti-Static Tools gather_mat->weigh dissolve 5. Slowly Add Solvent to Solid to Prevent Splashing weigh->dissolve cap 6. Securely Cap Primary Container Immediately dissolve->cap decon_tools 7. Decontaminate Tools & Surfaces with Appropriate Solvent cap->decon_tools dispose_waste 8. Segregate & Dispose of Waste (Solid, Liquid, Sharps) decon_tools->dispose_waste doff_ppe 9. Doff PPE in Correct Order (Outer Gloves First) dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for the safe handling of 2-Amino-6-methoxyquinazolin-4-ol.

Step-by-Step Methodology
  • Preparation and Pre-Weighing:

    • Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with absorbent, plastic-backed bench paper.

    • Don all required PPE as specified in Section 2.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and vials, before introducing the compound.

    • Tare the weighing vessel before bringing the primary container of the compound into the weighing area.

  • Weighing and Handling:

    • Within the fume hood, carefully transfer the desired amount of the solid compound using a dedicated spatula. Use anti-static weighing tools if available to prevent dispersal of fine powders.

    • Immediately after weighing, securely cap the primary container.

    • Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[7]

  • Dissolution and Experimental Use:

    • Add the desired solvent to the solid compound slowly and carefully to avoid splashing or aerosol generation.

    • If sonication or heating is required, ensure the vessel is securely capped.

  • Post-Handling Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Remove PPE in the correct order, starting with the outer gloves, followed by the apron, and then the inner gloves.

    • Wash hands and forearms thoroughly with soap and water.[10]

Emergency Response and Decontamination

Exposure Scenario Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][13] Seek immediate medical attention.
Small Spill (Solid) Wearing full PPE, gently sweep up the material, avoiding dust formation, and place it in a sealed, labeled container for hazardous waste disposal.[9] Clean the area with a suitable solvent.
Large Spill Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

Proper segregation and disposal of all waste streams are critical to ensure laboratory and environmental safety. All waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Includes unused compound, contaminated weigh boats, gloves, bench paper, and other disposable lab supplies.

    • Procedure: Collect in a dedicated, puncture-resistant container that is clearly labeled "Hazardous Chemical Waste" and includes the full chemical name: "2-Amino-6-methoxyquinazolin-4-ol".[15]

  • Liquid Waste:

    • Includes all solutions containing the compound and solvent rinses from cleaning equipment.

    • Procedure: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • All disposable PPE, including gloves, lab coats, and respirator cartridges, should be treated as hazardous solid waste and disposed of accordingly.

References

  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPEeaq9SkAbWh9asHyVW1fXzh23XYGNf3E5p73RvV14Agwh9imN3BneOb1GuRqY2fSlITMV5UG8Z7PbAvKoL13_xmkpOICsWOejvFUeHTkwqom4mWZHNd3epqZbU0tb__ZCC88s4byBdvTROUYpQ5qfDqnVEwcYaLJxWkZsNERxgNTVjdAbKU_-1zvK67lFfLh06UTIV_W54-bcBrGL_iRtlcS3OWct9clFczswJw9QAPjd68hIkvq0THSQ4y3LVU_Phfe2sITAr7KmZyJYWqL82E9c_a8YhgqlCFqkcl91TXlN0RPphrc5_2o1HqY_fsfN_ayWUxjsgqW6RmIhw==)
  • SAFETY D
  • Safety D
  • 6 - SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. (URL: )
  • SAFETY D
  • Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline - Benchchem. (URL: )
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: )
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - hpc-standards.us. (URL: )
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (URL: )
  • Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - Cole-Parmer. (URL: )
  • Safety Data Sheet: Amino acid - Carl ROTH. (URL: )
  • 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem. (URL: )
  • 6-Methoxyquinazolin-4-ol | 19181-64-7 - MilliporeSigma. (URL: )
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • 2-Amino-6-methylpyridine Safety D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.